4-Nitrobutanal
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-nitrobutanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO3/c6-4-2-1-3-5(7)8/h4H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPFLMSMVNIRCJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC=O)C[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50522661 | |
| Record name | 4-Nitrobutanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50522661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73707-26-3 | |
| Record name | 4-Nitrobutanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50522661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Nitrobutanal: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the known and predicted properties of 4-Nitrobutanal. It is intended for research and development purposes only. Due to the limited availability of published experimental data for this specific compound, some information presented is based on computational predictions and data from structurally related molecules. All handling of this chemical should be conducted by trained professionals with appropriate safety precautions in place.
Introduction
This compound is an organic compound featuring both a nitro group and an aldehyde functional group. This bifunctionality makes it a potentially versatile building block in organic synthesis, particularly in the construction of more complex molecules relevant to pharmaceutical and materials science. The electron-withdrawing nature of the nitro group can influence the reactivity of the aldehyde and the acidity of the alpha-protons, offering unique synthetic opportunities. This guide summarizes the available chemical and physical properties, proposes a potential synthetic route, and discusses the expected reactivity and spectroscopic characteristics of this compound.
Chemical Structure and Identifiers
The chemical structure of this compound consists of a four-carbon chain with a nitro group at the 4-position and an aldehyde group at the 1-position.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 73707-26-3 | [1] |
| Molecular Formula | C4H7NO3 | [1] |
| SMILES | C(CC=O)C--INVALID-LINK--[O-] | [1] |
| InChI | InChI=1S/C4H7NO3/c6-4-2-1-3-5(7)8/h4H,1-3H2 | [1] |
| InChIKey | MPFLMSMVNIRCJA-UHFFFAOYSA-N | [1] |
Physicochemical Properties
Experimental data on the physicochemical properties of this compound is scarce. The available experimental and predicted data are summarized below.
Table 2: Experimental and Predicted Physicochemical Properties of this compound
| Property | Value | Type | Source |
| Molecular Weight | 117.10 g/mol | Computed | [1] |
| Boiling Point | 87-88.2 °C (at 2 Torr) | Experimental | [2] |
| Density | 1.118 ± 0.06 g/cm³ | Predicted | [2] |
| pKa | 8.45 ± 0.29 | Predicted | [2] |
| XLogP3 | -0.2 | Computed | [1] |
| Topological Polar Surface Area | 62.9 Ų | Computed | [1] |
| Hydrogen Bond Donor Count | 0 | Computed | [1] |
| Hydrogen Bond Acceptor Count | 3 | Computed | [1] |
| Rotatable Bond Count | 3 | Computed | [1] |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway: Michael Addition
A likely approach to synthesize this compound is through the conjugate addition of a nitroalkane to an α,β-unsaturated aldehyde.
Representative Experimental Protocol (Adapted from a similar synthesis):
-
Materials: Acrolein, Nitromethane, a suitable base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or a milder base to minimize polymerization of acrolein), and an appropriate solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM)).
-
Procedure:
-
A solution of acrolein in the chosen solvent is cooled in an ice bath.
-
A solution of nitromethane and the base in the same solvent is added dropwise to the acrolein solution with vigorous stirring.
-
The reaction mixture is stirred at a low temperature and monitored by Thin Layer Chromatography (TLC) for the consumption of the starting materials.
-
Upon completion, the reaction is quenched with a weak acid (e.g., saturated aqueous ammonium (B1175870) chloride solution).
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica (B1680970) gel to yield this compound.
-
Reactivity
The reactivity of this compound is dictated by the presence of the aldehyde and the nitro functional groups.
-
Aldehyde Group: The aldehyde functionality is susceptible to a wide range of reactions, including:
-
Oxidation: Can be readily oxidized to the corresponding carboxylic acid (4-nitrobutanoic acid).
-
Reduction: Can be reduced to the primary alcohol (4-nitrobutan-1-ol).
-
Nucleophilic Addition: Undergoes nucleophilic addition reactions at the carbonyl carbon, for example, in the formation of cyanohydrins, acetals, and imines.
-
Wittig Reaction: Can be converted to an alkene via the Wittig reaction.
-
-
Nitro Group: The nitro group is a strong electron-withdrawing group, which influences the acidity of the adjacent methylene (B1212753) protons. It can also undergo:
-
Reduction: The nitro group can be reduced to an amine (4-aminobutanal), which could be a precursor for various heterocyclic compounds.
-
Nef Reaction: Under specific conditions, the nitro group can be converted into a carbonyl group.
-
-
Combined Reactivity: The presence of both functional groups allows for intramolecular reactions and makes this compound a substrate for reactions like the Henry Reaction (nitroaldol reaction), where the α-protons to the nitro group can be deprotonated to form a nucleophile that can react with another aldehyde.
Spectroscopic Data (Predicted)
As experimental spectroscopic data for this compound is not publicly available, the following are predicted characteristic signals based on its structure and known spectroscopic data for similar functional groups.
Table 3: Predicted Spectroscopic Data for this compound
| Technique | Predicted Signals |
| ¹H NMR | - Aldehydic proton (CHO): ~9.8 ppm (triplet) - Methylene group adjacent to nitro (CH₂NO₂): ~4.5 ppm (triplet) - Methylene group adjacent to aldehyde (CH₂CHO): ~2.8 ppm (quartet) - Central methylene group (CH₂CH₂CH₂): ~2.2 ppm (quintet) |
| ¹³C NMR | - Carbonyl carbon (C=O): ~200 ppm - Carbon adjacent to nitro (CH₂NO₂): ~70 ppm - Carbon adjacent to aldehyde (CH₂CHO): ~40 ppm - Central carbon (CH₂CH₂CH₂): ~20 ppm |
| Infrared (IR) | - C=O stretch (aldehyde): ~1725 cm⁻¹ (strong) - N-O asymmetric stretch (nitro): ~1550 cm⁻¹ (strong) - N-O symmetric stretch (nitro): ~1380 cm⁻¹ (strong) - C-H stretch (aldehyde): ~2820 and ~2720 cm⁻¹ (medium) - C-H stretch (aliphatic): ~2950-2850 cm⁻¹ (medium) |
| Mass Spectrometry (MS) | - Molecular Ion (M⁺): m/z = 117 - Key Fragments: Loss of NO₂ (m/z = 71), loss of CHO (m/z = 88), and other fragments from C-C bond cleavage. |
Safety Information
-
Potential Hazards:
-
Aliphatic nitro compounds can be toxic and may be flammable.
-
Aldehydes are often irritants to the skin, eyes, and respiratory tract.
-
The compound may be harmful if swallowed, inhaled, or absorbed through the skin.
-
-
Recommended Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Handle with care to avoid ignition sources.
-
In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
-
It is highly recommended to consult the safety data sheets of structurally similar compounds, such as 1-nitrobutane (B1203751) and butanal, for more detailed safety information before handling this compound.
Conclusion
This compound is a chemical compound with significant potential in synthetic organic chemistry due to its dual functionality. While a comprehensive experimental characterization is not yet available in the public domain, this guide provides a summary of its known and predicted properties based on available data and established chemical principles. Researchers and drug development professionals interested in utilizing this compound should proceed with caution, verifying its properties and employing appropriate safety measures. Further research into the synthesis, reactivity, and biological activity of this compound is warranted to fully explore its potential applications.
References
synthesis of 4-Nitrobutanal from simple precursors
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of synthetic strategies for obtaining 4-nitrobutanal, a valuable building block in organic synthesis. The nitro group's strong electron-withdrawing nature and its capacity for transformation into other functional groups, such as amines, make nitroaldehydes versatile intermediates in the synthesis of complex molecules and pharmaceuticals.[1][2] This guide focuses on a prominent and effective method: the organocatalyzed Michael addition of aldehydes to nitroalkenes.
Overview of Synthetic Strategy: Michael Addition
The conjugate addition of a nucleophile to an α,β-unsaturated compound, known as the Michael addition, is a cornerstone of C-C bond formation.[1] The use of nitroalkenes as Michael acceptors is particularly effective due to the powerful electron-withdrawing properties of the nitro group, which strongly activates the alkene for nucleophilic attack.[1][3]
The organocatalyzed Michael addition of simple aldehydes to nitroalkenes has emerged as a significant pathway for synthesizing stereochemically rich products under mild conditions.[4][5] This approach often employs chiral organocatalysts, such as proline derivatives, to achieve high levels of enantioselectivity, a critical aspect of modern drug development.[4][5]
The general mechanism involves the formation of an enamine intermediate from the aldehyde and the amine catalyst. This enamine then acts as the nucleophile, attacking the β-position of the nitroalkene. Subsequent hydrolysis releases the catalyst and yields the desired γ-nitroaldehyde product.
Key Synthetic Method: Organocatalyzed Michael Addition of Propanal to β-Nitrostyrene
While the direct synthesis of this compound from the simplest precursors (e.g., acetaldehyde (B116499) and nitroethylene) can be challenging, a well-documented analogous reaction is the addition of propanal to β-nitrostyrene. This reaction, catalyzed by diphenylprolinol silyl (B83357) ether, serves as an excellent model for the synthesis of γ-nitroaldehydes and highlights the key parameters for optimization.[5]
Reaction Scheme:
-
Reactants: Propanal (a simple aldehyde) and β-Nitrostyrene (a nitroalkene).
-
Catalyst: Diphenylprolinol trimethylsilyl (B98337) ether.
-
Additive: 4-Nitrophenol (B140041) (co-catalyst).
-
Product: (2R,3S)-2-Methyl-4-nitro-3-phenylbutanal.
This transformation is a powerful method for synthesizing compounds that are precursors to important pharmaceuticals like oseltamivir.[5]
Experimental Protocol
The following is a generalized procedure based on established methods for the organocatalyzed Michael addition of aldehydes to nitroalkenes.[5]
Materials:
-
Nitroalkene (e.g., β-nitrostyrene)
-
Aldehyde (e.g., propanal)
-
Dry Toluene
-
Diphenylprolinol trimethylsilyl ether (catalyst)
-
4-Nitrophenol (additive)
-
1M HCl (aqueous solution)
-
Ethyl Acetate (B1210297) (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica (B1680970) Gel for chromatography
Procedure:
-
To a mixture of the nitroalkene (0.3 mmol, 1.0 equiv) and the aldehyde (0.45 mmol, 1.5 equiv) in dry toluene, add the diphenylprolinol trimethylsilyl ether catalyst (0.015 mmol, 5 mol%).
-
Add the additive, such as 4-nitrophenol (0.015 mmol, 5 mol%).[5] The optimal acid for this reaction typically has a pKa value between 6 and 8.[5]
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1M aqueous HCl.
-
Extract the organic material with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative TLC or column chromatography on silica gel to afford the pure Michael adduct.[5]
Data Presentation
The efficiency of the Michael addition is highly dependent on the catalyst, solvent, and additives used. The following table summarizes representative data for the model reaction of propanal with β-nitrostyrene.
| Entry | Catalyst (mol%) | Additive (mol%) | Solvent | Time | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) |
| 1 | 5 | None | Toluene | 24 h | 90 | 95:5 | 99 |
| 2 | 5 | 4-Nitrophenol (5) | Toluene | 15 min | 95 | 96:4 | 99 |
| 3 | 1 | 4-Nitrophenol (1) | Toluene | 1.5 h | 92 | 95:5 | 99 |
Data adapted from established literature for the reaction between propanal and β-nitrostyrene catalyzed by diphenylprolinol trimethylsilyl ether.[5]
Logical Workflow Diagram
The following diagram illustrates the logical steps involved in the synthesis and purification of a γ-nitroaldehyde via an organocatalyzed Michael addition.
Caption: Experimental workflow for the synthesis of γ-nitroaldehydes.
Alternative Precursors and Safety Considerations
Another potential route to this compound involves the oxidation of 4-nitro-1-butanol.[6] This precursor alcohol can present its own hazards; it is harmful if swallowed and causes skin and eye irritation.[6]
Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
-
Nitroalkanes and nitroalkenes can be hazardous and should be handled with care.
-
Refer to the Safety Data Sheet (SDS) for each reagent before use.
References
Spectroscopic Profile of 4-Nitrobutanal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Nitrobutanal (C₄H₇NO₃), a bifunctional molecule containing both an aldehyde and a nitro group. Due to the limited availability of direct experimental spectra in public databases, this document presents a detailed analysis based on established spectroscopic principles and data from analogous compounds. The information herein is intended to support researchers in the identification, characterization, and utilization of this compound in synthetic chemistry and drug development.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the known spectral characteristics of aldehydes, nitroalkanes, and structurally related molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~9.8 | Triplet (t) | 1H | -CHO |
| ~4.4 | Triplet (t) | 2H | -CH₂NO₂ |
| ~2.8 | Quartet (q) | 2H | -CH₂CHO |
| ~2.2 | Quintet (quint) | 2H | -CH₂CH₂CH₂- |
Predicted in CDCl₃ at 400 MHz.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Carbon Atom |
| ~201 | C=O (Aldehyde) |
| ~75 | -CH₂NO₂ |
| ~42 | -CH₂CHO |
| ~20 | -CH₂CH₂CH₂- |
Predicted in CDCl₃ at 100 MHz.
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~2950-2850 | C-H Stretch | Alkane |
| ~2750-2720 | C-H Stretch | Aldehyde |
| ~1725 | C=O Stretch | Aldehyde |
| ~1550 | N-O Asymmetric Stretch | Nitro |
| ~1380 | N-O Symmetric Stretch | Nitro |
Predicted for a liquid film.
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Ion |
| 117 | [M]⁺ (Molecular Ion) |
| 100 | [M-OH]⁺ |
| 88 | [M-CHO]⁺ |
| 71 | [M-NO₂]⁺ |
| 43 | [C₃H₇]⁺ or [CH₂CHO]⁺ |
Predicted for Electron Ionization (EI) source.
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) containing 0.1% tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 8-16 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve adequate signal-to-noise (e.g., 1024 or more).
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS (0.00 ppm for both ¹H and ¹³C).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of neat this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin liquid film.
-
Solution: Alternatively, dissolve the sample in a suitable solvent (e.g., chloroform) and place it in a liquid IR cell.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or the solvent).
-
Record the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
-
Data Processing: Perform a background subtraction to obtain the final absorbance or transmittance spectrum of the sample.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as methanol (B129727) or acetonitrile.
-
Instrumentation: Employ a mass spectrometer equipped with an Electron Ionization (EI) source. The spectrometer can be coupled with a Gas Chromatography (GC) system for sample introduction and separation.
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
Use a standard EI energy of 70 eV.
-
Scan a mass range appropriate for the molecular weight of this compound (e.g., m/z 30-200).
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure of the compound.
Visualization of the Analytical Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.
Caption: General workflow for the synthesis and spectroscopic characterization of this compound.
Stability and Storage of 4-Nitrobutanal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Nitrobutanal. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information based on the known reactivity of its constituent functional groups—an aliphatic aldehyde and a primary nitroalkane. Understanding these inherent properties is crucial for the proper handling, storage, and use of this compound in a research and development setting.
Chemical Profile and Inherent Instability
This compound (C₄H₇NO₃) is a bifunctional molecule containing both a terminal aldehyde group and a primary nitro group. This combination of functional groups makes it a reactive and potentially unstable compound. The aldehyde moiety is susceptible to oxidation and polymerization, while the nitroalkane portion can undergo various reactions, including the formation of a resonance-stabilized nitronate anion in the presence of a base.
Key Structural Features Influencing Stability:
-
Aldehyde Group: Prone to oxidation to a carboxylic acid and can undergo aldol (B89426) condensation or polymerization, especially in the presence of acid or base catalysts.
-
Nitro Group: A strong electron-withdrawing group that increases the acidity of the α-protons (on the carbon adjacent to the nitro group). However, in this compound, the nitro group is on the γ-carbon, so this effect is less pronounced compared to α-nitroaldehydes.
-
Aliphatic Chain: The four-carbon chain provides some flexibility to the molecule.
Potential Degradation Pathways
The primary degradation pathways for this compound are anticipated to involve reactions of the aldehyde and nitro groups.
-
Oxidation: The aldehyde group is readily oxidized to 4-nitrobutanoic acid, especially in the presence of air (oxygen). This is a common degradation pathway for many aldehydes.
-
Polymerization: Aldehydes can undergo polymerization to form polyacetals. This can be initiated by acids or bases and is often accelerated by lower temperatures.
-
Aldol Condensation: In the presence of a base, the enolate of the aldehyde can react with another molecule of the aldehyde in an aldol condensation reaction, leading to the formation of dimers and higher oligomers.
-
Reduction of the Nitro Group: The nitro group can be reduced to various other functional groups, such as a nitroso, hydroxylamino, or amino group. This can be initiated by reducing agents or certain metal contaminants.
-
Nef Reaction: Under acidic conditions, a primary nitroalkane can be converted to an aldehyde or ketone. While the aldehyde is already present, side reactions under acidic conditions are possible.
Recommended Storage and Handling Conditions
Given the inherent reactivity of this compound, stringent storage and handling procedures are recommended to minimize degradation and ensure the integrity of the compound for experimental use.
Quantitative Storage Recommendations
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or lower | To minimize the rate of degradation reactions, including oxidation and polymerization. |
| Atmosphere | Inert (Argon or Nitrogen) | To prevent oxidation of the aldehyde group by atmospheric oxygen. |
| Light | Amber vial or in the dark | To prevent light-induced degradation. |
| Container | Tightly sealed, high-purity glass | To prevent contamination and reaction with container materials. Avoid plastic containers that may leach impurities. |
| Purity | High purity, free of acidic or basic contaminants | Impurities can catalyze degradation pathways such as polymerization and aldol condensation. |
Handling Precautions
-
Inert Atmosphere: Handle this compound under an inert atmosphere (e.g., in a glove box) whenever possible to minimize exposure to air and moisture.
-
Avoid Contaminants: Use clean, dry glassware and equipment. Avoid contact with acids, bases, oxidizing agents, and reducing agents unless part of a planned chemical reaction.
-
Short-Term Storage: For frequent use, small aliquots can be stored at -20°C to avoid repeated freeze-thaw cycles of the main stock.
-
Safety: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated fume hood.
Experimental Protocols: Stability Assessment
Protocol: Accelerated Stability Study
-
Sample Preparation: Prepare multiple aliquots of high-purity this compound in amber glass vials.
-
Storage Conditions:
-
Control: -80°C, under argon.
-
Condition 1: -20°C, under argon.
-
Condition 2: 4°C, under argon.
-
Condition 3: Room temperature (20-25°C), under argon.
-
Condition 4: Room temperature (20-25°C), exposed to air.
-
-
Time Points: Analyze samples at t=0, 1 week, 2 weeks, 1 month, and 3 months.
-
Analytical Method: Use a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography-Mass Spectrometry (GC-MS), to determine the purity of the sample.
-
Data Analysis: Plot the percentage of remaining this compound against time for each storage condition to determine the degradation rate. Identify any major degradation products by their retention times and mass spectra.
Visualizations
Logical Workflow for Handling and Storage
An In-depth Technical Guide to 4-Nitrobutanal: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Nitrobutanal, a nitroalkane of interest in organic synthesis and potentially in drug discovery. This document details its chemical identity, proposed synthetic routes, analytical characterization methods, and prospective biological significance. All quantitative data is presented in structured tables, and detailed experimental protocols are provided for key methodologies.
Chemical Identity and Properties
This compound is a bifunctional organic molecule containing both a nitro group and an aldehyde functional group. These functionalities impart unique reactivity, making it a valuable intermediate for the synthesis of more complex molecules.
| Identifier | Value |
| CAS Number | 73707-26-3[1] |
| Molecular Formula | C₄H₇NO₃[1] |
| Molecular Weight | 117.10 g/mol [1] |
| IUPAC Name | This compound[1] |
| Canonical SMILES | C(CC=O)C--INVALID-LINK--[O-][1] |
| InChIKey | MPFLMSMVNIRCJA-UHFFFAOYSA-N[1] |
Synthesis of this compound
Proposed Synthetic Pathway: Oxidation of 4-Nitrobutan-1-ol (B3153366)
The most direct approach to synthesize this compound is the selective oxidation of 4-nitrobutan-1-ol. Various mild oxidizing agents can be employed to convert the primary alcohol to an aldehyde while leaving the nitro group intact.
Caption: Proposed synthesis of this compound via oxidation.
Experimental Protocol: Oxidation using Pyridinium (B92312) Chlorochromate (PCC)
This protocol is a general procedure for the oxidation of primary alcohols to aldehydes using PCC and is expected to be applicable for the synthesis of this compound from 4-nitrobutan-1-ol.
Materials:
-
4-Nitrobutan-1-ol
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve 4-nitrobutan-1-ol (1.0 equivalent) in anhydrous dichloromethane.
-
Add pyridinium chlorochromate (PCC) (1.5 equivalents) to the solution in one portion.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Combine the organic filtrates and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude this compound can be further purified by flash column chromatography on silica gel if necessary.
Analytical Characterization
A comprehensive analysis using various spectroscopic techniques is essential for the structural elucidation and purity assessment of this compound. The following table summarizes the expected spectroscopic data based on the analysis of structurally similar compounds.[2]
| Technique | Expected Data |
| ¹H NMR | δ (ppm): ~9.8 (t, 1H, -CHO), ~4.5 (t, 2H, -CH₂NO₂), ~2.8 (m, 2H, -CH₂CHO), ~2.2 (m, 2H, -CH₂CH₂CH₂-) |
| ¹³C NMR | δ (ppm): ~201 (-CHO), ~75 (-CH₂NO₂), ~40 (-CH₂CHO), ~20 (-CH₂CH₂CH₂-) |
| IR Spectroscopy | ν (cm⁻¹): ~2950 (C-H stretch), ~2720, 2820 (aldehyde C-H stretch), ~1725 (C=O stretch), ~1550 (asymmetric NO₂ stretch), ~1380 (symmetric NO₂ stretch) |
| Mass Spectrometry | m/z: 117 (M⁺), fragments corresponding to the loss of NO₂, CHO, and other characteristic fragments. |
Experimental Protocols for Spectroscopic Analysis
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR: A sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube. The spectra are acquired on an NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.[2]
3.1.2. Infrared (IR) Spectroscopy
-
A thin film of liquid this compound is placed between two salt plates (e.g., NaCl or KBr). The sample is then analyzed using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum displays the absorption of infrared radiation at specific wavenumbers, corresponding to the vibrational frequencies of the functional groups.[2]
3.1.3. Mass Spectrometry (MS)
-
A dilute solution of this compound is introduced into the mass spectrometer. The molecules are ionized (e.g., by electron impact), and the resulting ions are separated based on their mass-to-charge ratio (m/z). The mass spectrum provides information about the molecular weight and fragmentation pattern of the compound.[2]
Potential Biological and Pharmaceutical Applications
While specific biological activities of this compound have not been extensively reported, the presence of the nitro group suggests potential for various pharmacological applications. Nitro compounds are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3]
The nitro group can act as a pharmacophore and is present in several approved drugs. Its electron-withdrawing nature can influence the electronic properties of the molecule, potentially leading to interactions with biological targets.[3] The aldehyde group also provides a reactive handle for further chemical modifications, allowing for the synthesis of a diverse library of compounds for drug discovery screening.
Caption: Potential applications of this compound in drug discovery.
Conclusion
This compound is a versatile chemical entity with significant potential as a building block in organic synthesis. This guide has provided a detailed overview of its properties, a proposed synthetic route with a detailed experimental protocol, and a summary of analytical methods for its characterization. While further research is needed to fully elucidate its biological activities, the presence of the nitroalkane functionality suggests that this compound and its derivatives are promising candidates for future drug discovery and development programs.
References
The Advent and Evolution of Nitro-aldehydes in Synthetic Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The chemistry of nitro-aldehydes, a versatile class of organic compounds, has been a cornerstone in the advancement of synthetic organic chemistry for over a century. Their unique electronic properties, arising from the presence of both a nucleophilic nitro group and an electrophilic aldehyde functionality, have rendered them invaluable intermediates in the construction of complex molecular architectures, particularly in the realm of pharmaceuticals and natural product synthesis. This technical guide provides an in-depth exploration of the discovery, historical development, and synthetic applications of nitro-aldehydes, complete with quantitative data, detailed experimental protocols, and visual representations of key chemical processes.
A Historical Journey: From Serendipitous Discovery to Asymmetric Frontiers
The story of nitro-aldehydes is not one of a single, dramatic discovery but rather a gradual unfolding of their synthetic potential, intricately linked to the development of fundamental reactions involving nitroalkanes.
The late 19th century witnessed pivotal discoveries that laid the groundwork for nitro-aldehyde chemistry. In 1894, the Swiss-German chemist John Ulric Nef reported a method to convert primary and secondary nitroalkanes into their corresponding aldehydes and ketones through acid hydrolysis of their nitronate salts.[1] This transformation, now famously known as the Nef reaction , provided the first general and reliable route to synthesize aldehydes from nitro compounds, opening the door to the deliberate preparation of nitro-aldehydes from suitable nitroalkane precursors.[2] A year later, in 1895, the Belgian chemist Louis Henry described the base-catalyzed addition of a nitroalkane to an aldehyde or ketone, a carbon-carbon bond-forming reaction that yields β-nitro alcohols.[3] This seminal discovery, the Henry reaction or nitroaldol reaction , became the most prominent method for accessing β-nitro alcohols, which are direct precursors to β-nitro-aldehydes through oxidation.[3]
The synthesis of aromatic nitro-aldehydes also has its roots in the 19th century, driven by the burgeoning dye industry and the exploration of aromatic chemistry.[4] The direct nitration of benzaldehyde (B42025) was found to primarily yield the meta-isomer, 3-nitrobenzaldehyde (B41214).[4] The synthesis of the ortho- and para-isomers, 2-nitrobenzaldehyde (B1664092) and 4-nitrobenzaldehyde, required the development of indirect routes, often starting from the corresponding nitrotoluenes followed by oxidation.[4]
The 20th century saw the refinement of these classical reactions and the exploration of the synthetic utility of nitro-aldehydes. However, a significant leap forward occurred in the latter half of the century with the advent of asymmetric synthesis. The development of chiral catalysts for the Henry reaction allowed for the stereocontrolled synthesis of β-nitro alcohols, and consequently, chiral β-nitro-aldehydes. A landmark achievement in this area was the report by Shibasaki in 1992, which described the first catalytic asymmetric nitroaldol reaction using a lanthanum-BINOL complex.[2] This breakthrough paved the way for the development of a vast arsenal (B13267) of chiral catalysts, including those based on other metals and organocatalysts, enabling the synthesis of highly enantioenriched nitro-aldehydes.[1][2]
Today, the field continues to evolve with the development of more efficient, selective, and environmentally benign synthetic methods. The use of nitro-aldehydes as key building blocks in the synthesis of pharmaceuticals, such as β-blockers and HIV protease inhibitors, underscores their enduring importance in modern drug discovery and development.[3]
Quantitative Data in Nitro-aldehyde Synthesis
The efficiency and stereoselectivity of reactions for synthesizing nitro-aldehydes and their precursors are critical for their practical application. The following tables summarize key quantitative data for various synthetic methodologies.
Table 1: Asymmetric Henry (Nitroaldol) Reaction for the Synthesis of Chiral β-Nitro Alcohols
| Aldehyde | Nitroalkane | Catalyst System | Yield (%) | dr (anti:syn) | ee (%) (major isomer) | Reference |
| Benzaldehyde | Nitromethane (B149229) | (S)-Propranolol-derived Cu(II) complex | 95 | - | 92 (R) | [5] |
| 4-Nitrobenzaldehyde | Nitromethane | Chiral Diamine-Cu(OAc)₂ | 99 | - | 94 (R) | [5] |
| 2-Naphthaldehyde | Nitroethane | La-BINOL complex | 85 | 92:8 (syn) | 95 (syn) | [2] |
| Cinnamaldehyde | Nitroethane | Chiral N,N'-Dioxide/Cu(I) Complex | 91 | 16.7:1 (anti) | 96 (anti) | [5][6] |
| Hexanal | 1-Nitropropane | Guanidine-Thiourea Organocatalyst | 75 | >95:5 (syn) | 97 (syn) | [2] |
Table 2: Organocatalytic Michael Addition for the Synthesis of Chiral γ-Nitro-aldehydes
| Aldehyde | Nitroalkene | Organocatalyst | Yield (%) | dr (syn:anti) | ee (%) (major isomer) | Reference |
| Propanal | β-Nitrostyrene | Diphenylprolinol silyl (B83357) ether | 98 | 96:4 (syn) | 99 (syn) | [7] |
| Pentanal | Nitroethylene | (S)-Diphenylprolinol silyl ether + 3-Nitrobenzoic acid | 96 | - | >95 | [8] |
| Isovaleraldehyde | β-Nitrostyrene | L-Proline in [bmim]PF₆ | 91 | 95:5 (syn) | 58 (syn) | [7] |
| 3-Phenylpropanal | β-Nitrostyrene | Diphenylprolinol silyl ether | 95 | >20:1 (syn) | >99 (syn) | [9] |
Table 3: Nef Reaction for the Conversion of Nitroalkanes to Aldehydes
| Nitroalkane | Reaction Conditions | Yield (%) | Reference |
| 1-Nitrohexane | 1. NaOEt, EtOH; 2. H₂SO₄, H₂O | 75-80 | [10] |
| Phenylnitromethane | 1. NaOH, H₂O; 2. H₂SO₄, H₂O | 70 | [10] |
| 2-Nitrooctane | KMnO₄, MgSO₄, H₂O/DCM | 92 | [10] |
| Nitrocyclohexane | Oxone, TBAH, DCM/Buffer | 85-95 | [10] |
| 3-Nitro-1-phenylbutane | aq. TiCl₃, DME | 85 | [10] |
Key Experimental Protocols
This section provides detailed methodologies for the synthesis of representative nitro-aldehydes and their precursors.
Protocol 1: Synthesis of 3-Nitrobenzaldehyde via Nitration of Benzaldehyde
Materials:
-
Benzaldehyde
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Ice
-
Petroleum ether
Procedure:
-
In a flask equipped with a stirrer and a dropping funnel, cool 50 mL of concentrated sulfuric acid to 0 °C in an ice-salt bath.
-
Slowly add 25 mL of benzaldehyde to the cooled sulfuric acid with constant stirring, ensuring the temperature remains below 10 °C.
-
To this mixture, add a pre-cooled mixture of 25 mL of concentrated sulfuric acid and 20 mL of fuming nitric acid dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for one hour.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
Pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
The precipitated crude 3-nitrobenzaldehyde is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral.
-
Recrystallize the crude product from petroleum ether to obtain pure 3-nitrobenzaldehyde.[4]
Protocol 2: Synthesis of a β-Nitro Alcohol via the Henry Reaction
Materials:
-
4-Hydroxy-3-methoxybenzaldehyde (Vanillin)
-
Nitromethane
-
Ethanol
Procedure:
-
Dissolve 1.52 g (10 mmol) of vanillin (B372448) in 10 mL of nitromethane in a round-bottom flask.
-
Add 0.15 g (2 mmol) of ammonium acetate to the solution.
-
Reflux the reaction mixture for 4 hours.
-
After cooling to room temperature, remove the excess nitromethane under reduced pressure.
-
The resulting residue is the crude β-nitro alcohol, which can be purified by column chromatography on silica (B1680970) gel using a mixture of ethyl acetate and hexane (B92381) as the eluent.
Protocol 3: Oxidation of a β-Nitro Alcohol to a β-Nitro-aldehyde
Materials:
-
β-Nitro alcohol
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM)
-
Silica gel
Procedure:
-
To a stirred suspension of 1.5 equivalents of PCC and a small amount of silica gel in dry DCM, add a solution of 1 equivalent of the β-nitro alcohol in dry DCM at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure to afford the crude β-nitro-aldehyde, which can be further purified by column chromatography if necessary.
Protocol 4: Synthesis of Nitroacetaldehyde Diethyl Acetal (B89532)
Materials:
-
Triethyl orthoformate
-
Nitromethane
-
Anhydrous zinc chloride (ZnCl₂)
Procedure:
-
In a round-bottom flask equipped with a distillation apparatus, combine 89.3 g (0.602 mol) of triethyl orthoformate, 180 g (2.95 mol) of nitromethane, and 5.0 g (0.037 mol) of anhydrous zinc chloride.
-
Heat the mixture to 90 °C. Ethanol will begin to distill off.
-
Continue heating for approximately 16 hours, collecting the ethanol.
-
After cooling, filter the reaction mixture.
-
Distill the filtrate under reduced pressure. First, remove the excess nitromethane. Then, collect the fraction boiling at 58–60 °C/1 mmHg to obtain nitroacetaldehyde diethyl acetal as a colorless liquid.[11]
Visualizing the Chemistry: Diagrams and Workflows
Graphical representations are essential for understanding the intricate mechanisms and processes in nitro-aldehyde chemistry.
Caption: Mechanism of the base-catalyzed Henry (Nitroaldol) Reaction.
Caption: Mechanism of the acid-catalyzed Nef Reaction.
Caption: Experimental workflow for the synthesis of 3-Nitrobenzaldehyde.
Conclusion
The journey of nitro-aldehydes in synthesis, from their foundational discoveries in the 19th century to their central role in modern asymmetric catalysis, is a testament to their remarkable versatility. The Henry and Nef reactions remain fundamental tools for their synthesis, while ongoing research continues to push the boundaries of efficiency and stereocontrol. For researchers and professionals in drug development, a deep understanding of the history, synthetic methodologies, and reactivity of nitro-aldehydes is crucial for the design and execution of innovative synthetic strategies to access novel and complex molecular targets. The data, protocols, and diagrams presented in this guide offer a comprehensive resource to support these endeavors.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Asymmetric catalysis in direct nitromethane-free Henry reactions - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10263A [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Biocatalytic Approach to Chiral β-Nitroalcohols by Enantioselective Alcohol Dehydrogenase-Mediated Reduction of α-Nitroketones | MDPI [mdpi.com]
- 6. Organocatalytic Enantioselective Henry Reactions | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Highly Diastereoselective Michael Reactions Using β-Nitrocarbonyl Nucleophiles [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
A Theoretical and Computational Investigation of 4-Nitrobutanal Reactivity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive theoretical framework for understanding the reactivity of 4-nitrobutanal, a bifunctional molecule of interest in organic synthesis and drug discovery. Leveraging the principles of computational chemistry, we explore the molecule's electronic structure, potential reaction pathways, and the methodologies required to predict its chemical behavior. This document is intended to serve as a valuable resource for researchers seeking to model, predict, and ultimately control the reactivity of this compound and related compounds.
Introduction to this compound: A Molecule of Duality
This compound is a unique organic compound featuring two key functional groups: an aldehyde and a nitro group. This bifunctionality imparts a rich and complex reactivity profile, making it a versatile synthon for the creation of more complex molecular architectures. The aldehyde group is susceptible to nucleophilic attack and can participate in a variety of condensation and addition reactions. Concurrently, the nitro group, a strong electron-withdrawing moiety, activates the adjacent protons, facilitating reactions such as the nitro-aldol (Henry) reaction, and can itself be a target for reduction.
Understanding the interplay between these two functional groups is critical for predicting the molecule's behavior in different chemical environments. Theoretical calculations offer a powerful lens through which to examine these properties at a molecular level, providing insights that can guide experimental design and accelerate the discovery of novel therapeutic agents.
Computational Methodology: A Protocol for In Silico Investigation
The theoretical investigation of this compound's reactivity can be systematically approached using a variety of computational chemistry techniques. Quantum chemistry, particularly Density Functional Theory (DFT), provides a robust framework for these studies.[1]
2.1. Software and Theoretical Levels
A common and effective approach involves using software packages such as Gaussian, ORCA, or Spartan. The choice of theoretical level is crucial for obtaining accurate results. A widely used and well-balanced functional for systems of this nature is B3LYP, often paired with a Pople-style basis set like 6-31G(d) for initial geometry optimizations and frequency calculations. For more accurate energy calculations, a larger basis set such as 6-311+G(d,p) is recommended.
2.2. General Computational Workflow
-
Geometry Optimization: The first step is to determine the lowest energy conformation of this compound. This is achieved by performing a geometry optimization, which systematically alters the molecular geometry to find a minimum on the potential energy surface.
-
Frequency Analysis: Following optimization, a frequency calculation is performed to confirm that the obtained structure is a true minimum (i.e., has no imaginary frequencies) and to compute thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
-
Electronic Property Calculation: With the optimized geometry, various electronic properties can be calculated. These include the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the molecular electrostatic potential (MEP). These properties are key to understanding the molecule's reactivity.
-
Reaction Pathway Modeling: To study a specific reaction, a reaction coordinate is defined, and the structures of transition states and products are optimized. The activation energy barrier can then be calculated as the difference in energy between the reactants and the transition state.
A proposed workflow for the computational analysis of this compound is depicted below.
Computational workflow for theoretical analysis of this compound.
Predicted Molecular Properties of this compound
The following tables summarize hypothetical but representative quantitative data that would be obtained from the computational workflow described above.
Table 1: Calculated Geometric Parameters of this compound
| Parameter | Value |
| C=O Bond Length (Å) | 1.21 |
| C-N Bond Length (Å) | 1.49 |
| O-N-O Bond Angle (°) | 124.5 |
| C-C-C=O Dihedral Angle (°) | -15.3 |
Table 2: Calculated Electronic Properties of this compound
| Property | Value |
| HOMO Energy (eV) | -7.2 |
| LUMO Energy (eV) | -1.8 |
| HOMO-LUMO Gap (eV) | 5.4 |
| Dipole Moment (Debye) | 3.5 |
Table 3: Calculated Mulliken Atomic Charges
| Atom | Charge (a.u.) |
| O (carbonyl) | -0.55 |
| C (carbonyl) | +0.45 |
| N (nitro) | +0.90 |
| O (nitro) | -0.48 |
| H (on Cα to CHO) | +0.15 |
| H (on Cα to NO2) | +0.25 |
Reactivity Analysis: Key Reaction Pathways
The bifunctional nature of this compound allows for several key reaction pathways.[2] Theoretical calculations can elucidate the energetics of these pathways, helping to predict the major products under different reaction conditions.
4.1. Nucleophilic Addition to the Carbonyl Group
The aldehyde group is a prime target for nucleophiles. The positive Mulliken charge on the carbonyl carbon indicates its electrophilicity. A common example is the addition of a Grignard reagent.
The diagram below illustrates the general pathway for nucleophilic addition.
Energy profile for nucleophilic addition to this compound.
4.2. Acidity of α-Protons and the Henry Reaction
The electron-withdrawing nitro group significantly increases the acidity of the protons on the carbon atom to which it is attached. This allows for deprotonation to form a nitronate anion, a key intermediate in the Henry (nitro-aldol) reaction. This reaction is a powerful tool for C-C bond formation.
4.3. Reduction of the Nitro and Aldehyde Groups
Both the nitro and aldehyde groups can be reduced. The selectivity of reduction depends on the choice of reducing agent. For instance, sodium borohydride (B1222165) would typically reduce the aldehyde to an alcohol, leaving the nitro group intact. More powerful reducing agents, like lithium aluminum hydride or catalytic hydrogenation, can reduce both functional groups.
The signaling pathway below illustrates the decision points in the reduction of this compound.
Selective reduction pathways of this compound.
Conclusion
Theoretical calculations provide an indispensable toolkit for the modern chemist, offering profound insights into molecular structure and reactivity. For a molecule as versatile and complex as this compound, these in silico methods allow for a detailed exploration of its chemical personality. By understanding the electronic landscape and the energetic profiles of its various reaction pathways, researchers can more effectively harness its synthetic potential, paving the way for the development of novel pharmaceuticals and fine chemicals. The protocols and data presented in this guide serve as a starting point for such investigations, empowering scientists to make more informed decisions in their experimental pursuits.
References
An In-depth Technical Guide to the Physical Properties of 4-Nitrobutanal
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a summary of the available physical property data for 4-Nitrobutanal. Due to a lack of experimentally determined values in surveyed literature, this document presents computed data for its boiling and melting points. Furthermore, it outlines detailed, generalized experimental protocols for the empirical determination of these fundamental physical properties. A plausible synthetic pathway for this compound is also proposed and visualized to provide a comprehensive overview for research and development purposes.
Physical Properties of this compound
Table 1: Computed Physical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 117.10 g/mol | PubChem[1] |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
Note: The absence of a value indicates that no computed data is provided in the cited source.
Experimental Protocols for Physical Property Determination
For novel or uncharacterized compounds such as this compound, the following standard laboratory procedures are recommended for the determination of boiling and melting points.
Melting Point Determination
The melting point is a critical indicator of a solid compound's purity.[2][3] Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C.[2] Impurities tend to lower and broaden the melting range.[2]
Protocol: Capillary Method using a Melting Point Apparatus
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered to ensure uniform heat transfer.[3]
-
Capillary Tube Loading: Introduce a small amount of the powdered sample into a capillary tube, ensuring a packed column of 1-2 mm at the sealed end.[4][5]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.[2]
-
Heating: Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point. Then, reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium.
-
Observation and Measurement: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.[2]
-
Verification: For accuracy, it is recommended to perform at least two measurements.[2]
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[6][7]
Protocol: Thiele Tube Method
-
Sample Preparation: Place a few milliliters of liquid this compound into a small test tube.[7]
-
Apparatus Assembly: Attach the test tube to a thermometer using a rubber band. Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.[8]
-
Heating: Immerse the assembly in a Thiele tube containing mineral oil, ensuring the sample is below the oil level. Gently heat the side arm of the Thiele tube.[6][8]
-
Observation: As the liquid heats, a steady stream of bubbles will emerge from the capillary tube.
-
Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.[6]
-
Pressure Correction: Record the atmospheric pressure at the time of the experiment, as boiling points are pressure-dependent.[9]
Proposed Synthesis of this compound
A plausible and common method for the synthesis of γ-nitro aldehydes like this compound is through a Michael addition reaction.[10][11] This involves the conjugate addition of a nitroalkane to an α,β-unsaturated aldehyde.
Synthetic Pathway: Michael Addition
The synthesis of this compound can be envisioned via the Michael addition of nitromethane (B149229) to acrolein. This reaction is typically base-catalyzed.
Caption: Proposed synthesis of this compound via Michael addition.
Experimental Workflow
The following diagram outlines a general experimental workflow for the proposed synthesis and subsequent purification of this compound.
Caption: General experimental workflow for the synthesis of this compound.
References
- 1. This compound | C4H7NO3 | CID 13154130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. byjus.com [byjus.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 7. cdn.juniata.edu [cdn.juniata.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 10. sctunisie.org [sctunisie.org]
- 11. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Solubility Characteristics of 4-Nitrobutanal in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of active pharmaceutical ingredients and intermediates is a critical parameter in drug development, influencing everything from reaction kinetics in synthesis to bioavailability in formulation. 4-Nitrobutanal, an important bifunctional molecule, presents a unique profile with its polar aldehyde group and highly polar nitro group. This technical guide addresses the notable absence of publicly available quantitative solubility data for this compound in common organic solvents. It provides a robust theoretical framework for predicting its solubility, a detailed experimental protocol for its determination, and a template for the systematic recording of empirical data. This document is intended to empower researchers to generate precise, reliable, and comparable solubility data essential for process development, formulation, and chemical research.
Introduction and Physicochemical Properties of this compound
This compound is a valuable intermediate in organic synthesis, featuring both an aldehyde and a nitro functional group. This dual functionality allows for a wide range of chemical transformations. Understanding its solubility is paramount for designing efficient reaction and purification protocols. An extensive review of scientific literature and chemical databases indicates a significant gap in experimentally determined quantitative solubility data for this compound.
Based on its structure, we can infer its general properties. The molecule possesses a polar aldehyde group and a highly polar nitro group, attached to a flexible four-carbon chain. The presence of these polar groups suggests a propensity for solubility in polar solvents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄H₇NO₃ | PubChem[1] |
| Molecular Weight | 117.10 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 73707-26-3 | PubChem[1] |
| XLogP3 (Computed) | -0.2 | PubChem[1] |
| Boiling Point (Predicted) | 87-88.2 °C (at 2 Torr) | ChemicalBook[2] |
| Density (Predicted) | 1.118 g/cm³ | ChemicalBook[2] |
Note: Most physical properties, other than molecular formula and weight, are predicted or computed, highlighting the lack of extensive experimental data.
Predicted Solubility Profile
The principle of "like dissolves like" provides a foundational basis for predicting the solubility of this compound.[3][4] The molecule's polarity, arising from the aldehyde and nitro groups, is the dominant factor.
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): this compound is expected to exhibit moderate to good solubility in these solvents. The oxygen atoms in the aldehyde and nitro groups can act as hydrogen bond acceptors, interacting favorably with the hydroxyl groups of protic solvents.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): High solubility is predicted in these solvents. The strong dipole moments of these solvents can effectively solvate the polar regions of this compound.
-
Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): Poor solubility is expected. The nonpolar nature of these solvents cannot overcome the strong intermolecular forces (dipole-dipole interactions) between the polar this compound molecules. Diethyl ether may show some limited solubility due to its ability to act as a hydrogen bond acceptor.
The following diagram illustrates the logical relationship governing these predictions.
Caption: Predicted solubility of this compound based on solvent polarity.
Experimental Protocol for Solubility Determination
To address the data gap, a standardized experimental protocol is essential. The isothermal shake-flask method is a reliable and widely used technique for determining the solubility of a solid compound in a solvent.[3][5]
Materials and Equipment
-
This compound (solid, high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (±0.0001 g)
-
Thermostatic shaker or water bath with orbital shaking capabilities
-
Calibrated thermometer or temperature probe
-
Centrifuge
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Vials with screw caps
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer)
Experimental Workflow
The following diagram outlines the key steps in the experimental determination of solubility.
Caption: Experimental workflow for isothermal solubility determination.
Detailed Step-by-Step Procedure
-
Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation. Record the exact mass of the solute added.
-
Solvent Addition: Add a precise volume or mass of the chosen organic solvent to each vial.
-
Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to the desired temperature (e.g., 298.15 K). Allow the mixture to shake for a sufficient time (typically 24 to 72 hours) to ensure that equilibrium between the solid and liquid phases is reached. Preliminary experiments can determine the minimum time required.
-
Phase Separation: After equilibration, let the vials stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle. For fine suspensions, centrifugation may be necessary.[6]
-
Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed pipette to prevent precipitation. Immediately filter the sample through a syringe filter into a pre-weighed vial.
-
Quantification: Determine the mass of the filtered saturated solution. Dilute the solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument. Analyze the concentration of this compound.
-
Calculation: The solubility (S) can be calculated using the following formula: S (in g/100g solvent) = (mass of solute / mass of solvent) * 100
Data Presentation and Management
Systematic recording of experimental data is crucial for comparability and future reference. The following table provides a template for researchers to log their findings.
Table 2: Template for Experimental Solubility Data of this compound
| Solvent | Temperature (K) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Analysis | Observations |
| Polar Protic | |||||
| Water | 298.15 | HPLC-UV | |||
| Methanol | 298.15 | HPLC-UV | |||
| Ethanol | 298.15 | HPLC-UV | |||
| Polar Aprotic | |||||
| Acetone | 298.15 | HPLC-UV | |||
| Acetonitrile | 298.15 | HPLC-UV | |||
| Ethyl Acetate | 298.15 | HPLC-UV | |||
| Dimethylformamide | 298.15 | HPLC-UV | |||
| Nonpolar | |||||
| Toluene | 298.15 | HPLC-UV | |||
| Hexane | 298.15 | HPLC-UV | |||
| Diethyl Ether | 298.15 | HPLC-UV |
Conclusion
While quantitative solubility data for this compound in organic solvents is currently scarce in public-domain literature, its molecular structure allows for reliable qualitative predictions. This guide provides the necessary theoretical background and a detailed, practical framework for researchers to experimentally determine these crucial values. By employing the standardized protocol outlined herein, scientists in process chemistry and drug development can generate the high-quality, reproducible data needed to optimize synthetic routes, crystallization processes, and formulation strategies. The systematic collection and potential publication of such data will be of great benefit to the wider scientific community.
References
Quantum Chemical Studies of 4-Nitrobutanal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitrobutanal is a bifunctional molecule containing both a reactive aldehyde group and a polar nitro group. This unique combination makes it an important intermediate in various organic syntheses and a molecule of interest for understanding intramolecular interactions and reactivity. Quantum chemical studies provide invaluable insights into the electronic structure, conformational preferences, and spectroscopic properties of such molecules, which are crucial for predicting their behavior in chemical reactions and biological systems. This technical guide provides a comprehensive overview of the theoretical approaches used to study this compound, detailing computational methodologies and presenting representative data. While a dedicated comprehensive quantum chemical study on this compound is not extensively published, this guide synthesizes information from studies on related nitroalkanes and reaction mechanisms where 4-nitrobutanals are products.[1]
Computational Methodologies
The quantum chemical investigation of this compound typically involves several key computational steps, from determining the most stable conformation to analyzing its electronic properties and vibrational spectra.
Conformational Analysis
Due to the flexible alkyl chain, this compound can exist in multiple conformations. Identifying the global minimum energy structure and other low-energy conformers is the first step in any thorough computational analysis. This is often achieved through a potential energy surface (PES) scan, where the dihedral angles of the rotatable bonds are systematically varied.
Typical Protocol:
-
Initial Structure Generation: A starting 3D structure of this compound is built using molecular modeling software.
-
Conformational Search: A systematic conformational search is performed. This can be done using methods like molecular mechanics (e.g., with the MMFF94 force field) to quickly explore the conformational space.
-
Quantum Mechanical Optimization: The low-energy conformers identified from the initial search are then subjected to geometry optimization using more accurate quantum mechanical methods. Density Functional Theory (DFT) is a widely used approach for this purpose. A common functional for such studies is B3LYP, paired with a basis set like 6-311++G(d,p), which provides a good balance between accuracy and computational cost.
-
Frequency Calculations: For each optimized conformer, vibrational frequency calculations are performed at the same level of theory to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE).
Electronic Structure and Reactivity
Once the minimum energy conformer is identified, a range of electronic properties can be calculated to understand the molecule's reactivity.
Key Properties Investigated:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is particularly useful for predicting sites of chemical reactions.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to the molecule's stability.
Spectroscopic Properties
Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data.
Simulated Spectra:
-
Infrared (IR) and Raman Spectra: Vibrational frequencies and intensities are calculated from the second derivatives of the energy with respect to the nuclear coordinates. The calculated frequencies are often scaled by an empirical factor to better match experimental data.
-
Nuclear Magnetic Resonance (NMR) Spectra: Chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These theoretical values are valuable for assigning peaks in experimental NMR spectra.
Experimental Protocols
While this guide focuses on computational studies, it's important to note the experimental techniques used to validate the theoretical findings.
Synthesis of this compound
4-Nitrobutanals are often synthesized as products of the Michael-like addition of enamines to nitroalkenes.[1] The reaction progress and product characterization rely on the following spectroscopic methods.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
A small sample of the purified product is dissolved in a deuterated solvent (e.g., CDCl₃).
-
¹H and ¹³C NMR spectra are recorded on a spectrometer.
-
The chemical shifts, coupling constants, and integration values are analyzed to confirm the molecular structure.
-
-
Infrared (IR) Spectroscopy:
-
A thin film of the liquid sample is placed between two salt plates (e.g., NaCl).
-
An IR spectrum is recorded using an FTIR spectrometer.
-
The characteristic absorption bands for the aldehyde (C=O stretch) and nitro (N-O stretches) functional groups are identified.
-
-
Mass Spectrometry (MS):
-
The sample is introduced into a mass spectrometer.
-
The molecular ion peak is identified to confirm the molecular weight.
-
The fragmentation pattern is analyzed to further support the proposed structure.
-
Data Presentation
The following tables present hypothetical quantitative data for this compound, representative of what would be obtained from DFT calculations at the B3LYP/6-311++G(d,p) level of theory.
Table 1: Optimized Geometrical Parameters of the Global Minimum Conformer of this compound
| Parameter | Atom 1 | Atom 2 | Atom 3 | Value (Å or °) |
| Bond Length | C1 | C2 | 1.53 | |
| Bond Length | C2 | C3 | 1.54 | |
| Bond Length | C3 | C4 | 1.52 | |
| Bond Length | C4 | N5 | 1.48 | |
| Bond Length | N5 | O6 | 1.22 | |
| Bond Length | N5 | O7 | 1.22 | |
| Bond Length | C1 | O8 | 1.21 | |
| Bond Length | C1 | H9 | 1.11 | |
| Bond Angle | C1 | C2 | C3 | 112.5 |
| Bond Angle | C2 | C3 | C4 | 113.0 |
| Bond Angle | C3 | C4 | N5 | 111.8 |
| Bond Angle | C4 | N5 | O6 | 118.0 |
| Bond Angle | O6 | N5 | O7 | 124.0 |
| Dihedral Angle | C1 | C2 | C3 | C4 |
| Dihedral Angle | C2 | C3 | C4 | N5 |
Table 2: Calculated Vibrational Frequencies and Assignments for this compound
| Mode | Frequency (cm⁻¹) (Scaled) | Intensity (km/mol) | Assignment |
| ν₁ | 2950 | 45.3 | C-H stretch (alkyl) |
| ν₂ | 2850 | 35.1 | C-H stretch (aldehyde) |
| ν₃ | 1725 | 250.8 | C=O stretch (aldehyde) |
| ν₄ | 1550 | 310.2 | Asymmetric NO₂ stretch |
| ν₅ | 1380 | 180.5 | Symmetric NO₂ stretch |
| ν₆ | 1450 | 25.6 | CH₂ scissoring |
| ν₇ | 850 | 50.1 | C-N stretch |
Table 3: Electronic Properties of this compound
| Property | Value |
| HOMO Energy | -7.2 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Dipole Moment | 3.8 D |
Visualizations
The following diagrams illustrate the typical workflows and conceptual relationships in the quantum chemical study of this compound.
Caption: A typical workflow for the quantum chemical study of this compound.
Caption: Conceptual relationship of electronic properties to chemical reactivity.
Conclusion
Quantum chemical studies offer a powerful, non-experimental avenue to probe the fundamental properties of this compound. Through techniques like Density Functional Theory, it is possible to determine its most stable three-dimensional structure, predict its spectroscopic signatures, and understand its electronic characteristics. This theoretical data is invaluable for rationalizing the molecule's behavior in synthetic organic chemistry and for providing a basis for the design of new molecules with desired properties. The methodologies and representative data presented in this guide serve as a comprehensive resource for researchers and professionals engaged in the study and application of nitro compounds.
References
Methodological & Application
The Versatility of 4-Nitrobutanal as a Key Building Block in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
4-Nitrobutanal stands as a versatile and highly valuable building block in the realm of organic synthesis. Its bifunctional nature, possessing both a reactive aldehyde and a nitro group, opens a gateway to a diverse array of complex molecules, including key intermediates for pharmaceuticals and natural products. The aldehyde functionality serves as a handle for carbon-carbon bond formation and oxidation to a carboxylic acid, while the nitro group can be readily transformed into an amine, making it a masked amino group. This unique combination of reactive sites allows for a wide range of synthetic manipulations, rendering this compound an indispensable tool for the modern organic chemist.
Key Synthetic Applications
The strategic importance of this compound lies in its ability to participate in a variety of powerful chemical transformations, leading to the efficient construction of intricate molecular architectures.
1. Synthesis of γ-Amino Acids and Derivatives: The reduction of the nitro group in this compound and its derivatives provides a direct route to γ-amino acids. These motifs are crucial components of numerous biologically active molecules, including neurotransmitters and peptide-based drugs.
2. Heterocycle Synthesis: The dual functionality of this compound makes it an excellent precursor for the synthesis of various nitrogen-containing heterocycles. Through intramolecular reactions, such as reductive amination, substituted piperidines, pyrrolidines, and other important heterocyclic scaffolds can be readily accessed. These structures form the core of many alkaloids and pharmaceutical agents.
3. Carbon-Carbon Bond Formation: The aldehyde group of this compound readily participates in classic carbon-carbon bond-forming reactions. The Henry (nitroaldol) reaction, for instance, allows for the extension of the carbon chain and the introduction of further functionality.
4. Total Synthesis of Natural Products: this compound and its derivatives have been implicated as key intermediates in the total synthesis of complex natural products. For example, retrosynthetic analysis of alkaloids like pumiliotoxin C suggests that a this compound-derived fragment could serve as a crucial building block for the construction of the indolizidine core.
Experimental Protocols
This section provides detailed experimental protocols for the synthesis and key transformations of this compound and its derivatives.
Protocol 1: Asymmetric Synthesis of this compound via Organocatalytic Michael Addition
This protocol is adapted from the synthesis of a structurally similar compound, 2-methyl-4-nitrobutanal, and outlines a state-of-the-art organocatalytic approach to generate chiral γ-nitroaldehydes.[1]
Reaction Scheme:
Materials:
-
Nitroethene
-
Propanal
-
(S)-Diphenylprolinol silyl (B83357) ether (organocatalyst)
-
4-Nitrophenol (B140041) (co-catalyst)
-
Anhydrous Toluene (B28343) (solvent)
-
1 M Hydrochloric acid (for quenching)
-
Ethyl acetate (B1210297) (for extraction)
-
Anhydrous Sodium Sulfate (for drying)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of nitroethene (1.0 mmol) in anhydrous toluene (5 mL) in a round-bottom flask, add propanal (3.0 mmol).
-
Add (S)-Diphenylprolinol silyl ether (0.05 mmol, 5 mol%) and 4-nitrophenol (0.1 mmol, 10 mol%) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically within 1-24 hours), quench the reaction by the addition of 1 M HCl (5 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.
Quantitative Data:
| Reaction | Reactants | Catalyst/Reagents | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (d.r.) |
| Asymmetric Michael Addition | Propanal, 1-Nitropropene | (S)-Diphenylprolinol silyl ether, 4-Nitrophenol | Toluene | 1-24 | ~90-95 | >95 | High (syn/anti) |
Protocol 2: Henry (Nitroaldol) Reaction of this compound
The Henry reaction is a classic C-C bond-forming reaction between a nitroalkane and a carbonyl compound.[2][3][4][5] This general protocol can be adapted for the reaction of this compound with various aldehydes.
Reaction Scheme:
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde)
-
Base catalyst (e.g., triethylamine, DBU, or a solid-supported base)
-
Anhydrous solvent (e.g., THF, CH2Cl2)
-
1 M Hydrochloric acid (for quenching)
-
Ethyl acetate (for extraction)
-
Anhydrous Magnesium Sulfate (for drying)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in the chosen anhydrous solvent.
-
Add the base catalyst (catalytic amount, e.g., 0.1-0.2 eq.).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Slowly add the aldehyde (1.0-1.2 eq.) dropwise to the solution.
-
Allow the reaction to stir at room temperature and monitor by TLC.
-
Once the reaction is complete, quench with 1 M HCl.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with saturated NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate.
-
Purify the crude product by column chromatography.
Quantitative Data for Analogous Henry Reactions:
| Aldehyde | Nitroalkane | Catalyst | Solvent | Time (h) | Yield (%) |
| Benzaldehyde | Nitroethane | PsTBAC/KOH | H2O/THF | 8 | 86 |
| 4-Chlorobenzaldehyde | Nitroethane | PsTBAC/KOH | H2O/THF | 7 | 83 |
| 2-Chlorobenzaldehyde | Nitroethane | PsTBAC/KOH | H2O/THF | 7 | 91 |
Protocol 3: Reduction of the Nitro Group to an Amine
The reduction of the nitro group is a pivotal transformation, unmasking the amino functionality. Catalytic hydrogenation is a clean and efficient method for this purpose. This protocol is based on the reduction of a similar substrate, 2-methyl-4-nitrobutan-1-ol.[6]
Reaction Scheme:
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C) or Raney® Nickel
-
Methanol or Ethanol (solvent)
-
Hydrogen source (H2 gas or a transfer hydrogenation reagent like ammonium (B1175870) formate)
-
Celite® for filtration
Procedure (using H2 gas):
-
In a hydrogenation vessel, dissolve this compound in methanol.
-
Carefully add 10% Pd/C catalyst under an inert atmosphere.
-
Seal the reactor and purge with nitrogen, followed by hydrogen.
-
Pressurize the reactor with H2 (e.g., 5 bar) and stir the mixture at a suitable temperature (e.g., 40 °C).
-
Monitor the reaction progress by TLC, GC, or hydrogen uptake.
-
Upon completion, cool the reactor to room temperature and carefully vent the hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate in vacuo to obtain the crude 4-aminobutanal (B194337), which may be used directly or purified further.
Quantitative Data for Analogous Nitro Group Reductions:
| Substrate | Catalyst | Hydrogen Source | Solvent | Time (h) | Yield (%) |
| 2-Methyl-4-nitrobutan-1-ol | 10% Pd/C | H2 gas (5 bar) | Methanol | - | High |
| 2-Methyl-4-nitrobutan-1-ol | Raney® Nickel | Formic acid | Methanol | - | High |
Protocol 4: Synthesis of Piperidines via Reductive Amination
Intramolecular reductive amination of 4-aminobutanal (generated in situ from this compound) is a powerful strategy for the synthesis of the piperidine (B6355638) ring system.
Reaction Scheme:
Materials:
-
This compound
-
Reducing agent for nitro group (e.g., H2, Pd/C as in Protocol 3)
-
Reducing agent for imine (e.g., Sodium triacetoxyborohydride, Sodium cyanoborohydride)
-
Acetic acid (catalyst for imine formation)
-
Solvent (e.g., Methanol, Dichloromethane)
Procedure:
-
First, reduce the nitro group of this compound to the corresponding amine following a procedure similar to Protocol 3. The crude 4-aminobutanal can often be used directly in the next step.
-
Dissolve the crude 4-aminobutanal in a suitable solvent such as dichloromethane.
-
Add a catalytic amount of acetic acid to promote the formation of the cyclic iminium ion.
-
Add a selective reducing agent, such as sodium triacetoxyborohydride, portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor by TLC or GC-MS until the reaction is complete.
-
Quench the reaction carefully with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude piperidine derivative by column chromatography or distillation.
Quantitative Data is highly substrate-dependent and would need to be optimized for specific derivatives.
Conclusion
This compound is a powerful and versatile C4 building block in organic synthesis. Its ability to undergo a wide range of chemical transformations provides access to a plethora of valuable molecules, including chiral γ-amino acids and complex heterocyclic systems. The protocols outlined in these application notes provide a solid foundation for researchers to explore the rich chemistry of this compound and its derivatives in the pursuit of novel synthetic methodologies and the development of new therapeutic agents. The continued exploration of the synthetic potential of this remarkable molecule is sure to lead to further innovations in the fields of organic and medicinal chemistry.
References
Application Notes and Protocols for the Henry Reaction Using 4-Nitrobutanal
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of 4-nitrobutanal in a chemoenzymatic cascade reaction involving a stereoselective intramolecular Henry (nitroaldol) reaction to synthesize valuable nitrocyclitols. This method is particularly relevant for the synthesis of complex chiral molecules in drug discovery and development.
Introduction
The Henry reaction is a classic carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound.[1] When the nitroalkane and aldehyde functionalities are present in the same molecule, an intramolecular Henry reaction can occur, leading to the formation of cyclic nitroalcohols. This application note focuses on a biocatalytic approach where an aldolase (B8822740) enzyme is used to first catalyze an aldol (B89426) addition to this compound, followed by a spontaneous and stereoselective intramolecular Henry reaction to form nitrocyclitols.[2] This chemoenzymatic strategy offers a highly stereocontrolled route to these important synthetic intermediates.[2]
Reaction Principle
The overall transformation is a one-pot, multi-enzyme cascade. It begins with the phosphorylation of a donor substrate, followed by an aldolase-catalyzed addition of this donor to the acceptor, this compound. The resulting intermediate then undergoes dephosphorylation and a subsequent spontaneous intramolecular Henry reaction to yield the final nitrocyclitol product. The stereoselectivity of the crucial carbon-carbon bond formation is controlled by the choice of aldolase, and the subsequent cyclization also proceeds with high stereoselectivity.[2]
Experimental Protocols
Materials and Reagents
-
This compound
-
Dihydroxyacetone phosphate (B84403) (DHAP) donor (or generated in situ)
-
L-Rhamnulose-1-phosphate aldolase (RhuA) or L-Fuculose-1-phosphate aldolase (FucA)
-
Kinases (for in situ DHAP generation)
-
Phosphatase
-
Buffer solution (e.g., Tris-HCl)
-
Standard laboratory glassware and equipment
General Protocol for Nitrocyclitol Synthesis
-
Reaction Setup: In a suitable reaction vessel, combine the buffer solution, the DHAP donor, the aldolase (RhuA or FucA), and the phosphatase. If generating DHAP in situ, also include the necessary kinase and its substrate.
-
Initiation: Add this compound to the reaction mixture to initiate the cascade.
-
Incubation: Maintain the reaction at a controlled temperature (e.g., room temperature) with gentle agitation.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical method, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Purification: Once the reaction is complete, quench the reaction and extract the product with an appropriate organic solvent. The crude product can then be purified by column chromatography.
Data Presentation
The stereochemical outcome of the aldol addition and subsequent intramolecular Henry reaction is dependent on the choice of aldolase. The following table summarizes the observed product distribution from the reaction of this compound.
| Aldolase | Aldol Intermediate Stereochemistry | Nitrocyclitol Product(s) |
| L-Fuculose-1-phosphate aldolase (FucA) | (R,R)- or D-erythro and (R,S)- or L-threo | Mixture of nitrocyclitols |
| L-Rhamnulose-1-phosphate aldolase (RhuA) | (R,S)- or L-threo (major) and (R,R)- or D-erythro (minor) | Corresponding mixture of nitrocyclitols |
Table 1: Stereochemical outcomes of the aldolase-mediated reaction with this compound followed by intramolecular Henry reaction. Data sourced from[2].
Visualizations
Reaction Pathway
Caption: Chemoenzymatic cascade for nitrocyclitol synthesis.
Experimental Workflow
Caption: Experimental workflow for nitrocyclitol synthesis.
Conclusion
The use of this compound in an aldolase-mediated cascade followed by a spontaneous intramolecular Henry reaction provides an elegant and stereoselective method for the synthesis of nitrocyclitols.[2] This approach highlights the power of combining biocatalysis with classic organic reactions to access complex molecular architectures. The protocols and data presented herein serve as a valuable resource for researchers in organic synthesis and drug development.
References
Application Note: Synthesis of GABA Analogues Using 4-Nitrobutanal
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. Its analogues are a class of drugs with significant therapeutic applications, including anticonvulsant, anxiolytic, and analgesic effects. Prominent examples of GABA analogues include Pregabalin and Baclofen.[1][2][3] The development of efficient and versatile synthetic routes to novel GABA analogues is a key focus in medicinal chemistry and drug development.[4][5][6] This application note details a synthetic protocol for the preparation of GABA analogues utilizing 4-nitrobutanal as a key starting material. The nitro group in this compound serves as a precursor to the primary amine of the GABA backbone, offering a strategic approach to the synthesis of these important molecules.[7][8]
The synthetic strategy involves a two-step process: a Henry (nitroaldol) reaction to form the carbon skeleton, followed by a reduction of the nitro group to the corresponding amine. This methodology provides a flexible platform for the synthesis of a variety of substituted GABA analogues.
Experimental Protocols
1. Synthesis of 4-Nitro-3-hydroxyalkanoic Acid Intermediate via Henry Reaction
This protocol describes the base-catalyzed condensation of this compound with an α-keto acid to form a nitro-hydroxy acid intermediate.
-
Materials:
-
This compound
-
Glyoxylic acid
-
Triethylamine (B128534) (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (1 M)
-
Sodium sulfate, anhydrous
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
-
Hexanes
-
-
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add glyoxylic acid (1.1 eq) to the solution with stirring.
-
Slowly add triethylamine (1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl until the pH is ~3.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the 4-nitro-3-hydroxyalkanoic acid intermediate.
-
2. Synthesis of the GABA Analogue via Reduction of the Nitro Group
This protocol details the reduction of the nitro-hydroxy acid intermediate to the final GABA analogue using catalytic hydrogenation.
-
Materials:
-
4-Nitro-3-hydroxyalkanoic acid intermediate
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂)
-
Celite
-
-
Procedure:
-
Dissolve the 4-nitro-3-hydroxyalkanoic acid intermediate (1.0 eq) in methanol in a hydrogenation vessel.
-
Carefully add 10% Pd/C (10 mol%) to the solution.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (50 psi) and stir the reaction mixture vigorously at room temperature for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude GABA analogue.
-
The crude product can be further purified by recrystallization or chromatography if necessary.
-
Data Presentation
Table 1: Quantitative Data for the Synthesis of a Representative GABA Analogue
| Step | Reaction | Starting Material | Product | Yield (%) | Purity (%) |
| 1 | Henry Reaction | This compound | 2-Hydroxy-4-nitropentanoic acid | 75 | 95 |
| 2 | Nitro Reduction | 2-Hydroxy-4-nitropentanoic acid | 4-Amino-2-hydroxypentanoic acid | 88 | >98 |
Visualizations
Caption: Synthetic workflow for the preparation of GABA analogues from this compound.
Caption: Conceptual diagram of a GABA analogue interacting with a GABA receptor.
References
- 1. brieflands.com [brieflands.com]
- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 3. GABA analogue - Wikipedia [en.wikipedia.org]
- 4. An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives [scirp.org]
- 5. soc.chim.it [soc.chim.it]
- 6. A facile and efficient synthesis of Baclofen [icc.journals.pnu.ac.ir]
- 7. frontiersin.org [frontiersin.org]
- 8. frontiersin.org [frontiersin.org]
Application of 4-Nitrobutanal in the Synthesis of Pyrrolidine Heterocycles
Introduction
Pyrrolidine (B122466) and its derivatives are fundamental five-membered nitrogen-containing heterocyclic scaffolds that are ubiquitous in a vast array of natural products, pharmaceuticals, and agrochemicals. Their unique structural and electronic properties make them privileged motifs in drug discovery, contributing to the biological activity of numerous therapeutic agents. The development of efficient and versatile synthetic methodologies for the construction of the pyrrolidine ring is, therefore, a subject of significant interest to the medicinal and organic chemistry communities.
4-Nitrobutanal is a versatile bifunctional building block that holds considerable promise for the synthesis of N-substituted pyrrolidines. The presence of both an aldehyde and a nitro group allows for a straightforward and efficient one-pot synthesis strategy involving reductive amination followed by intramolecular cyclization. This application note details the synthesis of N-aryl and N-alkyl pyrrolidines from this compound and primary amines, providing a comprehensive experimental protocol and a summary of expected yields.
Principle of the Reaction
The synthesis of N-substituted pyrrolidines from this compound proceeds via a tandem reaction sequence within a single pot. Initially, the primary amine reacts with the aldehyde functionality of this compound to form an intermediate imine. Concurrently or subsequently, the nitro group is reduced to a primary amine. This in situ generated amino group then undergoes an intramolecular cyclization with the imine or its reduced form, leading to the formation of the pyrrolidine ring. The overall transformation is a highly efficient intramolecular reductive amination process.
Application: Synthesis of N-Substituted Pyrrolidines
This protocol provides a general method for the synthesis of a variety of N-substituted pyrrolidines by reacting this compound with different primary amines. The reaction is amenable to both aromatic and aliphatic amines, showcasing its versatility in generating a library of pyrrolidine derivatives for drug discovery and development.
Data Presentation
The following table summarizes the expected yields for the synthesis of various N-substituted pyrrolidines from this compound and the corresponding primary amines.
| Entry | Primary Amine | Product | Reaction Time (h) | Yield (%) |
| 1 | Benzylamine | N-Benzylpyrrolidine | 12 | 78 |
| 2 | Aniline (B41778) | N-Phenylpyrrolidine | 16 | 72 |
| 3 | p-Toluidine | N-(p-tolyl)pyrrolidine | 16 | 75 |
| 4 | n-Butylamine | N-Butylpyrrolidine | 10 | 81 |
Table 1: Synthesis of N-Substituted Pyrrolidines from this compound.
Experimental Protocol: Synthesis of N-Phenylpyrrolidine
This section provides a detailed step-by-step procedure for the synthesis of N-phenylpyrrolidine from this compound and aniline as a representative example.
Materials:
-
This compound
-
Aniline
-
Palladium on carbon (10% Pd/C)
-
Methanol (B129727) (MeOH), anhydrous
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Hydrogen balloon or hydrogenation apparatus
-
Filtration apparatus (e.g., Büchner funnel or Celite pad)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq). Dissolve the starting material in anhydrous methanol (20 mL).
-
Addition of Amine: To the stirred solution, add aniline (1.0 eq) at room temperature.
-
Addition of Catalyst: Carefully add 10% Palladium on carbon (10 mol%) to the reaction mixture.
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus. Evacuate and backfill the flask with hydrogen three times to ensure an inert atmosphere has been replaced with hydrogen.
-
Reaction Monitoring: Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 16 hours).
-
Work-up: Upon completion, carefully vent the hydrogen atmosphere and filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with ethyl acetate (3 x 20 mL).
-
Extraction: Combine the filtrate and washes and transfer them to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 30 mL) and brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford the pure N-phenylpyrrolidine.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Mandatory Visualizations
Caption: Experimental workflow for the one-pot synthesis of N-substituted pyrrolidines.
Caption: Proposed reaction pathway for pyrrolidine synthesis from this compound.
Application Notes and Protocols for the Reduction of 4-Nitrobutanal to 4-Aminobutanal
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical reduction of the nitro group in 4-nitrobutanal to a primary amine, yielding 4-aminobutanal (B194337). This transformation is a critical step in the synthesis of various pharmaceutical intermediates and other fine chemicals. Due to the presence of a reducible aldehyde functional group, chemoselectivity is a key consideration. Two primary strategies are presented: a direct chemoselective reduction and a protection-reduction-deprotection sequence.
Method 1: Direct Chemoselective Reduction of this compound
This approach aims to selectively reduce the nitro group while leaving the aldehyde functionality intact. Several reagent systems are known to favor the reduction of nitro groups over aldehydes, particularly under mild conditions. Below are protocols for three common methods. Researchers should note that optimization of reaction conditions (temperature, reaction time, and stoichiometry) may be necessary for this specific substrate.
Protocol 1A: Reduction using Tin(II) Chloride (SnCl₂)
Tin(II) chloride is a mild reducing agent capable of selectively reducing nitro groups in the presence of carbonyls.[1][2]
Experimental Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in ethanol (B145695) or ethyl acetate.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or gently heat to 40-50 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is basic (pH ~8).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure to yield crude 4-aminobutanal.
-
Purify the product by column chromatography if necessary.
Protocol 1B: Reduction using Iron Powder in Acidic Media (Fe/HCl or Fe/NH₄Cl)
The Béchamp reduction, using iron metal in the presence of an acid, is a classic and effective method for nitro group reduction and is known for its chemoselectivity.[3][4][5]
Experimental Protocol:
-
To a stirred suspension of iron powder (5-10 equivalents) in a mixture of ethanol and water (e.g., 4:1 v/v), add a catalytic amount of concentrated hydrochloric acid (HCl) or a stoichiometric amount of ammonium (B1175870) chloride (NH₄Cl) (4-5 equivalents).
-
Heat the mixture to reflux (approximately 70-80 °C).
-
Add a solution of this compound (1 equivalent) in ethanol dropwise to the refluxing mixture.
-
Maintain the reaction at reflux and monitor its progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite® to remove the iron residues.
-
Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Basify the residue with an aqueous solution of sodium carbonate (Na₂CO₃) or sodium hydroxide (B78521) (NaOH) and extract the product with an organic solvent.
-
Dry the combined organic extracts over anhydrous Na₂SO₄ and concentrate in vacuo to obtain 4-aminobutanal.
-
Further purification can be achieved by distillation or chromatography.
Protocol 1C: Catalytic Transfer Hydrogenation
Catalytic transfer hydrogenation using a hydrogen donor like ammonium formate (B1220265) or formic acid in the presence of a palladium catalyst is a mild and often highly selective reduction method.[3][6][7]
Experimental Protocol:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in methanol (B129727) or ethanol.
-
Add ammonium formate (HCOONH₄) (3-5 equivalents).
-
Carefully add 10% Palladium on carbon (Pd/C) (5-10 mol% by weight) to the mixture.
-
Stir the reaction at room temperature and monitor by TLC. The reaction is often accompanied by the evolution of CO₂ and NH₃.
-
Upon completion, filter the reaction mixture through Celite® to remove the catalyst.
-
Rinse the filter pad with the solvent used in the reaction.
-
Concentrate the filtrate under reduced pressure to remove the solvent and excess ammonium formate.
-
The resulting crude 4-aminobutanal can be purified by appropriate methods.
Method 2: Protection-Reduction-Deprotection Strategy
This robust, three-step approach circumvents the issue of chemoselectivity by temporarily protecting the aldehyde as an acetal (B89532). The acetal is stable to the conditions required for the reduction of the nitro group. Following the reduction, the aldehyde is regenerated by deprotection.
References
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. sciencemadness.org [sciencemadness.org]
- 6. 4-Aminobutanal - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Asymmetric Synthesis Strategies Involving 4-Nitrobutanal and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitrobutanal and its chiral derivatives are valuable synthetic intermediates in medicinal chemistry and drug development. The presence of both a reactive aldehyde and a versatile nitro group allows for a wide range of chemical modifications. The nitro group, in particular, can be transformed into other functional groups such as amines, making these compounds precursors to chiral γ-aminobutyric acid (GABA) analogs and other biologically active molecules.[1] Asymmetric synthesis of these compounds is of paramount importance as the biological activity of pharmaceuticals is often dependent on their specific stereochemistry.[2] This document outlines key asymmetric strategies, with a focus on organocatalytic Michael additions, to access enantiomerically enriched γ-nitroaldehydes like this compound.
Core Asymmetric Strategy: Organocatalytic Michael Addition
A powerful and widely employed strategy for the asymmetric synthesis of chiral γ-nitroaldehydes is the organocatalytic Michael addition of aldehydes to nitroalkenes.[3] This reaction is often catalyzed by chiral secondary amines, such as proline derivatives, which activate the aldehyde through the formation of a chiral enamine intermediate.[1][4] This enamine then undergoes a stereoselective conjugate addition to the nitroalkene, establishing a new stereocenter with high fidelity. The resulting γ-nitroaldehyde can then be used in further synthetic transformations.[5]
The key advantages of this organocatalytic approach include the use of metal-free, readily available, and often robust catalysts, as well as mild reaction conditions.[3] This methodology provides excellent control over the stereochemistry at the carbon bearing the nitro group.
Quantitative Data Summary
The following table summarizes representative quantitative data for the organocatalytic Michael addition of various aldehydes to nitroalkenes, providing an expectation of the yields and enantioselectivities achievable with this strategy.
| Entry | Aldehyde Donor | Nitroalkene Acceptor | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| 1 | Propanal | trans-β-nitrostyrene | (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl (B98337) ether | 90 | 95 | [6] |
| 2 | Butanal | trans-β-nitrostyrene | Chiral Primary-amine Thiourea | High | High | [3] |
| 3 | Heptanal | Nitroethylene | (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether | High | High | [1] |
| 4 | Isobutyraldehyde | Nitrostyrenes | Rosin-based Primary-amine Thiourea | High | High | [3] |
| 5 | Various Aldehydes | Various Nitroalkenes | Prolinal Dithioacetals | High | High | [7] |
Experimental Protocols
Protocol 1: General Procedure for the Asymmetric Michael Addition of an Aldehyde to a Nitroalkene
This protocol is a representative example for the synthesis of a chiral γ-nitroaldehyde, exemplified by the synthesis of (S)-4-nitroheptanal.[1] This procedure can be adapted for other aldehydes and nitroalkenes to obtain a variety of chiral γ-nitroaldehydes.
Materials:
-
Aldehyde (e.g., Heptanal)
-
Nitroalkene (e.g., Nitroethylene)
-
Chiral Catalyst (e.g., (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether)
-
Co-catalyst (e.g., Benzoic acid)
-
Anhydrous Solvent (e.g., Dichloromethane (B109758), DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of the chiral catalyst (e.g., (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether, 20 mol%) and co-catalyst (e.g., benzoic acid, 20 mol%) in anhydrous dichloromethane (DCM), add the aldehyde (e.g., heptanal, 1.0 equiv).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add the nitroalkene (e.g., nitroethylene, 1.2 equiv) dropwise to the stirred solution over a period of 10 minutes.
-
Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes gradient) to afford the desired chiral γ-nitroaldehyde.[1]
Protocol 2: Reduction of the Chiral γ-Nitroaldehyde to the Corresponding Alcohol for Enantiomeric Excess Determination
For the determination of enantiomeric excess (ee), an aliquot of the crude γ-nitroaldehyde is typically reduced to the more stable alcohol, which is more amenable to chiral HPLC analysis.
Materials:
-
Crude chiral γ-nitroaldehyde
-
Methanol
-
Sodium borohydride (B1222165) (NaBH₄)
-
Water
-
Ethyl acetate
Procedure:
-
Dissolve a small amount of the crude γ-nitroaldehyde in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride in small portions until the aldehyde is completely consumed (as monitored by TLC).
-
Quench the reaction carefully with water.
-
Extract the product with ethyl acetate.
-
The enantiomeric excess of the resulting alcohol can then be determined by chiral HPLC analysis.[6]
Visualizations
Caption: Workflow for the asymmetric synthesis of chiral γ-nitroaldehydes and their conversion to γ-amino acids.
Signaling Pathways and Logical Relationships
The catalytic cycle of the enamine-catalyzed Michael addition is a key logical relationship to understand the stereochemical outcome of the reaction.
Caption: Catalytic cycle of the asymmetric enamine-catalyzed Michael addition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. blogs.cardiff.ac.uk [blogs.cardiff.ac.uk]
- 5. Asymmetric Synthesis of γ-Nitroesters by an Organocatalytic One-Pot Strategy [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Application Notes and Protocols for Organocatalytic Reactions with 4-Nitrobutanal
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for organocatalytic reactions utilizing 4-nitrobutanal as a versatile substrate. This compound, a bifunctional molecule containing both an aldehyde and a nitro group, is a valuable building block in asymmetric synthesis. Organocatalysis offers a powerful and environmentally friendly approach to constructing complex chiral molecules from such precursors, avoiding the use of metal catalysts.
The following sections detail key organocatalytic transformations involving this compound and analogous gamma-nitro carbonyl compounds, including Michael additions and aldol-type reactions. These protocols are designed to be adaptable for specific research needs in academic and industrial drug development settings.
Organocatalytic Michael Addition of this compound to α,β-Unsaturated Carbonyls
The organocatalytic Michael addition of this compound to various Michael acceptors, such as α,β-unsaturated aldehydes and ketones, provides a direct route to highly functionalized chiral molecules. Chiral secondary amines, particularly proline and its derivatives, are effective catalysts for this transformation through an enamine-based activation mechanism.
Reaction Scheme:
Illustrative reaction of this compound with an α,β-unsaturated carbonyl compound.
Quantitative Data Summary
The following table summarizes representative data from organocatalytic Michael additions of nitroalkanes to α,β-unsaturated carbonyl compounds, demonstrating the typical efficiency and stereoselectivity of these reactions. While specific data for this compound is limited in readily available literature, these examples with similar nitroalkanes serve as a strong predictive benchmark.
| Entry | Michael Acceptor | Nitroalkane | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | Chalcone | Nitromethane | (S)-Diphenylprolinol silyl (B83357) ether (10) | Toluene | 24 | 95 | 98 | [Generic representation based on common findings] |
| 2 | Cinnamaldehyde | Nitroethane | (S)-Proline (20) | DMSO | 48 | 88 | 92 | [Generic representation based on common findings] |
| 3 | Methyl vinyl ketone | 1-Nitropropane | Diarylprolinol ether (5) | CH2Cl2 | 12 | 92 | 95 | [Generic representation based on common findings] |
| 4 | 4-Oxo-enoate | Nitromethane | Cinchona-derived thiourea (B124793) (10) | Toluene | 36 | 91 | 96 | [1] |
Experimental Protocol: Asymmetric Michael Addition
This protocol is a general procedure that can be adapted for the reaction of this compound with a chosen α,β-unsaturated carbonyl compound.
Materials:
-
This compound
-
α,β-Unsaturated carbonyl compound (e.g., cinnamaldehyde)
-
(S)-Diphenylprolinol silyl ether (or other suitable organocatalyst)
-
Anhydrous solvent (e.g., Toluene, CH2Cl2, or DMSO)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the α,β-unsaturated carbonyl compound (1.0 mmol, 1.0 equiv).
-
Dissolve the starting material in the anhydrous solvent (5 mL).
-
Add the organocatalyst, (S)-diphenylprolinol silyl ether (0.1 mmol, 10 mol%).
-
Stir the solution at room temperature for 10 minutes.
-
Add this compound (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl (10 mL).
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na2SO4.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the product by NMR spectroscopy and determine the enantiomeric excess by chiral HPLC analysis.
Organocatalytic Aldol (Henry) Reaction of this compound
The intramolecular or intermolecular aldol-type reaction (specifically, a Henry or nitroaldol reaction) of this compound can be effectively catalyzed by organocatalysts to produce chiral cyclic or acyclic β-nitroalcohols. Proline and its derivatives can catalyze this reaction, leading to the formation of valuable synthetic intermediates.
Reaction Scheme (Intramolecular):
Illustrative intramolecular Henry reaction of this compound to form a cyclic nitroalcohol.
Quantitative Data Summary
The following table presents typical results for organocatalytic Henry reactions between nitroalkanes and aldehydes.
| Entry | Aldehyde | Nitroalkane | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr | ee (%) | Reference |
| 1 | Benzaldehyde | Nitromethane | (S)-Proline (30) | DMSO | 24 | 85 | 90:10 | 95 | [Generic representation based on common findings] |
| 2 | 4-Nitrobenzaldehyde | Nitroethane | Cinchona alkaloid derivative (10) | Toluene | 48 | 92 | 85:15 | 97 | [Generic representation based on common findings] |
| 3 | Propanal | Nitromethane | Diarylprolinol ether (10) | CH2Cl2 | 12 | 89 | 92:8 | 96 | [Generic representation based on common findings] |
Experimental Protocol: Asymmetric Henry Reaction
This generalized protocol can be adapted for the intermolecular Henry reaction of this compound with another aldehyde or for its intramolecular cyclization.
Materials:
-
This compound (for intramolecular) or an aldehyde and this compound (for intermolecular)
-
(S)-Proline (or other suitable organocatalyst)
-
Anhydrous solvent (e.g., DMSO, CH2Cl2)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the aldehyde (1.0 mmol, 1.0 equiv, for intermolecular reaction).
-
Dissolve the aldehyde in the anhydrous solvent (5 mL).
-
Add (S)-proline (0.3 mmol, 30 mol%).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.2 mmol, 1.2 equiv for intermolecular; 1.0 mmol for intramolecular) to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature or 0 °C) and monitor by TLC.
-
Once the reaction is complete, add water (10 mL) to quench the reaction.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate).
-
Characterize the product by spectroscopic methods and determine the diastereomeric ratio and enantiomeric excess by NMR and chiral HPLC, respectively.
Visualizations
Organocatalytic Michael Addition Workflow
Caption: Workflow for the organocatalytic Michael addition.
Catalytic Cycle of Proline-Catalyzed Aldol Reaction
References
Multi-Step Synthesis Pathways from 4-Nitrobutanal: Applications and Protocols for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Application Note: 4-Nitrobutanal is a versatile C4 building block that serves as a valuable starting material for the synthesis of key heterocyclic scaffolds in medicinal chemistry, namely pyrrolidine (B122466) and 2-pyrrolidinone (B116388). The strategic placement of the nitro and aldehyde functionalities allows for a divergent synthetic approach to these privileged structures. The pyrrolidine ring is a cornerstone of many natural products and FDA-approved drugs, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antiviral properties. Similarly, the 2-pyrrolidinone moiety is a core component of the "racetam" class of nootropic drugs and is found in numerous other pharmacologically active agents. This document outlines detailed multi-step synthesis pathways to access these important heterocyclic systems from this compound, providing researchers with practical protocols and insights for their application in drug discovery and development programs.
I. Synthesis of Pyrrolidine from this compound
The synthesis of pyrrolidine from this compound is a two-step process involving the reduction of the nitro group to a primary amine, followed by an intramolecular reductive amination.
Pathway Overview:
Figure 1: Synthesis of Pyrrolidine from this compound.
Experimental Protocols
Step 1: Synthesis of 4-Aminobutanal via Catalytic Hydrogenation of this compound
This protocol describes the reduction of the nitro group in this compound to a primary amine using catalytic hydrogenation.
-
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Methanol (B129727) (MeOH)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Filtration agent (e.g., Celite®)
-
-
Procedure:
-
In a hydrogenation vessel, dissolve this compound (1.0 eq) in methanol.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere.
-
Seal the vessel and purge with an inert gas, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by monitoring hydrogen uptake. The reaction is typically complete within 2-6 hours.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield crude 4-Aminobutanal. This intermediate is often used immediately in the next step without further purification due to its potential instability.
-
-
Expected Yield: 85-95%
Step 2: Synthesis of Pyrrolidine via Intramolecular Reductive Amination of 4-Aminobutanal
This protocol details the cyclization of 4-Aminobutanal to form pyrrolidine. The intermediate aminoaldehyde spontaneously cyclizes to a cyclic imine (Δ¹-pyrroline), which is then reduced in situ.
-
Materials:
-
Crude 4-Aminobutanal from Step 1
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)
-
Methanol (MeOH) or Dichloromethane (B109758) (DCM)
-
Acetic acid (glacial)
-
-
Procedure:
-
Dissolve the crude 4-Aminobutanal (1.0 eq) in methanol or dichloromethane.
-
To this solution, add sodium cyanoborohydride (1.2-1.5 eq) or sodium triacetoxyborohydride (1.2-1.5 eq).
-
Adjust the pH of the mixture to 6-7 by the dropwise addition of glacial acetic acid.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of aqueous HCl (1M) until gas evolution ceases.
-
Basify the mixture with aqueous NaOH (e.g., 2M) to a pH > 10.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether) (3 x volumes).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude pyrrolidine can be purified by distillation.
-
-
Expected Yield: 70-85%
Quantitative Data Summary
| Step | Reactant | Product | Reagents | Typical Yield (%) |
| 1 | This compound | 4-Aminobutanal | H₂, 10% Pd/C, MeOH | 85-95 |
| 2 | 4-Aminobutanal | Pyrrolidine | NaBH₃CN, MeOH, Acetic Acid | 70-85 |
Table 1: Summary of yields for the synthesis of Pyrrolidine.
II. Synthesis of 2-Pyrrolidinone from this compound
The synthesis of 2-pyrrolidinone from this compound proceeds through a three-step sequence: oxidation of the aldehyde to a carboxylic acid, reduction of the nitro group to an amine, and subsequent intramolecular cyclization (lactamization).
Pathway Overview:
Figure 2: Synthesis of 2-Pyrrolidinone from this compound.
Experimental Protocols
Step 1: Synthesis of 4-Nitrobutanoic Acid via Jones Oxidation of this compound
This protocol outlines the oxidation of the aldehyde functionality in this compound to a carboxylic acid using Jones reagent.[1][2][3][4][5]
-
Materials:
-
This compound
-
Jones Reagent (Chromium trioxide in sulfuric acid and water)
-
Isopropyl alcohol
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in acetone and cool the solution in an ice bath.
-
Slowly add Jones reagent dropwise to the stirred solution, maintaining the temperature below 20°C. A color change from orange-red to green will be observed.
-
Continue adding the reagent until a faint orange color persists.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Quench the excess oxidant by adding isopropyl alcohol until the green color of Cr(III) persists.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate) (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford crude 4-Nitrobutanoic acid.
-
-
Expected Yield: 80-90%
Step 2: Synthesis of 4-Aminobutanoic Acid via Catalytic Hydrogenation of 4-Nitrobutanoic Acid
This protocol describes the reduction of the nitro group in 4-Nitrobutanoic acid to a primary amine.
-
Materials:
-
4-Nitrobutanoic Acid
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Water
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
-
Procedure:
-
Dissolve 4-Nitrobutanoic Acid (1.0 eq) in methanol or water.
-
Carefully add 10% Pd/C (5-10 mol%) under an inert atmosphere.
-
Pressurize the reaction vessel with hydrogen gas (1-4 atm) and stir vigorously at room temperature.
-
Monitor the reaction by TLC or by the cessation of hydrogen uptake.
-
Upon completion, vent the hydrogen and purge with an inert gas.
-
Filter the mixture through Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain 4-Aminobutanoic Acid (GABA).
-
-
Expected Yield: >95%
Step 3: Synthesis of 2-Pyrrolidinone via Intramolecular Cyclization of 4-Aminobutanoic Acid
This protocol details the thermal cyclization of 4-Aminobutanoic Acid to form the lactam, 2-Pyrrolidinone.
-
Materials:
-
4-Aminobutanoic Acid
-
-
Procedure:
-
Place 4-Aminobutanoic Acid in a round-bottom flask equipped with a distillation apparatus.
-
Heat the solid under an inert atmosphere. The temperature is gradually raised to 180-200°C.
-
Water will be eliminated and the product, 2-Pyrrolidinone, will begin to distill.
-
Collect the distillate, which is typically of high purity. Further purification can be achieved by vacuum distillation.
-
-
Expected Yield: 85-95%
Quantitative Data Summary
| Step | Reactant | Product | Reagents | Typical Yield (%) |
| 1 | This compound | 4-Nitrobutanoic Acid | Jones Reagent, Acetone | 80-90 |
| 2 | 4-Nitrobutanoic Acid | 4-Aminobutanoic Acid | H₂, 10% Pd/C, MeOH | >95 |
| 3 | 4-Aminobutanoic Acid | 2-Pyrrolidinone | Heat | 85-95 |
Table 2: Summary of yields for the synthesis of 2-Pyrrolidinone.
III. Applications in Drug Development
The pyrrolidine and 2-pyrrolidinone scaffolds are of significant interest to drug development professionals due to their prevalence in biologically active molecules.
Pyrrolidine Derivatives
The pyrrolidine ring is a versatile scaffold found in numerous natural and synthetic compounds with a broad spectrum of pharmacological activities.[6][7][8][9][10] Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, which is crucial for molecular recognition and binding to biological targets.
-
Anticancer Activity: Many pyrrolidine derivatives have demonstrated potent anticancer activity. For instance, certain substituted pyrrolidines have shown significant cytotoxicity against various cancer cell lines.[6][7][11][12][13]
-
Enzyme Inhibition: The pyrrolidine scaffold is a key component of inhibitors for various enzymes, including dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes and inhibitors of autotaxin, an enzyme implicated in cancer and inflammation.[10]
-
Central Nervous System (CNS) Activity: The pyrrolidine ring is a common feature in drugs targeting the CNS, including anticonvulsants and agents for neurodegenerative diseases.[6][8]
Table 3: Examples of Anticancer Activity of Pyrrolidine Derivatives
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Tetrazolopyrrolidine-1,2,3-triazole analogues | HeLa | 0.32 - 1.80 | [6] |
| Spirooxindole pyrrolidine hybrids | HCT-116, Jurkat | < 10 | [7] |
| Thiazolidin-4-one-based pyrrolidines | MCF-7, HT-29, A2780 | 0.02 - 17.02 | [11] |
2-Pyrrolidinone Derivatives
The 2-pyrrolidinone (or γ-lactam) ring is another important pharmacophore.[14] It is a key structural element in the "racetam" family of nootropic drugs, which are known for their cognitive-enhancing effects.
-
Nootropic Agents: Piracetam, the parent compound of the racetam class, and its analogues (e.g., Aniracetam, Levetiracetam) are widely used to improve cognitive function.
-
Other CNS Applications: Derivatives of 2-pyrrolidinone have been investigated for the treatment of epilepsy and other neurological disorders.
-
Pharmaceutical Intermediates: 2-Pyrrolidinone is a valuable intermediate in the synthesis of more complex pharmaceutical agents.[15]
Table 4: Examples of 2-Pyrrolidinone-Based Drugs and their Applications
| Drug | Therapeutic Area | Mechanism of Action (where known) |
| Piracetam | Nootropic | Modulator of neurotransmitter systems (e.g., cholinergic, glutamatergic) |
| Levetiracetam | Antiepileptic | Binds to synaptic vesicle protein 2A (SV2A) |
| Doxapram | Respiratory Stimulant | Stimulates chemoreceptors in the carotid arteries and aorta |
IV. Logical Workflow for Synthesis and Application
Figure 3: Workflow from Synthesis to Application.
V. Characterization Data
4-Nitrobutanoic Acid:
-
¹H NMR (CDCl₃, 400 MHz): δ 4.45 (t, J=6.4 Hz, 2H), 2.65 (t, J=7.2 Hz, 2H), 2.25 (p, J=6.8 Hz, 2H), 10.5 (br s, 1H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 178.5, 74.8, 28.9, 23.7.
-
IR (KBr, cm⁻¹): 3300-2500 (br), 1710, 1550, 1380.
2-Pyrrolidinone:
-
¹H NMR (CDCl₃, 500 MHz): δ 6.5 (br s, 1H), 3.45 (t, J=7.0 Hz, 2H), 2.30 (t, J=8.1 Hz, 2H), 2.05 (p, J=7.5 Hz, 2H).[10][16]
-
¹³C NMR (CDCl₃, 125 MHz): δ 179.9, 45.6, 31.0, 17.9.[10]
-
IR (Neat, cm⁻¹): 3290, 1690, 1290.[10]
References
- 1. Jones Oxidation [organic-chemistry.org]
- 2. Jones oxidation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. adichemistry.com [adichemistry.com]
- 5. Jones Oxidation - Chemistry Steps [chemistrysteps.com]
- 6. researchgate.net [researchgate.net]
- 7. Derivatives Incorporating Acridine, Pyrrole, and Thiazolidine Rings as Promising Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Nitrobutanoic acid | C4H7NO4 | CID 548023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-Amino-1-butanol [webbook.nist.gov]
- 10. 2-Pyrrolidone | C4H7NO | CID 12025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. 2-Pyrrolidone - Wikipedia [en.wikipedia.org]
- 15. 4-Aminobutanal - Wikipedia [en.wikipedia.org]
- 16. 2-Pyrrolidinone(616-45-5) 1H NMR spectrum [chemicalbook.com]
Application Notes and Protocols for 4-Nitrobutanal in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 4-nitrobutanal as a versatile building block in the synthesis of key pharmaceutical intermediates. The unique bifunctional nature of this compound, possessing both a reactive aldehyde and a nitro group, allows for a variety of synthetic transformations, making it a valuable precursor for nitrogen-containing heterocyclic scaffolds common in many active pharmaceutical ingredients (APIs).
Introduction: The Versatility of this compound
This compound is a valuable C4 building block for the synthesis of a range of pharmaceutical intermediates. Its aldehyde functionality allows for classical carbonyl chemistry, including condensations and reductive aminations, while the nitro group can be reduced to an amine, act as a carbon-carbon bond-forming precursor via the Henry reaction, or participate in Michael additions. This dual reactivity enables the construction of important saturated heterocycles such as pyrrolidines and piperidines, as well as gamma-amino acids and their derivatives, which are core structures in numerous therapeutic agents.
Application Note I: Synthesis of 2-Substituted Pyrrolidine (B122466) Derivatives via Intramolecular Reductive Cyclization
Background: Pyrrolidine rings are prevalent structural motifs in a vast number of pharmaceuticals, including antiviral, anticancer, and central nervous system (CNS) active agents. The intramolecular reductive cyclization of γ-nitro aldehydes is a direct and efficient method for the synthesis of pyrrolidine derivatives. This compound serves as an ideal starting material for this transformation. The aldehyde can first undergo a carbon-carbon bond-forming reaction, such as a Grignard or Wittig reaction, to introduce a desired substituent at the future 2-position of the pyrrolidine ring. Subsequent reduction of the nitro group leads to an in-situ cyclization to form the pyrrolidine ring.
Logical Workflow for Pyrrolidine Synthesis:
Caption: Workflow for 2-substituted pyrrolidine synthesis.
Experimental Protocol: Synthesis of 2-Benzylpyrrolidine (B112527) (A Hypothetical Example)
This protocol describes a two-step synthesis of 2-benzylpyrrolidine from this compound.
Step 1: Grignard Addition to this compound
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| This compound | 117.10 | 1.17 g | 10 |
| Benzylmagnesium chloride (1M in THF) | - | 12 mL | 12 |
| Anhydrous Diethyl Ether (Et2O) | 74.12 | 50 mL | - |
| Saturated aq. NH4Cl | - | 20 mL | - |
| Anhydrous MgSO4 | 120.37 | 5 g | - |
Procedure:
-
To a flame-dried 250 mL round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.17 g, 10 mmol) dissolved in anhydrous diethyl ether (30 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add benzylmagnesium chloride (12 mL of a 1M solution in THF, 12 mmol) dropwise to the stirred solution over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl solution (20 mL) at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude γ-nitro alcohol intermediate.
Step 2: Reductive Cyclization
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| Crude γ-nitro alcohol | ~211.24 | ~2.11 g | ~10 |
| Palladium on Carbon (10% Pd/C) | - | 100 mg | - |
| Methanol (B129727) (MeOH) | 32.04 | 50 mL | - |
| Hydrogen Gas (H2) | 2.02 | Balloon | - |
Procedure:
-
Dissolve the crude γ-nitro alcohol intermediate in methanol (50 mL) in a hydrogenation flask.
-
Carefully add 10% Pd/C (100 mg) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (using a balloon). Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol (20 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford 2-benzylpyrrolidine.
Application Note II: Synthesis of γ-Nitro-β-hydroxy Aldehyde Derivatives via Henry Reaction
Background: The Henry (or nitroaldol) reaction is a classic carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound.[1] The resulting β-nitro alcohols are versatile intermediates that can be converted into nitroalkenes, amino alcohols, or α-nitro ketones.[1] In the context of this compound, the aldehyde functionality can react with another nitroalkane in the presence of a base to form a γ-nitro-β-hydroxy aldehyde. This intermediate can be a precursor to various complex molecules, including substituted amino acids and heterocyclic systems.
Henry Reaction Pathway:
References
Industrial Scale-Up Synthesis of 4-Nitrobutanal: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of 4-Nitrobutanal, a versatile building block in various industrial applications, particularly in the pharmaceutical sector as a precursor to valuable active pharmaceutical ingredients (APIs). The information presented herein is intended to guide researchers and process chemists in the development of robust and scalable synthetic routes.
Introduction
This compound is a key intermediate whose structure, featuring both a reactive aldehyde and a nitro group, allows for a variety of chemical transformations.[1] Its primary industrial relevance lies in its role as a precursor to γ-aminobutyric acid (GABA) analogues, a class of compounds with significant neurological activity.[2] The efficient and cost-effective large-scale production of this compound is therefore of considerable interest.
The most common and industrially viable method for the synthesis of this compound and other γ-nitroaldehydes is the Michael addition of nitroalkanes to α,β-unsaturated aldehydes.[2][3] Recent advancements in organocatalysis have enabled highly efficient and enantioselective syntheses, which are particularly valuable for the production of chiral APIs.[2][4]
Synthetic Pathways and Key Considerations for Scale-Up
The primary route for the industrial synthesis of this compound is the conjugate addition of nitromethane (B149229) to acrolein. This reaction can be effectively catalyzed by various bases or, for asymmetric synthesis, by chiral organocatalysts.
Reaction Scheme:
For industrial applications, the choice of catalyst and reaction conditions is critical to ensure high yield, purity, and cost-effectiveness. While traditional base catalysis is feasible, the use of organocatalysts offers superior control over stereochemistry, which is often a requirement in pharmaceutical synthesis.[2]
Key considerations for scale-up include:
-
Catalyst Selection and Loading: For large-scale production, the catalyst must be readily available, cost-effective, and efficient at low loading levels.[5]
-
Reaction Kinetics and Thermochemistry: Understanding the reaction kinetics and managing the heat of reaction is crucial for safe and controlled industrial-scale operations.
-
Solvent Selection and Recovery: The choice of solvent should consider reactant and product solubility, ease of removal, and environmental impact.
-
Work-up and Purification: Developing a scalable and efficient purification protocol is essential to achieve the desired product purity.
Experimental Protocols
General Procedure for Organocatalytic Michael Addition (Lab Scale)
This protocol describes a general method for the asymmetric Michael addition of nitromethane to acrolein using a prolinol-derived organocatalyst, which has been shown to be effective for similar transformations.[2]
Materials:
-
Acrolein
-
Nitromethane
-
(S)-Diphenylprolinol silyl (B83357) ether (organocatalyst)
-
Organic solvent (e.g., Dichloromethane (B109758), Toluene)
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a stirred solution of acrolein (1.0 eq) in the chosen organic solvent, add nitromethane (1.5 - 2.0 eq).
-
Add the (S)-Diphenylprolinol silyl ether catalyst (typically 5-10 mol%).
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or GC.
-
Upon completion, the reaction mixture can be directly purified by column chromatography on silica (B1680970) gel.
Proposed Protocol for Kilogram-Scale Synthesis of this compound
This section outlines a proposed protocol for the kilogram-scale synthesis of this compound, incorporating considerations for industrial production.
Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, and nitrogen inlet/outlet.
-
Addition funnel.
-
Condenser.
-
Receiving vessel.
-
Filtration unit.
-
Rotary evaporator.
Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles |
| Acrolein | 56.06 | 5.6 | 100 |
| Nitromethane | 61.04 | 9.15 | 150 |
| Organocatalyst | (Varies) | (e.g., 0.5-1.0) | (e.g., 1-2) |
| Dichloromethane | 84.93 | 50 L | - |
Procedure:
-
Charge the reactor with dichloromethane and nitromethane.
-
Inert the reactor with nitrogen and start agitation.
-
Cool the mixture to 0-5 °C.
-
Slowly add the organocatalyst to the reactor.
-
Add acrolein dropwise via the addition funnel over a period of 2-3 hours, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 12-24 hours, monitoring by in-process controls (e.g., GC-MS).
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure.
-
The crude this compound can then be subjected to purification.
Purification at Industrial Scale
Purification of aldehydes on a large scale can be challenging due to their reactivity. A common and effective method for the purification of aldehydes is through the formation of a crystalline bisulfite adduct, which can be easily separated and then decomposed to regenerate the pure aldehyde.
Purification via Bisulfite Adduct Formation
Procedure:
-
Dissolve the crude this compound in a suitable solvent (e.g., diethyl ether).
-
Slowly add a saturated aqueous solution of sodium bisulfite with vigorous stirring.
-
The crystalline bisulfite adduct will precipitate out of the solution.
-
Isolate the precipitate by filtration and wash with a cold solvent.
-
To regenerate the this compound, treat the bisulfite adduct with an aqueous solution of sodium carbonate or dilute hydrochloric acid.
-
Extract the pure this compound with an organic solvent.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.
Data Presentation
Table 1: Representative Reaction Parameters for Michael Addition
| Parameter | Laboratory Scale | Proposed Industrial Scale |
| Reactants | Acrolein, Nitromethane | Acrolein, Nitromethane |
| Catalyst | Organocatalyst (5-10 mol%) | Organocatalyst (e.g., 1-2 mol%) |
| Solvent | Dichloromethane | Dichloromethane |
| Temperature | Room Temperature | 0-10 °C (addition), then RT |
| Reaction Time | 12-48 hours | 12-24 hours |
| Typical Yield | 70-95% | >85% (expected) |
| Purity (crude) | Variable | Variable |
| Purity (purified) | >98% | >99% |
Industrial Applications and Signaling Pathways
This compound is a valuable precursor for the synthesis of various pharmaceuticals, most notably GABA analogues. GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system.[6] Its analogues are used to treat a range of neurological disorders.
Synthetic Utility:
The nitro group in this compound can be readily reduced to a primary amine, and the aldehyde can be oxidized to a carboxylic acid, providing a straightforward route to 4-amino-butanoic acid (GABA) derivatives.
Signaling Pathway:
Experimental Workflow
The following diagram illustrates the general workflow for the industrial scale-up synthesis of this compound.
References
- 1. Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Michael Addition of Carbonyl Compounds to α,β-Unsaturated Nitroalkenes | Encyclopedia MDPI [encyclopedia.pub]
- 3. sctunisie.org [sctunisie.org]
- 4. Biocatalytic Asymmetric Michael Additions of Nitromethane to α,β-Unsaturated Aldehydes via Enzyme-bound Iminium Ion Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pharmaceutical Synthesis [advancionsciences.com]
Troubleshooting & Optimization
common side reactions in the synthesis of 4-Nitrobutanal
Technical Support Center: Synthesis of 4-Nitrobutanal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of this compound.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, which is commonly prepared via a Michael addition of nitromethane (B149229) to acrolein.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction. | - Increase reaction time. - Consider a moderate increase in temperature, monitoring for side reactions. - Ensure the catalyst (base) is active and used in the correct stoichiometric amount. |
| Retro-Michael reaction (product reverts to starting materials).[1] | - Lower the reaction temperature after an initial period to "trap" the product.[1] - Experiment with different solvents or a milder base to stabilize the product.[1] | |
| Product loss during workup. | - Ensure the pH of the aqueous layer is appropriate to prevent the product from being water-soluble. - Check for product volatility; ensure the solvent is removed under controlled, low-temperature conditions.[2] | |
| Formation of a Viscous Oil or Solid Precipitate | Polymerization of acrolein (the Michael acceptor).[1] | - Maintain a low reaction temperature (e.g., 0°C or below).[1][3] - Add the acrolein slowly to the reaction mixture to keep its instantaneous concentration low.[1] - Use a weaker or catalytic amount of base to minimize polymerization.[1] |
| Presence of Multiple Spots on TLC, Including Higher Molecular Weight Impurities | Di-addition of nitromethane.[1] | - Use an excess of the Michael acceptor (acrolein) relative to nitromethane. |
| Self-condensation of this compound (Aldol reaction). | - Work up the reaction promptly once the formation of the desired product is complete. - Maintain a neutral or slightly acidic pH during workup and purification. | |
| Product Decomposes or Changes During Workup/Purification | Nef reaction (hydrolysis of the nitro group to a carbonyl group under acidic conditions).[1] | - Quench the reaction with a buffered solution (e.g., ammonium (B1175870) chloride) or under neutral to mildly acidic conditions.[1] - Avoid strong acids during the workup.[1] |
| Instability of the aldehyde. | - Keep the product cold during and after purification. - Consider converting the aldehyde to a more stable derivative (e.g., an acetal) if it is not to be used immediately.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the most ?
A1: The most common side reactions are the polymerization of acrolein, the retro-Michael reaction, di-addition of nitromethane, self-condensation of the product, and the Nef reaction during acidic workup.[1]
Q2: My reaction mixture turned into a thick, unmanageable sludge. What happened?
A2: This is a strong indication of the polymerization of acrolein, the Michael acceptor.[1] This is often caused by using too strong a base or too high a reaction temperature. To mitigate this, use a milder base, maintain low temperatures, and add the acrolein slowly to the reaction mixture.[1]
Q3: I have a significant amount of starting material left even after a long reaction time. What should I do?
A3: This could be due to an inactive catalyst or the reversible nature of the Michael addition (retro-Michael reaction).[1] First, ensure your base is not old or deactivated. If the catalyst is active, try lowering the temperature after the reaction has proceeded for some time to shift the equilibrium towards the product.[1]
Q4: My product seems to disappear or change after I add acid during the workup. What is the cause?
A4: This is likely due to the Nef reaction, where the nitro group is hydrolyzed to a carbonyl group under strongly acidic conditions.[1] To avoid this, quench the reaction under neutral or mildly acidic conditions, for example, with a saturated solution of ammonium chloride.[1]
Q5: How can I purify this compound?
A5: Flash column chromatography on silica (B1680970) gel is a common method for purification.[5] However, given the potential for instability on acidic silica, using a deactivated (neutral) silica gel or minimizing the time the compound spends on the column is advisable.[3] Distillation under reduced pressure (Kugelrohr) can also be an option for purification.[4]
Experimental Protocols
Generalized Protocol for the Synthesis of this compound via Michael Addition:
-
Materials: Nitromethane, acrolein, a suitable base (e.g., triethylamine (B128534) or a catalytic amount of a stronger base like DBU), and an appropriate solvent (e.g., THF or acetonitrile).
-
Procedure:
-
To a solution of nitromethane in the chosen solvent, cooled to 0°C in an ice bath, add the base.
-
Slowly add acrolein to the stirred solution, maintaining the temperature at 0°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure at a low temperature to obtain the crude product.
-
Purify the crude this compound by flash column chromatography on silica gel.
-
Visualizations
Caption: Troubleshooting workflow for this compound synthesis.
References
Technical Support Center: Optimizing the Henry Reaction of 4-Nitrobutanal
Welcome to the technical support center for the optimization of the Henry (nitroaldol) reaction, with a specific focus on 4-nitrobutanal. This resource is tailored for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to diagnose and resolve common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the Henry reaction of this compound.
Q1: Why is my reaction yield consistently low or non-existent?
Low conversion is a common issue in the Henry reaction and can be attributed to several factors, especially given the dual functionality of this compound which can lead to intramolecular reactions or polymerization.[1]
-
Catalyst/Base Inactivity: The choice and concentration of the base are critical.[1] An inappropriate base may not be strong enough to deprotonate the nitroalkane moiety.
-
Solution: Screen a variety of bases, from mild organic bases (e.g., triethylamine (B128534) (Et₃N), DBU) to ionic bases (e.g., K₂CO₃, NaOH).[2][3] Ensure the base is fresh and anhydrous if required by the reaction conditions.
-
-
Reaction Conditions: Temperature and solvent play a significant role. The reaction is reversible, which can limit the final yield.[1][4]
-
Solution: Start at a low temperature (e.g., 0 °C) to minimize side reactions and gradually increase it if the reaction is too slow.[2] Screen different solvents; polar aprotic solvents like THF or alcohols like ethanol (B145695) are often effective.[2][5]
-
-
Reagent Quality: Impurities in this compound or the solvent can inhibit the catalyst or cause side reactions.
-
Solution: Ensure the purity of your starting materials. Use freshly distilled aldehydes and anhydrous solvents when necessary.
-
Q2: I'm observing multiple spots on my TLC plate, indicating significant side product formation. What's happening?
Side reactions are a major drawback of the Henry reaction.[4] For this compound, this is particularly challenging.
-
Cannizzaro Reaction: If a strong base is used, the aldehyde can undergo disproportionation, especially if self-condensation is slow.[4][6]
-
Solution: Use a milder base or a Lewis acid catalyst. Carefully control the stoichiometry and addition rate of the base.
-
-
Polymerization/Self-Condensation: Aldehydes can self-condense (aldol reaction), and the nitroalkene product (if dehydration occurs) can polymerize.[1] this compound can potentially polymerize via both its aldehyde and nitro functionalities.
-
Solution: Maintain a low reaction temperature. Use a catalytic amount of a weaker base.[7] Monitor the reaction closely and stop it as soon as the starting material is consumed.
-
-
Retro-Henry Reaction: The reaction is reversible and the product can decompose back to the starting materials.[4][6]
-
Solution: Optimize conditions to favor the forward reaction. In some cases, subsequent dehydration to a more stable nitroalkene can drive the reaction to completion, although this requires harsher conditions.[7]
-
Q3: The reaction works, but the stereoselectivity is poor. How can I improve it?
Controlling stereochemistry in the Henry reaction is challenging due to the reversibility and potential for epimerization.[4]
-
Achiral Conditions: Standard base catalysis typically yields a mixture of diastereomers and enantiomers.[4]
-
Catalyst Loading and Temperature: The amount of catalyst and the reaction temperature can significantly impact stereochemical outcomes.
Troubleshooting Decision Workflow
Caption: A flowchart for troubleshooting common Henry reaction issues.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Henry reaction?
The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction.[7] The mechanism involves three main steps:
-
Deprotonation: A base removes the acidic α-proton from the nitroalkane to form a resonance-stabilized nitronate anion.[3][4]
-
Nucleophilic Addition: The carbon of the nitronate attacks the electrophilic carbonyl carbon of the aldehyde, forming a β-nitro alkoxide.[3][4]
-
Protonation: The alkoxide is protonated by the conjugate acid of the base (or solvent) to yield the final β-nitro alcohol product.[3][4] All steps in the reaction are reversible.[4]
Q2: What makes this compound a particularly challenging substrate?
This compound is an intramolecular substrate, meaning the nitroalkane and aldehyde functionalities exist within the same molecule. This presents unique challenges:
-
Intramolecular Reaction: It can undergo an intramolecular Henry reaction to form a cyclic nitro-alcohol, which may be desired or a competing side product.
-
Polymerization: The bifunctional nature of the molecule makes it susceptible to intermolecular polymerization, where one molecule's aldehyde reacts with another's nitro group.
Q3: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is the most common method for monitoring the reaction's progress.[2] Use a suitable eluent system (e.g., hexane/ethyl acetate) to separate the starting material, product, and any side products. Staining with potassium permanganate (B83412) or visualizing under UV light (if applicable) can help identify the spots.
Q4: What are the typical work-up procedures for a Henry reaction?
A standard work-up procedure involves:
-
Quenching: The reaction is typically quenched by adding a mild acid, such as a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl), to neutralize the base.[2]
-
Extraction: The aqueous layer is extracted multiple times with an organic solvent like ethyl acetate (B1210297) or dichloromethane.[2]
-
Washing & Drying: The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and filtered.[2]
-
Concentration & Purification: The solvent is removed under reduced pressure, and the crude product is purified, usually by column chromatography on silica (B1680970) gel.[2]
Data on Reaction Condition Optimization
While specific data for this compound is limited, the following tables summarize typical conditions screened for analogous intermolecular Henry reactions, which provide a strong starting point for optimization.
Table 1: Effect of Solvent on Asymmetric Henry Reaction (Data adapted from a study on aromatic aldehydes and nitromethane)[5]
| Entry | Solvent | Yield (%) | Enantiomeric Excess (% ee) |
| 1 | THF | 79 | 68.3 |
| 2 | Isopropanol | 80 | 86.6 |
| 3 | Methanol | 88 | 85.3 |
| 4 | Ethanol | >99 | 94.6 |
Table 2: Effect of Catalyst System and Temperature (Data adapted from various studies on aldehydes and nitroalkanes)[5][11]
| Entry | Catalyst System | Base/Additive | Temp (°C) | Time (h) | Yield (%) | Selectivity |
| 1 | DBU (10 mol%) | - | RT | 24 | - | Racemic |
| 2 | Cu(OAc)₂ / Chiral Ligand | - | 25 | 24 | >99 | 94.6% ee |
| 3 | Cu(OAc)₂ / Chiral Ligand | - | 10 | 48 | 87 | 90.4% ee |
| 4 | (S)-Cu Complex | NaOAc | RT | 24 | 96 | 73% ee |
| 5 | (S)-Cu Complex | Ag₂O | -17 | 65 | 89 | 50% ee |
Experimental Protocols
Protocol 1: General Procedure for Base-Catalyzed Henry Reaction
This protocol provides a starting point for screening basic catalysts.
-
Preparation: To a round-bottom flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equivalent).
-
Solvent Addition: Dissolve the starting material in a suitable anhydrous solvent (e.g., THF, 0.5 M concentration).[2]
-
Cooling: Cool the mixture to the desired starting temperature (e.g., 0 °C) using an ice bath.[2]
-
Base Addition: Add the base (e.g., DBU, 0.2 equivalents) dropwise to the stirred solution.[2]
-
Monitoring: Allow the reaction to stir and monitor its progress by TLC.
-
Work-up: Once complete, quench the reaction with saturated aqueous NH₄Cl. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.[2]
-
Purification: Purify the crude residue by flash column chromatography on silica gel.[2]
Protocol 2: Asymmetric Henry Reaction using a Cu(II)-Ligand Complex
This protocol is for achieving stereoselectivity.
-
Catalyst Formation: In a dry flask, dissolve the copper salt (e.g., Cu(OAc)₂, 10 mol%) and the chiral ligand (e.g., a bis(oxazoline) ligand, 11 mol%) in the chosen solvent (e.g., ethanol). Stir at room temperature for 1 hour to allow for complex formation.[2][5]
-
Reaction Setup: Add the this compound (1.0 equivalent) to the catalyst solution.
-
Monitoring: Stir the reaction at the optimized temperature (e.g., 25 °C) and monitor by TLC.[5]
-
Work-up & Purification: Follow the same work-up and purification procedure as described in Protocol 1.
General Optimization Workflow
Caption: A workflow for systematic optimization of the Henry reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Henry reaction - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Henry Reaction [organic-chemistry.org]
- 8. A New Catalyst for the Asymmetric Henry Reaction: Synthesis of β-Nitroethanols in High Enantiomeric Excess [organic-chemistry.org]
- 9. Asymmetric catalysis in direct nitromethane-free Henry reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uwindsor.ca [uwindsor.ca]
- 11. Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yields in 4-Nitrobutanal Reactions
Welcome to the Technical Support Center for 4-Nitrobutanal reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for low yields and other common issues encountered during the synthesis and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: I am experiencing low yields in the synthesis of this compound from nitromethane (B149229) and acrolein. What are the most common causes?
Low yields in the Michael addition of nitromethane to acrolein to form this compound can stem from several factors. The most common issues include side reactions such as polymerization of acrolein, the formation of di-adducts, and the retro-Michael reaction. Reaction conditions such as the choice of base, solvent, temperature, and stoichiometry of reactants are critical and, if not optimized, can significantly impact the yield.
Q2: My reaction mixture is turning into a thick, viscous polymer. How can I prevent this?
The polymerization of acrolein is a frequent side reaction, especially under basic conditions. To mitigate this, consider the following troubleshooting steps:
-
Temperature Control: Polymerization is often an exothermic process and is accelerated at higher temperatures. Maintaining a low reaction temperature (e.g., 0 °C or below) can significantly reduce the rate of polymerization.
-
Controlled Addition of Acrolein: Instead of adding all the acrolein at once, a slow, dropwise addition to the reaction mixture containing nitromethane and the base can help to keep the instantaneous concentration of acrolein low, thus favoring the desired 1,4-addition over polymerization.
-
Choice of Base: Strong bases can aggressively promote the polymerization of acrolein. The use of a milder base can help to minimize this side reaction.
Q3: I am observing a significant amount of a higher molecular weight byproduct. What is it and how can I avoid its formation?
This is likely a di-adduct, formed when a second molecule of acrolein reacts with the initial this compound product. Since nitromethane has three acidic protons, the initial product can be deprotonated again to react with another equivalent of the Michael acceptor. To suppress the formation of this di-adduct:
-
Adjust Stoichiometry: Use an excess of nitromethane relative to acrolein. This increases the statistical probability of acrolein reacting with the starting nitromethane rather than the this compound product.
-
Biphasic Reaction Conditions: Running the reaction in a biphasic system (e.g., water-dichloromethane) can be effective. The mono-adduct is more soluble in the organic phase and is thus removed from the reaction environment containing the base (typically in the aqueous phase), preventing a second addition. The use of a phase-transfer catalyst can enhance this process.[1]
Q4: My reaction seems to be reversible, and I'm recovering a lot of starting material. What is happening?
The Michael addition is a reversible reaction, and the equilibrium can shift back towards the starting materials (a retro-Michael reaction), especially at elevated temperatures. To address this:
-
Temperature Management: After an initial reaction period, lowering the temperature can help to "trap" the product and shift the equilibrium towards the desired adduct.
-
In-situ Product Removal: If the product is crystalline under certain conditions, finding a solvent system where it precipitates upon formation can drive the reaction to completion.
Q5: The workup of my reaction is complicated, and I suspect my product is degrading. What are the stability concerns for this compound?
This compound contains both a nitro and an aldehyde functional group, making it sensitive to both acidic and basic conditions, as well as heat.
-
Acid Sensitivity: Strong acidic conditions, particularly during workup, can lead to the hydrolysis of the nitro group to a carbonyl (the Nef reaction), or other undesired side reactions.[2]
-
Base Sensitivity: The presence of base can catalyze a retro-Henry type reaction, leading to the cleavage of the C-C bond formed during the Michael addition.[2] Aldol condensation reactions involving the aldehyde functionality can also be promoted by both acid and base.
-
Thermal Instability: Nitroalkanes can be thermally sensitive. It is advisable to avoid high temperatures during workup and purification.[2]
A mild workup, for instance, with a buffered aqueous solution (like ammonium (B1175870) chloride), is recommended to neutralize the reaction mixture without causing significant degradation.
Data Presentation
The yield of the Michael addition is highly dependent on the reaction conditions. The following tables summarize how different parameters can influence the outcome of Michael additions with nitroalkanes, providing a basis for optimization.
Table 1: Effect of Solvent and Base on the Yield of Michael Addition of Nitroalkanes to α,β-Unsaturated Compounds
| Nitroalkane | Michael Acceptor | Base/Solvent System | Yield (%) | Reference |
| Nitromethane | Acrylonitrile | NaOH (aq) | 38 | [1] |
| Nitromethane | Acrylonitrile | NaOEt/EtOH | 50 | [1] |
| Nitromethane | Acrylonitrile | NaOMe/MeOH | 48 | [1] |
| Nitromethane | Methyl Acrylate | NaOMe/MeOH | 66 | [1] |
| Nitroethane | Acrylonitrile | NaOH (aq) | 40 | [1] |
| Nitroethane | Acrylonitrile | NaOEt/EtOH | 46 | [1] |
| Nitroethane | Acrylonitrile | NaOMe/MeOH | 42 | [1] |
Table 2: Effect of Reaction Conditions on the Yield of Michael Addition of Nitromethane to Chalcones
| Entry | Aryl Group 1 | Aryl Group 2 | Irradiation Time (min) | Yield (%) | Reference |
| a | C₆H₅ | C₆H₅ | 7 | 68 | [3] |
| b | C₆H₅ | p-ClC₆H₄ | 7 | 74 | [3] |
| c | C₆H₅ | p-O₂NC₆H₄ | 5 | 72 | [3] |
| d | C₆H₅ | p-MeOC₆H₄ | 6 | 66 | [3] |
| e | C₆H₅ | 2,4-Cl₂C₆H₃ | 7 | 90 | [3] |
| f | C₆H₅ | p-HOC₆H₄ | 8 | 70 | [3] |
| g | p-MeOC₆H₄ | p-ClC₆H₄ | 5 | 69 | [3] |
| h | p-MeOC₆H₄ | p-O₂NC₆H₄ | 8 | 82 | [3] |
| i | p-MeOC₆H₄ | 2,4-Cl₂C₆H₃ | 8 | 80 | [3] |
Experimental Protocols
Protocol: Synthesis of a Nitro-aldehyde via Michael Addition to Acrolein (Adapted from 3-Nitropropanal Synthesis)
Materials:
-
Nitromethane
-
Acrolein
-
A mild base (e.g., triethylamine (B128534) or a catalytic amount of a stronger base)
-
An appropriate solvent (e.g., THF, Dichloromethane, or a biphasic system)
-
Deionized water
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate (B1210297) or dichloromethane)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve nitromethane (in excess, e.g., 1.2-2 equivalents) in the chosen solvent. Cool the mixture to the desired temperature (e.g., 0 °C) in an ice bath.
-
Base Addition: Add the base to the cooled solution of nitromethane.
-
Acrolein Addition: Add acrolein (1 equivalent) dropwise to the stirred reaction mixture over a period of 30-60 minutes, ensuring the temperature remains low.
-
Reaction Monitoring: Stir the reaction mixture at the low temperature and monitor its progress by Thin Layer Chromatography (TLC) or another suitable analytical technique.
-
Quenching: Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium chloride.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with the chosen organic solvent (e.g., 3 times).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure at a low temperature.
-
Purification: The crude this compound can be purified by column chromatography on silica (B1680970) gel. Due to the potential instability of aldehydes on silica, it is advisable to use a neutral silica gel or to deactivate the silica gel with a small amount of a non-nucleophilic base like triethylamine in the eluent.
Mandatory Visualization
Caption: Troubleshooting workflow for low yields in this compound synthesis.
References
Technical Support Center: Monitoring 4-Nitrobutanal Reaction Progress
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Nitrobutanal. The information provided herein is designed to assist with the analytical monitoring of reaction progress.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for monitoring the reaction progress of this compound?
A1: The most common analytical methods for monitoring the reaction progress of this compound and similar aliphatic nitro compounds are High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique offers distinct advantages in terms of sensitivity, selectivity, and the ability to provide structural information.
Q2: How can I choose the best analytical method for my specific this compound reaction?
A2: The choice of analytical method depends on several factors:
-
HPLC-UV: Ideal for routine quantitative analysis of reaction mixtures. It is a robust technique for determining the concentration of this compound and its consumption over time, as well as the formation of products, provided they have a UV chromophore.
-
GC-MS: Well-suited for identifying and quantifying volatile components in the reaction mixture. It provides structural information through mass fragmentation patterns, which can help in identifying byproducts and impurities.
-
NMR Spectroscopy: A powerful tool for in-situ reaction monitoring, providing real-time kinetic and structural information without the need for sample workup. It is particularly useful for mechanistic studies and for identifying transient intermediates.[1]
Q3: What are the expected challenges when analyzing this compound?
A3: Challenges in analyzing this compound may include its potential for thermal instability, especially in GC-MS analysis, and its reactivity, which can lead to the formation of various side products. In HPLC, peak tailing can be an issue due to the polar nitro group. Careful method development and optimization are crucial to overcome these challenges.
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Peak Tailing | - Interaction of the nitro group with active sites on the column packing material.- Inappropriate mobile phase pH. | - Use a high-purity silica (B1680970) column.- Add a competing base (e.g., triethylamine) to the mobile phase.- Adjust the mobile phase pH to suppress silanol (B1196071) interactions. |
| Inconsistent Retention Times | - Fluctuations in mobile phase composition.- Temperature variations.- Column degradation. | - Ensure proper mobile phase preparation and degassing.- Use a column oven to maintain a constant temperature.- Use a guard column and replace the analytical column if necessary. |
| Poor Resolution | - Suboptimal mobile phase composition.- Inadequate column chemistry. | - Optimize the organic modifier concentration in the mobile phase.- Try a different column with alternative selectivity (e.g., phenyl-hexyl). |
Gas Chromatography-Mass Spectrometry (GC-MS)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No Peak or Low Signal | - Thermal degradation of this compound in the injector or column.- Improper injection volume or concentration. | - Lower the injector and oven temperatures.- Use a derivatization agent to increase thermal stability and volatility.- Optimize sample concentration. |
| Peak Broadening | - Active sites in the GC system (liner, column).- Slow injection speed. | - Use a deactivated liner and column.- Optimize injection speed and volume. |
| Complex Fragmentation Pattern | - Extensive fragmentation of the molecule. | - Lower the ionization energy.- Use chemical ionization (CI) instead of electron ionization (EI) for a more prominent molecular ion peak. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor Signal-to-Noise Ratio | - Low concentration of analyte.- Insufficient number of scans. | - Increase the sample concentration if possible.- Increase the number of scans per time point. |
| Broad Peaks | - Presence of paramagnetic species.- High sample viscosity. | - Purify the sample to remove paramagnetic impurities.- Dilute the sample or increase the temperature. |
| Inaccurate Quantification | - Incomplete relaxation of nuclei between pulses.- Improper phasing and baseline correction. | - Ensure the relaxation delay (d1) is at least 5 times the longest T1 of the nuclei of interest.- Carefully process the spectra to ensure accurate integration. |
Experimental Protocols
HPLC-UV Method for this compound Reaction Monitoring
This protocol is adapted from methods for similar nitroaromatic compounds and should be optimized for your specific reaction.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid) is recommended. Start with a lower acetonitrile concentration and gradually increase it.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (e.g., determined by UV-Vis scan).
-
Sample Preparation: Dilute a small aliquot of the reaction mixture with the initial mobile phase and filter through a 0.45 µm syringe filter before injection.
Workflow for HPLC Analysis
Caption: A typical experimental workflow for monitoring a this compound reaction using HPLC.
GC-MS Method for this compound Analysis
This protocol is a general starting point and may require significant optimization.
-
Instrumentation: GC-MS system with an electron ionization (EI) source.
-
Column: A mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is a good starting point.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to elute all components.
-
Injector Temperature: Keep as low as possible (e.g., 200 °C) to minimize thermal degradation.
-
MS Parameters: Scan a mass range that includes the molecular ion of this compound (m/z 117.10) and its expected fragments.
Logical Relationship for GC-MS Troubleshooting
Caption: A troubleshooting decision tree for common GC-MS analysis issues.
In-situ NMR Monitoring of this compound Reaction
-
Instrumentation: NMR spectrometer equipped for kinetic measurements (e.g., with an autosampler and software for automated acquisition).
-
Sample Preparation: The reaction is typically run directly in an NMR tube. A deuterated solvent that is compatible with the reaction chemistry must be used. An internal standard with a known concentration and a signal that does not overlap with reactant or product signals should be added for quantification.
-
Acquisition Parameters: A simple 1D proton NMR experiment is usually sufficient. The relaxation delay (d1) should be set to at least 5 times the T1 of the slowest relaxing proton to ensure accurate quantification. The number of scans should be optimized to achieve adequate signal-to-noise in a reasonable time frame for the reaction kinetics.
-
Data Analysis: The progress of the reaction can be monitored by integrating the signals of the starting material and product(s) over time. The concentration of each species can be calculated relative to the internal standard.
Quantitative Data Summary
Table 1: HPLC Performance for Analysis of Nitroaromatic Compounds
| Parameter | 4-Nitrophenol | 2,4-Dinitrotoluene |
| Retention Time (min) | ~4.5 | ~8.2 |
| Limit of Detection (LOD) | ~0.1 µg/L | ~0.5 µg/L |
| Limit of Quantification (LOQ) | ~0.3 µg/L | ~1.5 µg/L |
| Linearity (R²) | >0.999 | >0.998 |
| Data adapted from studies on similar compounds and should be considered as a guideline. |
Table 2: GC-MS Parameters for Analysis of Nitroalkanes
| Parameter | 1-Nitropropane | 2-Nitrobutane |
| Retention Time (min) | ~5.8 | ~7.2 |
| Key Mass Fragments (m/z) | 89, 43, 29 | 103, 57, 43, 29 |
| LOD (ng/mL) | ~1 | ~1 |
| Data is illustrative and will vary based on the specific GC-MS conditions. |
Table 3: NMR Data for Reaction Monitoring of Aldehyde Conversion
| Compound | ¹H NMR Signal (ppm) | Multiplicity |
| Aldehyde Proton (R-CHO) | 9.5 - 10.0 | Singlet or Triplet |
| Product-specific Proton | Varies | Varies |
| The specific chemical shifts will depend on the solvent and the structure of the reactants and products. |
References
Technical Support Center: Catalyst Deactivation in 4-Nitrobutanal Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation during the synthesis of 4-nitrobutanal and related nitroaldol (Henry) reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of catalyst deactivation in my this compound synthesis?
A1: The primary indicators of catalyst deactivation include:
-
A significant decrease in the reaction rate, leading to longer reaction times.
-
A noticeable drop in the yield of the desired this compound product.
-
A change in product selectivity, with an increase in byproducts such as from self-condensation or polymerization.[1][2]
-
Visible changes in the catalyst's appearance, such as a change in color, which may indicate the formation of carbonaceous deposits (coke).[3]
Q2: What are the most common causes of catalyst deactivation in this type of reaction?
A2: Catalyst deactivation in nitroaldol reactions can be broadly categorized into chemical, mechanical, and thermal mechanisms.[4][5] The most common causes include:
-
Fouling (Coking): This is a frequent issue where carbonaceous deposits physically block the active sites and pores of the catalyst.[3][6]
-
Poisoning: Impurities in the reactants or solvent can strongly bind to the active catalytic sites, rendering them inactive.[4][7] Common poisons for acid and metal catalysts include sulfur, nitrogen, and phosphorus compounds.[7]
-
Thermal Degradation (Sintering): High reaction temperatures can cause catalyst particles to agglomerate, which reduces the active surface area and overall activity. This process is often irreversible.[4][6]
-
Leaching: The active catalytic species can dissolve from its support into the reaction medium, leading to a loss of activity.[8]
Q3: My reaction starts well but stops before completion, even with a high catalyst loading. What is happening?
A3: This is a classic sign of rapid catalyst deactivation. In some aminocatalytic reactions, which are mechanistically related to the synthesis of this compound, deactivation processes can trap the catalyst out of the catalytic cycle.[9] For example, reaction intermediates can react with the catalyst or other components to form stable, inactive complexes.[9] Running reactions at high substrate concentrations with low catalyst loading (e.g., 0.5 mol%) can lead to the majority of the catalyst being deactivated before the reaction reaches completion.[9] This often necessitates using higher catalyst loadings of 10–20 mol %.[9]
Q4: Can a deactivated catalyst be regenerated?
A4: Yes, in many cases, regeneration is possible, depending on the deactivation mechanism.[8]
-
Coking/Fouling: Catalysts deactivated by coke can often be regenerated by calcination, which involves a controlled heating process in the presence of air to burn off the carbon deposits.[3][6]
-
Poisoning: Regeneration from poisoning depends on the nature of the poison. In some cases, washing with specific solvents or chemical treatments can remove the poison. However, if the poison binds irreversibly, regeneration may not be feasible.[4]
-
Sintering: Thermal degradation is typically irreversible, and replacing the catalyst is often the only solution.[4][8]
Q5: How can I minimize or prevent catalyst deactivation?
A5: Proactive strategies can significantly extend catalyst life:
-
Ensure Reagent Purity: Use high-purity substrates, solvents, and gases. Pre-treating reagents by distillation, recrystallization, or passing them through an adsorbent bed can remove potential poisons.[8]
-
Optimize Reaction Conditions: Lowering the reaction temperature or pressure can minimize side reactions that lead to coke formation.[8]
-
Improve Mixing: Ensure efficient agitation to prevent localized high concentrations of reactants or intermediates on the catalyst surface, which can accelerate fouling.[8]
-
Use a Guard Bed: If a known impurity in the feed is difficult to remove, consider using a sacrificial bed of adsorbent upstream of the main catalyst bed.[8]
Troubleshooting Guides
Guide 1: Diagnosing Poor Reaction Performance
If you are experiencing low yield, low conversion rates, or slow reaction times, use the following workflow to diagnose the potential cause.
Caption: A workflow to diagnose and address causes of poor reaction performance.
Guide 2: Catalyst Deactivation Pathways
The following diagram illustrates how an active catalyst can be diverted from the main catalytic cycle into inactive states, a common issue in aminocatalysis and related reactions.[9]
Caption: Common pathways leading a catalyst out of the active cycle.
Quantitative Data Summary
While specific data for this compound synthesis is sparse, the following table summarizes typical observations for related nitroaldol and aminocatalytic reactions that can inform experimental design.
| Parameter | Observation | Typical Reaction System | Source |
| Catalyst Loading | 10–20 mol% is often required to achieve full conversion due to catalyst deactivation during the reaction. | Enantioselective Michael addition of aldehydes to nitro-olefins. | [9] |
| Low Loading Effect | At 0.5 mol% catalyst loading, significant deactivation occurs before the reaction reaches completion. | High substrate concentration Michael addition. | [9] |
| Deactivation Cause | Formation of stable, inactive 6-membered ring cycles that trap the catalyst out of the cycle. | Aminocatalytic reaction involving iminium nitronate intermediates. | [9] |
| Regeneration | Not applicable for this mechanism; prevention is key. | Aminocatalytic reactions. | [9] |
Experimental Protocols
Protocol 1: General Procedure for a Henry (Nitroaldol) Reaction
This protocol provides a general method for the C-C bond formation step relevant to this compound synthesis.
Materials:
-
Aldehyde (1 equivalent)
-
Nitroalkane (e.g., nitromethane, often used in excess as reactant and solvent)
-
Base catalyst (e.g., ammonium (B1175870) acetate, 0.24 equivalents)[1]
-
Organic solvent (e.g., diethyl ether for extraction)
-
Water
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve the aldehyde in the nitroalkane (e.g., 10-fold excess).[1]
-
Catalyst Addition: Add the base catalyst to the solution.
-
Reaction: Stir the mixture at the desired temperature (can range from room temperature to elevated temperatures depending on the substrates).
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Reduce the volume of the solvent using a rotary evaporator.
-
Extraction: Dilute the remaining solution with water and extract the product with an organic solvent.
-
Purification: Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by column chromatography.
Protocol 2: Regeneration of a Coked Solid Acid Catalyst via Calcination
This protocol is suitable for regenerating solid acid catalysts (e.g., zeolites) deactivated by carbonaceous deposits (coke).[3][6]
Materials:
-
Deactivated (coked) catalyst
-
Tube furnace
-
Inert gas (e.g., Nitrogen, Argon)
-
Air or diluted oxygen stream
Procedure:
-
Preparation: Place the deactivated catalyst in a quartz tube inside the tube furnace.
-
Inert Purge: Flow an inert gas over the catalyst and slowly heat to a pre-calcination temperature (e.g., 300 °C) to remove any adsorbed volatiles.
-
Oxidative Treatment: Gradually introduce a controlled flow of air or a diluted oxygen stream into the gas feed.
-
Calcination: Slowly increase the temperature to the final calcination temperature (typically 400-550 °C, this is highly dependent on the catalyst's thermal stability) and hold for several hours until coke is consumed (can be monitored by analyzing off-gas for CO₂).[6]
-
Cool Down: After calcination is complete, switch the gas flow back to an inert gas and cool the catalyst to room temperature.
-
Post-Treatment: The catalyst may require a re-reduction or activation step before reuse, depending on its nature.
Protocol 3: Testing Catalyst Activity via 4-Nitrophenol (B140041) (4-NP) Reduction
This model reaction is widely used to evaluate the performance and reusability of heterogeneous catalysts.[10][11]
Materials:
-
Catalyst (e.g., 0.7 mg)
-
4-Nitrophenol (4-NP) solution
-
Sodium borohydride (B1222165) (NaBH₄) solution (e.g., 0.1 M, freshly prepared)
-
Deionized water
-
UV-Vis Spectrophotometer
Procedure:
-
Catalyst Dispersion: Disperse a known amount of catalyst in deionized water (e.g., 2.67 mL) by sonication for 1 hour.[10]
-
Reaction Setup: In a quartz cuvette, combine the catalyst dispersion (e.g., 30 µL), NaBH₄ solution (e.g., 300 µL), and deionized water (e.g., 2.64 mL).[10]
-
Degassing: Degas the solution by bubbling with an inert gas (e.g., Argon) for 30 minutes.
-
Initiation: Add the 4-NP solution to the cuvette to initiate the reaction. The solution will typically turn yellow upon formation of the 4-nitrophenolate (B89219) ion in the basic NaBH₄ solution.
-
Monitoring: Immediately begin monitoring the reaction using a UV-Vis spectrophotometer. Record the absorbance at the characteristic peak of the 4-nitrophenolate ion (~400 nm) at regular time intervals (e.g., every 12 seconds).[10][11]
-
Analysis: The reaction is complete when the yellow color disappears and the peak at 400 nm vanishes, accompanied by the appearance of a new peak for 4-aminophenol (B1666318) (~300 nm).[11] The rate constant can be calculated from the absorbance data to quantify catalyst activity.
References
- 1. benchchem.com [benchchem.com]
- 2. Henry reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 5. (PDF) Mechanisms of catalyst deactivation (2001) | Calvin H. Bartholomew | 2798 Citations [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 8. benchchem.com [benchchem.com]
- 9. Kinetic Treatments for Catalyst Activation and Deactivation Processes based on Variable Time Normalization Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Facile Synthesis of Magnetically Recoverable Pd and Ru Catalysts for 4-Nitrophenol Reduction: Identifying Key Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reduction of 4-nitrophenol using green-fabricated metal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Nitrobutanal and 3-Nitropropanal
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of bifunctional molecules is paramount for designing efficient synthetic routes. This guide provides a detailed comparison of the reactivity of two such molecules: 4-nitrobutanal and 3-nitropropanal (B1599391). While direct comparative experimental data for these specific compounds is scarce in publicly available literature, this guide leverages fundamental principles of organic chemistry and data from analogous systems to predict and rationalize their chemical behavior.
Molecular Structures and Properties
A foundational comparison begins with the structural and physical properties of this compound and 3-nitropropanal.
| Property | This compound | 3-Nitropropanal | Reference |
| Molecular Formula | C₄H₇NO₃ | C₃H₅NO₃ | [1],[2] |
| Molecular Weight | 117.10 g/mol | 103.08 g/mol | [3],[2] |
| Structure | O₂N-(CH₂)₃-CHO | O₂N-(CH₂)₂-CHO | |
| Computed XLogP3-AA | -0.2 | -0.5 | [3],[2] |
| Topological Polar Surface Area | 62.9 Ų | 62.9 Ų | [3],[2] |
Theoretical Reactivity Analysis
The reactivity of these nitroaldehydes is primarily dictated by the interplay of electronic and steric effects, as well as the potential for intramolecular interactions.
Electronic Effects
The primary electronic influence in both molecules is the strong electron-withdrawing inductive effect (-I effect) of the nitro group. This effect has two major consequences:
-
Increased Electrophilicity of the Aldehyde: The nitro group withdraws electron density through the sigma bonds of the carbon chain, making the carbonyl carbon more electron-deficient and thus more susceptible to nucleophilic attack.
-
Increased Acidity of α-Protons: The protons on the carbon adjacent to the nitro group (the α-protons) are significantly more acidic than those in a typical alkane. This facilitates the formation of a nitronate anion in the presence of a base, which is a key intermediate in reactions like the Henry reaction.
In comparing the two, the inductive effect of the nitro group is stronger in 3-nitropropanal than in this compound because the nitro group is closer to the aldehyde functionality. This proximity leads to a more pronounced electron-withdrawing effect on the carbonyl carbon of 3-nitropropanal, theoretically making it the more reactive of the two towards nucleophiles.
Steric Effects
Both this compound and 3-nitropropanal are aliphatic aldehydes with unbranched carbon chains. As such, the steric hindrance around the aldehyde group is minimal and comparable for both molecules. Therefore, steric effects are not expected to be a major differentiating factor in their reactivity towards most nucleophiles.
Potential for Intramolecular Reactions
The presence of both a nucleophilic center (the α-carbon to the nitro group upon deprotonation) and an electrophilic center (the aldehyde) within the same molecule opens up the possibility of intramolecular reactions.
-
This compound: Upon formation of the nitronate, an intramolecular aldol-type reaction (a Henry reaction) could lead to the formation of a six-membered ring. Six-membered rings are generally stable, suggesting that this intramolecular cyclization could be a competing pathway, particularly under basic conditions.
-
3-Nitropropanal: An analogous intramolecular reaction would lead to a strained five-membered ring.
The propensity for cyclization can be influenced by the Thorpe-Ingold effect, which suggests that gem-disubstitution on the carbon chain can accelerate intramolecular reactions.[4][5][6][7][8] While these specific molecules lack gem-disubstitution, the general principles of ring strain and conformational freedom are still relevant.
Common Reactions and Predicted Reactivity Differences
Based on the theoretical analysis, we can predict the relative reactivity of this compound and 3-nitropropanal in several key reaction types.
Henry (Nitroaldol) Reaction
The Henry reaction is a classic carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound.[9][10] For intermolecular Henry reactions, where an external nitroalkane is the nucleophile, 3-nitropropanal is predicted to be more reactive due to the greater activation of its aldehyde group by the proximate nitro group.
In the absence of an external nucleophile, an intramolecular Henry reaction is a possibility.
Caption: Intramolecular Henry reaction pathways.
Reduction and Oxidation
-
Reduction of the Aldehyde: The more electrophilic aldehyde of 3-nitropropanal is expected to be reduced more readily by hydride reagents like sodium borohydride (B1222165) (NaBH₄).
-
Reduction of the Nitro Group: The reduction of the nitro group to an amine can be achieved using various reagents, such as catalytic hydrogenation (e.g., H₂, Pd/C). The reactivity of the nitro group itself is less likely to be significantly different between the two molecules.
-
Oxidation of the Aldehyde: The aldehyde group in both molecules can be oxidized to a carboxylic acid using standard oxidizing agents (e.g., PCC, KMnO₄). The increased electrophilicity of the aldehyde in 3-nitropropanal might slightly influence the rate of oxidation.
Illustrative Quantitative Data
Table 1: Illustrative Reaction Conditions and Yields for the Henry Reaction
| Aldehyde | Base | Solvent | Temperature (°C) | Time (h) | Product Yield (%) |
| This compound | Triethylamine (B128534) | THF | 25 | 24 | ~65 |
| 3-Nitropropanal | Triethylamine | THF | 25 | 18 | ~75 |
Table 2: Illustrative Kinetic Data for the Henry Reaction
| Aldehyde | Initial Rate (M/s) | Rate Constant (k) (M⁻¹s⁻¹) |
| This compound | 1.2 x 10⁻⁵ | 1.2 x 10⁻³ |
| 3-Nitropropanal | 2.5 x 10⁻⁵ | 2.5 x 10⁻³ |
Experimental Protocols
The following are generalized experimental protocols for key reactions, adapted for this compound and 3-nitropropanal. These should be considered as starting points for optimization.
Protocol 1: Intermolecular Henry (Nitroaldol) Reaction
This protocol describes a general procedure for the reaction of a nitroaldehyde with nitromethane (B149229).
Materials:
-
Nitroaldehyde (this compound or 3-nitropropanal)
-
Nitromethane
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a stirred solution of the nitroaldehyde (1.0 eq) in anhydrous THF, add nitromethane (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add triethylamine (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 18-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Experimental workflow for the Henry reaction.
Protocol 2: Reduction of the Aldehyde to an Alcohol
This protocol outlines the reduction of the aldehyde functionality to a primary alcohol.
Materials:
-
Nitroaldehyde (this compound or 3-nitropropanal)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the nitroaldehyde (1.0 eq) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of deionized water.
-
Acidify the mixture to pH ~6 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Conclusion
References
- 1. scirp.org [scirp.org]
- 2. 3-Nitropropanal | C3H5NO3 | CID 6453675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C4H7NO3 | CID 13154130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]
- 5. books.lucp.net [books.lucp.net]
- 6. Thorpe-Ingold Effect | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Thorpe-Ingold Effect and Its Application in Cyclizations in Organic Chemistry [manu56.magtech.com.cn]
- 8. Utilization of the Thorpe–Ingold Effect in the Synthesis of Cyclooctanoid Ring Systems via Anionic 6-exo-dig Cyclization/Claisen Rearrangement Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Henry reaction - Wikipedia [en.wikipedia.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
A Comparative Guide to the Synthesis of Gamma-Amino Acids: Exploring Alternatives to 4-Nitrobutanal
For researchers, scientists, and professionals in drug development, the efficient and safe synthesis of gamma-amino acids (γ-amino acids) is a critical aspect of creating novel therapeutics. While the use of 4-nitrobutanal as a building block has been established, concerns regarding its safety and the availability of more efficient or stereoselective methods have prompted the exploration of alternative synthetic routes. This guide provides an objective comparison of key alternatives to this compound for the synthesis of γ-amino acids, supported by experimental data and detailed protocols.
The synthesis of enantiomerically pure γ-amino acids is of significant interest due to their role as important chiral building blocks for a variety of biologically active molecules, including pharmaceuticals. The traditional approach involving this compound, typically through a Michael addition of a nitroalkane to an appropriate acceptor followed by reduction of the nitro group, presents certain challenges. These can include the handling of potentially hazardous nitro compounds and the need for specific conditions to control stereochemistry. This guide explores several prominent alternative strategies that offer advantages in terms of yield, enantioselectivity, safety, and substrate scope.
Comparative Analysis of Synthetic Routes
The following tables summarize the quantitative data for the synthesis of γ-amino acids using this compound and its key alternatives.
Table 1: Comparison of Yield and Enantioselectivity
| Synthetic Method | Starting Materials | Key Reagents/Catalysts | Typical Yield (%) | Enantiomeric Excess (ee) (%) | Reference |
| This compound Route (Michael Addition) | Aldehydes, Nitroethylene (B32686) | (S)-Diphenylprolinol silyl (B83357) ether, 3-Nitrobenzoic acid | 96 | 98 | [1] |
| Carboxylic Acid Dianion Alkylation | Carboxylic acids, Bromoacetonitrile (B46782) | Lithium diisopropylamide (LDA) | 57-85 | Poor (for enantioselective attempts) | [1][2] |
| Desymmetrization of 3-Aminoglutaric Anhydrides | N-acyl-3-aminoglutaric anhydrides, Alcohols | Bis-quinine-squaramide organocatalyst | Up to 99 | Up to 98 | |
| Asymmetric Synthesis from β,γ-Butenolides | β,γ-Butenolide, tert-Butanesulfinamide, Aldehyde | Ti(OEt)4, L-Selectride | Good to High | High diastereoselectivity | |
| Radical-Based Synthesis from α-Amino Acids | α-Amino acids, Acrylate (B77674) derivatives | Photoredox catalyst | Moderate to Good | Not always reported | [3] |
Table 2: Comparison of Reaction Conditions and Safety
| Synthetic Method | Typical Reaction Temperature | Key Hazards of Starting Materials/Reagents | Scalability |
| This compound Route (Michael Addition) | 3 °C | Nitroethylene is toxic and a lachrymator. | Amenable to large-scale synthesis. |
| Carboxylic Acid Dianion Alkylation | -78 °C to room temperature | Bromoacetonitrile is toxic and a lachrymator. LDA is highly flammable. | Can be scaled up with appropriate handling of pyrophoric reagents. |
| Desymmetrization of 3-Aminoglutaric Anhydrides | Room temperature | Anhydrides can be moisture-sensitive. | Good scalability. |
| Asymmetric Synthesis from β,γ-Butenolides | -78 °C to 40 °C | Butenolides can be irritants. L-Selectride is pyrophoric. | Scalable with careful handling of pyrophoric reagents. |
| Radical-Based Synthesis from α-Amino Acids | Room temperature | Photoredox catalysts can be expensive. Radical reactions can be sensitive to oxygen. | Scalability is being actively researched. |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Synthesis of γ-Amino Acids via Michael Addition using a this compound Equivalent
This method involves the enantioselective organocatalytic Michael addition of an aldehyde to nitroethylene, which serves as a precursor to the this compound synthon.
Experimental Protocol:
-
To a solution of the aldehyde (1.0 mmol) in an appropriate solvent (e.g., CH2Cl2, 2.0 mL) at 3 °C, add the acidic co-catalyst 3-nitrobenzoic acid (20 mol %).
-
Add the organocatalyst (S)-diphenylprolinol silyl ether (2 mol %).
-
Add nitroethylene (1.2 mmol) dropwise to the reaction mixture.
-
Stir the reaction at 3 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction and purify the resulting δ-nitroaldehyde.
-
The nitro group can be reduced to the corresponding amine using standard procedures (e.g., catalytic hydrogenation with Pd/C or reduction with Zn/HCl) to afford the desired γ-amino acid.[1]
Synthesis of γ-Amino Acids from Carboxylic Acid Dianions and Bromoacetonitrile
This two-step methodology involves the alkylation of a carboxylic acid dianion with bromoacetonitrile, followed by hydrogenation of the resulting γ-cyano acid.
Experimental Protocol:
-
In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid (1.0 mmol) in dry THF.
-
Cool the solution to -78 °C and add lithium diisopropylamide (LDA) (2.2 equivalents) dropwise.
-
Stir the mixture at -20 °C for 1.5 hours to ensure complete dianion formation.
-
Cool the reaction back to -78 °C and add a solution of bromoacetonitrile (1.1 mmol) in dry THF.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and acidify to pH 2 with HCl.
-
Extract the γ-cyano acid with an organic solvent and purify by chromatography.
-
Dissolve the purified γ-cyano acid in methanol (B129727) and subject it to catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere to yield the γ-amino acid.[2]
Enantioselective Synthesis of γ-Amino Acids via Desymmetrization of 3-Aminoglutaric Anhydrides
This organocatalytic method provides access to highly enantioenriched γ-carboxy-β-amino acids.
Experimental Protocol:
-
To a solution of the N-acyl-3-aminoglutaric anhydride (B1165640) (0.1 mmol) in a suitable solvent (e.g., toluene) at room temperature, add the alcohol (0.12 mmol).
-
Add the bis-quinine-squaramide organocatalyst (1-10 mol %).
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, the product can be purified by column chromatography to yield the enantiomerically enriched γ-carboxy-β-amino acid.
Asymmetric Synthesis of γ-Amino Acids from β,γ-Butenolides
This one-pot procedure involves an in situ esterification, condensation, and reduction sequence.
Experimental Protocol:
-
To a solution of β,γ-butenolide (1.0 mmol) in THF, add the desired alcohol (1.0 mmol), tert-butanesulfinamide (1.1 mmol), and Ti(OEt)4 (2.0 mmol).
-
Heat the mixture at reflux (around 40 °C) for 48 hours.
-
Cool the reaction mixture to -78 °C.
-
Add L-Selectride (1.2 mmol, 1.0 M solution in THF) dropwise.
-
Stir the reaction at -78 °C for a specified time and then quench carefully.
-
After workup and purification, the desired γ-amino acid derivative is obtained with high diastereoselectivity.
Radical-Based Synthesis of γ-Amino Acids from α-Amino Acids
This method utilizes a photoredox-catalyzed Giese-type reaction.
Experimental Protocol:
-
In a reaction vessel, combine the α-amino acid (1.0 equiv), an acrylate derivative (2.0 equiv), and a suitable photoredox catalyst (e.g., an iridium or ruthenium complex, 1-2 mol %).
-
Add a base and a hydrogen atom transfer (HAT) catalyst.
-
Degas the reaction mixture and irradiate with visible light (e.g., blue LEDs) at room temperature.
-
Monitor the reaction by an appropriate analytical technique (e.g., LC-MS).
-
Upon completion, the reaction is worked up, and the product is purified by chromatography to afford the γ-amino acid derivative.[3]
Visualizing the Synthesis and Biological Context
To better understand the synthetic strategies and the biological relevance of γ-amino acids, the following diagrams are provided.
Gamma-amino acids, most notably γ-aminobutyric acid (GABA), play a crucial role in the central nervous system as the primary inhibitory neurotransmitter. Understanding the GABA signaling pathway provides context for the importance of synthesizing these molecules for neuroscience research and drug development.
Conclusion
The synthesis of γ-amino acids is a dynamic field with multiple viable alternatives to the traditional this compound route. The choice of synthetic strategy will depend on the specific requirements of the target molecule, the desired level of stereocontrol, scalability, and safety considerations. The organocatalytic desymmetrization of 3-aminoglutaric anhydrides and the asymmetric synthesis from β,γ-butenolides offer excellent enantioselectivity and high yields. The use of carboxylic acid dianions provides a straightforward, albeit less stereocontrolled, approach. Radical-based methods are emerging as powerful tools for accessing diverse γ-amino acid structures. By carefully evaluating the data and protocols presented in this guide, researchers can make informed decisions to select the most appropriate and efficient method for their specific research and development needs.
References
comparative analysis of catalysts for 4-Nitrobutanal synthesis
A Comparative Guide to Catalysts for the Synthesis of 4-Nitrobutanal
The synthesis of this compound, a valuable bifunctional molecule in organic synthesis, is most commonly achieved through the Michael addition of nitromethane (B149229) to acrolein. The choice of catalyst is critical in determining the efficiency, selectivity, and overall success of this transformation. This guide provides a comparative analysis of various catalytic systems employed for this reaction, with a focus on organocatalysts, which have been extensively studied for asymmetric variants of this reaction.
Data Presentation: Catalyst Performance Comparison
The following table summarizes the performance of different catalysts in reactions representative of the synthesis of this compound, primarily the conjugate addition of nitroalkanes to α,β-unsaturated aldehydes and ketones. Direct catalytic data for the synthesis of this compound is supplemented with data from analogous reactions due to the variability in reported substrates in the literature.
| Catalyst/Catalyst System | Substrate (Nitroalkane + Enone/Enal) | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (dr) | Reference |
| 5-Pyrrolidin-2-yltetrazole | Nitromethane + Cyclohex-2-enone | 95 | 92 | - | [1] |
| Imidazoline (B1206853) from Phenylalanine | 2-Nitropropane + Benzylideneacetone | up to 86 | up to 86 | - | [2] |
| Cinchona Alkaloid-Derived Bifunctional Catalyst | Aliphatic Nitroalkenes + 2-Pyrones | Good | Excellent | Excellent | [3] |
| Chiral Amine/Ureidoaminal Bifunctional Catalyst | α-Branched Nitroalkanes + Acrylate Surrogates | 55-80 | up to 96:4 e.r. | - | [4] |
| Bifunctional Triaryliminophosphorane | Nitroethane/Nitropropane + Enone Diesters | Excellent | Excellent | Excellent | [5] |
| (S,S)-Amine/Amide (AmA) Catalyst | Nitroalkene Reduction | High | High | - | [6] |
| K₂CO₃ / TEBA | Nitromethane + Ethyl Cinnamate Derivatives | 89 | - | Almost Complete | [7] |
Experimental Protocols
Detailed experimental procedures are crucial for replicating synthetic methods. Below are representative protocols for the organocatalytic Michael addition of nitroalkanes.
General Procedure for Asymmetric Michael Addition using an Organocatalyst
This protocol is a generalized procedure based on common practices in organocatalytic conjugate additions.[1][2]
Materials:
-
α,β-Unsaturated aldehyde/ketone (e.g., acrolein)
-
Nitroalkane (e.g., nitromethane)
-
Organocatalyst (e.g., 5-pyrrolidin-2-yltetrazole, imidazoline catalyst)
-
Solvent (e.g., Toluene, CH₂Cl₂, THF)
-
Additive/Co-catalyst (e.g., an acid or a base, if required)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel, the organocatalyst (typically 5-20 mol%) is added.
-
The vessel is purged with an inert gas.
-
Anhydrous solvent is added, and the mixture is stirred at the desired temperature (e.g., room temperature, 0 °C, or -20 °C).
-
The α,β-unsaturated aldehyde/ketone (1.0 mmol) is added to the solution.
-
The nitroalkane (typically 1.2-2.0 mmol) is then added dropwise.
-
The reaction mixture is stirred for the specified time (ranging from a few hours to several days), monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched (e.g., with a saturated aqueous solution of NH₄Cl).
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).
-
The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired this compound derivative.
-
The enantiomeric excess of the product is determined by chiral High-Performance Liquid Chromatography (HPLC).
Mandatory Visualization
Experimental Workflow for Catalytic Synthesis of this compound
The following diagram illustrates a typical experimental workflow for the synthesis of this compound via a catalyzed Michael addition reaction.
Caption: Experimental workflow for the synthesis of this compound.
Signaling Pathway: General Organocatalytic Michael Addition
This diagram illustrates a generalized catalytic cycle for an enamine-based organocatalytic Michael addition, a common mechanism for the synthesis of this compound using chiral amine catalysts.
Caption: Catalytic cycle for enamine-based Michael addition.
References
- 1. A versatile organocatalyst for the asymmetric conjugate addition of nitroalkanes to enones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Organocatalytic asymmetric conjugate addition of nitroalkanes to alpha,beta-unsaturated enones using novel imidazoline catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Catalytic Asymmetric [4 + 2] Additions with Aliphatic Nitroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organocatalytic Michael Addition of Unactivated α-Branched Nitroalkanes to Afford Optically Active Tertiary Nitrocompounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantio- and Diastereoselective Organocatalytic Conjugate Additions of Nitroalkanes to Enone Diesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Generality-Driven Catalyst Development: A Universal Catalyst for Enantioselective Nitroalkene Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iris.cnr.it [iris.cnr.it]
A Comparative Guide to Analytical Methods for 4-Nitrobutanal Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of reactive intermediates and potential impurities like 4-Nitrobutanal is critical for ensuring the safety, efficacy, and quality of pharmaceutical products. This guide provides a comparative overview of two primary analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) following derivatization, and Gas Chromatography-Mass Spectrometry (GC-MS). This objective comparison is supported by representative experimental data and detailed methodologies to assist in selecting the most appropriate method for your specific analytical needs.
Performance Comparison of Analytical Methods
The choice of an analytical method for quantifying this compound hinges on several factors, including the required sensitivity, selectivity, sample matrix complexity, and the availability of instrumentation. Below is a summary of the expected performance of a proposed HPLC-UV method involving derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) and a potential GC-MS method.
| Parameter | HPLC-UV with DNPH Derivatization (Proposed) | Gas Chromatography-Mass Spectrometry (GC-MS) (Proposed) |
| Principle | Separation of the stable 2,4-dinitrophenylhydrazone derivative based on polarity, with detection by UV absorbance. | Separation of the volatile analyte (or its derivative) based on boiling point and polarity, with detection by mass-to-charge ratio. |
| Selectivity | High; the derivatization step is specific to carbonyl compounds, and chromatographic separation resolves the derivative from other sample components. | Very High; provides structural information through mass fragmentation patterns, enabling high confidence in peak identification. |
| Sensitivity (LOD/LOQ) | High; LOD is typically in the range of 2-5 ng/mL (ppb) and LOQ is around 10-20 ng/mL (ppb) for derivatized aldehydes.[1] | High to Very High; dependent on the analyte's volatility and ionization efficiency. For similar small polar molecules, LODs can be in the low ng/mL range or lower. |
| Linearity | Excellent; Correlation coefficients (r²) are typically >0.999 over a wide concentration range.[2] | Good to Excellent; Correlation coefficients (r²) are generally >0.99 over the calibrated range. |
| Precision | Excellent; Relative Standard Deviation (RSD) for replicate injections is typically below 1%, and for the overall method, it is often less than 15%.[2][3][4] | Good to Excellent; RSD for replicate injections is generally low, often below 5%. |
| Accuracy | Good to Excellent; Recoveries typically range from 80% to 120%.[5] | Good to Excellent; Dependent on the efficiency of sample preparation and the use of appropriate internal standards. |
| Sample Throughput | Moderate; derivatization adds to the sample preparation time. | Moderate; sample preparation, including potential derivatization, can be time-consuming. |
| Instrumentation Cost | Relatively Low to Moderate. | Moderate to High. |
| Key Advantage | Robust and widely available technique with high sensitivity for aldehydes after derivatization. | Provides definitive identification through mass spectral data. |
| Key Disadvantage | Indirect analysis requiring a derivatization step. Potential for interference from other carbonyl compounds. | This compound may have poor thermal stability, potentially requiring derivatization to prevent degradation in the hot GC inlet. |
Experimental Protocols
Detailed methodologies for the proposed HPLC-UV and GC-MS methods are provided below. These protocols are representative and may require optimization for specific sample matrices and instrumentation.
Proposed HPLC-UV Method with DNPH Derivatization
This method is based on the well-established technique of derivatizing aldehydes with 2,4-dinitrophenylhydrazine (DNPH) to form a stable, UV-active hydrazone, which can then be quantified by reversed-phase HPLC.
1. Materials and Reagents:
-
This compound standard
-
2,4-Dinitrophenylhydrazine (DNPH), recrystallized
-
Acetonitrile (B52724) (HPLC grade)
-
Perchloric acid or Hydrochloric acid
-
Water (HPLC grade)
-
C18 Solid-Phase Extraction (SPE) cartridges
2. Standard and Sample Preparation:
-
DNPH Reagent: Prepare a saturated solution of recrystallized DNPH in acetonitrile containing a small amount of acid (e.g., 1% v/v perchloric acid).
-
Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound in acetonitrile to prepare a stock solution (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with acetonitrile. To a known volume of each standard, add an excess of the DNPH reagent. Allow the reaction to proceed in the dark at room temperature for at least one hour.
-
Sample Preparation: For aqueous samples, an extraction and concentration step may be necessary. Pass the sample through a C18 SPE cartridge. Elute the trapped this compound with a small volume of acetonitrile. Add the DNPH reagent to the eluate and allow it to react as described for the calibration standards.
3. HPLC-UV Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is typically used. For example, starting with 50:50 (v/v) acetonitrile:water and increasing the acetonitrile concentration over the run.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
UV Detection Wavelength: 360 nm.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound-DNPH derivative against the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Proposed Gas Chromatography-Mass Spectrometry (GC-MS) Method
This proposed method would be suitable for the direct analysis of this compound if it is sufficiently volatile and thermally stable. If not, a derivatization step to a more stable compound would be necessary.
1. Materials and Reagents:
-
This compound standard
-
Dichloromethane or other suitable volatile solvent (GC grade)
-
Internal standard (e.g., a deuterated analog or a compound with similar chemical properties)
-
Derivatizing agent (if required, e.g., a silylating agent like BSTFA)
2. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound in the chosen solvent (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution. Add the internal standard to each standard. If derivatization is needed, follow a standard protocol (e.g., reacting with a silylating agent at a specific temperature and time).
-
Sample Preparation: Extract this compound from the sample matrix using a suitable solvent. Concentrate the extract if necessary. Add the internal standard. Derivatize if required.
3. GC-MS Conditions:
-
GC-MS System: A standard GC-MS system with an electron ionization (EI) source.
-
Column: A mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: Optimized to ensure volatilization without degradation (e.g., starting at a lower temperature like 200 °C).
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a final temperature (e.g., 250 °C) to ensure good separation.
-
MS Parameters:
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: A suitable mass range to include the molecular ion and key fragment ions of this compound (e.g., m/z 35-200). For quantification, selected ion monitoring (SIM) can be used for enhanced sensitivity.
-
4. Data Analysis:
-
Identify the this compound peak based on its retention time and mass spectrum.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.
-
Quantify this compound in samples using this calibration curve.
Visualizing the Methodologies
To better understand the workflows, the following diagrams have been generated.
Caption: Workflow for this compound quantification by HPLC-UV with DNPH derivatization.
Caption: General workflow for analytical method validation as per ICH guidelines.
References
- 1. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 2. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 3. uoguelph.ca [uoguelph.ca]
- 4. Sample Preparation – GC-FID – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 5. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
A Comparative Spectroscopic Guide to 4-Nitrobutanal and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 4-nitrobutanal and two key derivatives: 4-nitrobutanoic acid and methyl 4-nitrobutyrate. The characterization of such molecules is crucial in synthetic chemistry and drug development, where precise structural confirmation is paramount. This document outlines the distinct spectral features across Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), supported by experimental and predicted data to facilitate identification and differentiation.
Overview of Compounds
| Compound Name | Structure | Molecular Formula | Molecular Weight |
| This compound | O=CCCC--INVALID-LINK--[O-] | C₄H₇NO₃ | 117.10 g/mol [1] |
| 4-Nitrobutanoic Acid | O=C(O)CCC--INVALID-LINK--[O-] | C₄H₇NO₄ | 133.10 g/mol |
| Methyl 4-nitrobutyrate | O=C(OC)CCC--INVALID-LINK--[O-] | C₅H₉NO₄ | 147.13 g/mol |
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its derivatives. Data for this compound is predicted due to the lack of publicly available experimental spectra.
¹H NMR Spectroscopy Data
Solvent: CDCl₃ (unless otherwise specified) Standard: Tetramethylsilane (B1202638) (TMS) at 0.00 ppm
| Compound | Chemical Shift (δ) and Multiplicity |
| This compound (Predicted) | δ 9.8 (t, 1H, -CHO), δ 4.4 (t, 2H, -CH₂NO₂), δ 2.8 (t, 2H, -CH₂CHO), δ 2.3 (p, 2H, -CH₂CH₂CH₂-) |
| 4-Nitrobutanoic Acid | δ 11.0-12.0 (s, 1H, -COOH), δ 4.41 (t, 2H, -CH₂NO₂), δ 2.52 (t, 2H, -CH₂COOH), δ 2.24 (p, 2H, -CH₂CH₂CH₂-) |
| Methyl 4-nitrobutyrate | δ 4.39 (t, 2H, -CH₂NO₂), δ 3.69 (s, 3H, -OCH₃), δ 2.48 (t, 2H, -CH₂COOCH₃), δ 2.19 (p, 2H, -CH₂CH₂CH₂-) |
¹³C NMR Spectroscopy Data
| Compound | Chemical Shift (δ) in ppm |
| This compound (Predicted) | δ 201.5 (-CHO), δ 74.0 (-CH₂NO₂), δ 40.0 (-CH₂CHO), δ 20.0 (-CH₂CH₂CH₂-) |
| 4-Nitrobutanoic Acid | δ 178.0 (-COOH), δ 74.5 (-CH₂NO₂), δ 29.0 (-CH₂COOH), δ 21.0 (-CH₂CH₂CH₂-) |
| Methyl 4-nitrobutyrate | δ 172.5 (-COOCH₃), δ 74.8 (-CH₂NO₂), δ 52.0 (-OCH₃), δ 29.5 (-CH₂COOCH₃), δ 21.2 (-CH₂CH₂CH₂-) |
Infrared (IR) Spectroscopy Data
| Compound | Characteristic Absorption Bands (cm⁻¹) |
| This compound (Inferred) | ~2900-2800 & ~2750-2700 (C-H stretch of aldehyde), ~1725 (C=O stretch), ~1550 (asymmetric NO₂ stretch), ~1380 (symmetric NO₂ stretch) |
| 4-Nitrobutanoic Acid | ~3300-2500 (broad O-H stretch of carboxylic acid), ~1710 (C=O stretch), ~1550 (asymmetric NO₂ stretch), ~1380 (symmetric NO₂ stretch) |
| Methyl 4-nitrobutyrate | ~1740 (C=O stretch of ester), ~1555 (asymmetric NO₂ stretch), ~1385 (symmetric NO₂ stretch), ~1200 (C-O stretch) |
Mass Spectrometry (MS) Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound (Inferred) | 117 (M⁺) | 100 (M-OH)⁺, 87 (M-NO)⁺, 71 (M-NO₂)⁺, 43 (C₃H₇)⁺ |
| 4-Nitrobutanoic Acid | 133 (M⁺) | 116 (M-OH)⁺, 87 (M-COOH)⁺, 71 (M-NO₂-H)⁺ |
| Methyl 4-nitrobutyrate | 147 (M⁺) | 116 (M-OCH₃)⁺, 101 (M-NO₂)⁺, 59 (COOCH₃)⁺ |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific instrument parameters may vary.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A small quantity of the sample is dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), and transferred to an NMR tube. ¹H and ¹³C NMR spectra are acquired on a standard NMR spectrometer (e.g., 400 MHz).
-
¹H NMR: The sample is placed in a strong magnetic field and irradiated with radio waves. The resulting free induction decay (FID) is Fourier transformed to yield the spectrum. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR: The same sample is used for ¹³C NMR analysis. A proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom. Chemical shifts are also referenced to TMS.
Infrared (IR) Spectroscopy
A drop of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. For solid samples, a KBr pellet is prepared. The sample is analyzed using a Fourier Transform Infrared (FTIR) spectrometer.
-
A background spectrum of the clean salt plates is recorded.
-
The sample is placed in the IR beam path, and the spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹.
-
The resulting spectrum plots percent transmittance against wavenumber (cm⁻¹), revealing the characteristic vibrational frequencies of the functional groups present.
Mass Spectrometry (MS)
Mass spectra are typically obtained using a mass spectrometer coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
-
A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol) is injected into the GC.
-
The sample is vaporized and separated based on its boiling point and affinity for the column's stationary phase.
-
As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is ionized, commonly by electron impact (EI).
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating a mass spectrum that shows the molecular ion and characteristic fragment ions.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comparative spectroscopic analysis of this compound and its derivatives.
Caption: Workflow for Spectroscopic Analysis.
References
literature review of synthetic routes to 4-Nitrobutanal
A Comparative Guide to the Synthetic Routes of 4-Nitrobutanal
For researchers and professionals in drug development and chemical synthesis, this compound is a valuable building block. Its bifunctional nature, possessing both a reactive aldehyde and a versatile nitro group, allows for a variety of subsequent chemical transformations. This guide provides a comparative analysis of plausible synthetic routes to this compound, offering insights into their methodologies, potential advantages, and challenges. Experimental data from closely related reactions are presented to support these comparisons.
Comparison of Synthetic Strategies
The synthesis of this compound can be approached through several key chemical transformations. Below is a summary of the most promising routes, with their performance metrics estimated from analogous reactions reported in the literature.
| Synthetic Route | Key Reaction Type | Starting Materials | Typical Reagents & Conditions | Reported Yield (Analogous Reactions) | Purity/Selectivity | Reaction Time | Pros | Cons |
| Route 1 | Michael Addition | Nitroethene, Acetaldehyde (B116499) (or surrogate) | Organocatalyst (e.g., (S)-Diphenylprolinol silyl (B83357) ether), acidic co-catalyst, organic solvent, room temperature. | ~90-95%[1] | High enantioselectivity (>95% ee) possible with chiral catalysts.[1] | 1-24 hours[1] | High potential for stereocontrol; mild reaction conditions. | Acetaldehyde is volatile and prone to self-condensation; nitroethene is highly reactive and requires careful handling. |
| Route 2 | Nef Reaction | 1-nitrobutane derivative (e.g., from 1-halo-4-nitrobutane) | 1. Base (e.g., NaOEt) to form nitronate salt. 2. Strong acid (e.g., H2SO4) for hydrolysis. | 70-89% (for simple nitroalkanes)[2][3] | Generally good, but side reactions like oxime formation can occur if pH is not optimal.[4] | Several hours | Utilizes readily available nitroalkanes. | Requires strongly acidic conditions which may not be compatible with other functional groups; formation of nitrous oxide byproduct. |
| Route 3 | Oxidation of 4-nitrobutan-1-ol (B3153366) | 4-Nitrobutan-1-ol | Mild oxidizing agent (e.g., PCC, Swern oxidation, Dess-Martin periodinane) in an organic solvent. | High (typical for alcohol oxidations) | Good selectivity for the aldehyde with appropriate reagents. | 1-3 hours | Starts from a stable, commercially available alcohol. | Oxidizing agents can be toxic, expensive, and require careful handling; over-oxidation to the carboxylic acid is a potential side reaction. |
| Route 4 | Hydrolysis of a Protected Aldehyde | This compound acetal (B89532) | Aqueous acid (e.g., HCl, H2SO4) or Lewis acids. | Typically quantitative.[5][6] | Clean conversion with minimal side products. | 1-4 hours | Useful as a final deprotection step in a multi-step synthesis. | Adds an extra step (protection and deprotection) to the overall synthesis. |
Experimental Protocols
Detailed methodologies for the key transformations are provided below. These protocols are based on established procedures for similar substrates and should be adapted and optimized for the synthesis of this compound.
Route 1: Organocatalyzed Michael Addition
Objective: To synthesize this compound via an asymmetric Michael addition of an acetaldehyde surrogate to nitroethene.
Materials:
-
Nitroethene
-
Acetaldehyde dimethyl acetal (acetaldehyde surrogate)
-
(S)-Diphenylprolinol silyl ether (organocatalyst)
-
4-Nitrophenol (B140041) (co-catalyst)
-
Anhydrous Toluene (B28343) (solvent)
-
1 M Hydrochloric acid (for quenching and hydrolysis)
-
Ethyl acetate (B1210297) (for extraction)
-
Anhydrous Sodium Sulfate (for drying)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of nitroethene (1.0 mmol) in anhydrous toluene (5 mL), add acetaldehyde dimethyl acetal (3.0 mmol).
-
Add (S)-Diphenylprolinol silyl ether (0.05 mmol, 5 mol%) and 4-nitrophenol (0.1 mmol, 10 mol%) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl (5 mL) and stir vigorously to effect the hydrolysis of the acetal.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Route 2: Nef Reaction
Objective: To prepare this compound from a suitable primary nitroalkane precursor via the Nef reaction.
Materials:
-
A suitable 4-nitro-substituted alkane (e.g., 1,4-dinitrobutane (B1614805) or a precursor that can be converted to the nitronate)
-
Sodium ethoxide (or other strong base)
-
Ethanol (B145695) (solvent)
-
Concentrated Sulfuric Acid
-
Ice
-
Diethyl ether (for extraction)
Procedure:
-
Dissolve the primary nitroalkane (1.0 mmol) in ethanol (10 mL) and cool the solution in an ice bath.
-
Slowly add a solution of sodium ethoxide (1.0 mmol) in ethanol to form the sodium nitronate salt.
-
In a separate flask, prepare a solution of concentrated sulfuric acid in water, cooled in an ice bath.
-
Slowly add the pre-formed nitronate salt solution to the cold, stirred acidic solution. A color change to deep-blue may be observed.
-
Allow the reaction to stir for a short period (e.g., 15-30 minutes) as the hydrolysis proceeds.
-
Extract the reaction mixture with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and carefully concentrate to obtain crude this compound.
-
Further purification may be achieved by distillation or chromatography, though the product may be unstable.
Route 3: Oxidation of 4-nitrobutan-1-ol
Objective: To synthesize this compound by the oxidation of 4-nitrobutan-1-ol.
Materials:
-
4-Nitrobutan-1-ol
-
Pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane
-
Dichloromethane (B109758) (anhydrous solvent)
-
Silica gel
Procedure (using PCC):
-
Suspend pyridinium chlorochromate (1.5 mmol) in anhydrous dichloromethane (15 mL) in a round-bottom flask.
-
Add a solution of 4-nitrobutan-1-ol (1.0 mmol) in dichloromethane (5 mL) to the suspension in one portion.
-
Stir the mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to remove the chromium salts.
-
Wash the silica gel plug with additional diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure to yield crude this compound.
-
Purify as needed, being mindful of the compound's potential instability.
Synthetic Pathways Visualization
The following diagram illustrates the logical relationships between the discussed synthetic strategies for obtaining this compound.
Caption: Synthetic strategies for this compound.
References
A Comparative Guide to Purity Assessment of Synthesized 4-Nitrobutanal
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of chemical synthesis, particularly in the context of drug discovery and development where impurities can significantly impact biological activity and safety. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 4-Nitrobutanal, a valuable intermediate in various synthetic pathways. We present a detailed overview of High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This guide includes detailed experimental protocols, a comparative analysis of their performance, and visual workflows to aid in method selection and implementation.
Synthesis and Potential Impurities of this compound
This compound is commonly synthesized via a Henry reaction (nitroaldol reaction) between nitroethane and formaldehyde.[1][2] This reaction, while effective, can lead to the formation of several process-related impurities that must be identified and quantified to ensure the quality of the final product.
Potential Impurities in this compound Synthesis:
-
Unreacted Starting Materials: Nitroethane and formaldehyde.
-
Dehydration Product: 4-Nitro-1-butene, formed by the elimination of water from this compound.
-
Side-Reaction Products: Including products from the Cannizzaro reaction of formaldehyde.[1]
-
Polymerization Products: Aldehydes are prone to polymerization, especially under basic conditions used in the Henry reaction.
Comparison of Key Analytical Methods
The choice of analytical technique for purity assessment depends on several factors, including the chemical nature of the analyte and its potential impurities, the required sensitivity and accuracy, and the available instrumentation.
| Analytical Technique | Principle | Primary Use for this compound | Estimated Limit of Detection (LOD) | Estimated Limit of Quantitation (LOQ) | Key Advantages | Limitations |
| HPLC-UV (with DNPH Derivatization) | Differential partitioning between a stationary and a mobile phase. | Quantification of this compound and non-volatile impurities. | 0.02 µg/m³ (as DNPH derivative)[3] | 0.1 µg/m³ (as DNPH derivative)[3] | High resolution, excellent for quantifying polar and thermally labile compounds. | Requires derivatization for sensitive UV detection, longer analysis time due to sample preparation. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by mass-based detection. | Identification and quantification of volatile impurities and residual solvents. | 0.01 - 0.09 µg/L[4] | 0.03 - 0.31 µg/L[4] | High sensitivity and specificity, provides structural information for impurity identification. | This compound may require derivatization to improve volatility and prevent on-column degradation. |
| Quantitative NMR (qNMR) | Signal intensity is directly proportional to the number of nuclei. | Absolute purity determination without a specific this compound reference standard. | Not typically defined by LOD/LOQ; accuracy depends on S/N ratio. | Not typically defined by LOD/LOQ; precision is high. | Provides absolute purity, non-destructive, fast data acquisition. | Lower sensitivity compared to chromatographic methods, potential for signal overlap. |
Note: The LOD and LOQ values are estimates based on published data for similar short-chain aldehydes and nitro compounds and may vary depending on the specific instrumentation and method parameters.
Experimental Protocols
Detailed methodologies are essential for achieving reliable and reproducible results in purity assessment. The following are proposed protocols for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method involves the derivatization of this compound with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a stable, UV-active hydrazone, which can be readily quantified.
1. Sample Preparation (DNPH Derivatization):
-
Prepare a stock solution of the synthesized this compound in acetonitrile (B52724).
-
To an aliquot of the stock solution, add an excess of a solution of DNPH in acetonitrile containing a catalytic amount of hydrochloric acid.
-
Allow the reaction to proceed at room temperature for at least one hour.
-
Dilute the resulting solution with an acetonitrile/water mixture to a suitable concentration for HPLC analysis.
2. HPLC Conditions:
-
Instrument: HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 360 nm.
-
Injection Volume: 10 µL.
3. Data Analysis:
-
The purity is determined by the area percentage of the main peak corresponding to the this compound-DNPH derivative relative to the total area of all observed peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for identifying and quantifying volatile impurities and can be adapted for the analysis of this compound, potentially after derivatization to enhance volatility and stability.
1. Sample Preparation:
-
Dissolve the synthesized this compound in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
For direct analysis, inject the solution into the GC-MS. For derivatization, a suitable agent to convert the aldehyde to a more volatile derivative can be used.
2. GC-MS Conditions:
-
Instrument: GC-MS system with a capillary column.
-
Column: A mid-polarity column such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-400.
3. Data Analysis:
-
Identify impurities by comparing their mass spectra with a reference library (e.g., NIST). Quantify by comparing the peak area of each impurity to that of an internal or external standard.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR provides a direct and accurate method for determining the absolute purity of a compound without the need for a specific reference standard of the analyte.
1. Sample Preparation:
-
Accurately weigh a specific amount of the synthesized this compound (e.g., 10 mg) into an NMR tube.
-
Accurately weigh and add a known amount of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) to the same NMR tube.[5][6] The internal standard should have signals that do not overlap with the analyte signals.
-
Add a known volume of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) to dissolve both the sample and the internal standard.
2. NMR Data Acquisition:
-
Instrument: NMR spectrometer (e.g., 400 MHz or higher).
-
Experiment: A standard 1D proton NMR experiment with a sufficient relaxation delay (e.g., 5 times the longest T1 relaxation time) to ensure full signal recovery for accurate integration.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio for both the analyte and the internal standard.
3. Data Analysis:
-
Integrate a well-resolved signal of this compound and a signal of the internal standard.
-
The purity of this compound is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Visualization of Analytical Workflows
Caption: Workflow for assessing the purity of synthesized this compound.
Caption: Logical relationships of analytical techniques for purity assessment.
Conclusion
For a comprehensive purity assessment of synthesized this compound, a multi-faceted approach is recommended. HPLC with UV detection after DNPH derivatization is a robust method for routine quantitative analysis of the main component and non-volatile impurities. GC-MS is invaluable for the identification and quantification of volatile impurities and residual solvents, providing crucial structural information. Quantitative NMR stands out as a powerful technique for determining the absolute purity of the synthesized material without the need for a specific this compound certified reference standard, making it an excellent orthogonal method for verification. The choice of the most suitable technique or combination of techniques will ultimately depend on the specific requirements of the research or development phase, including the expected impurities and the desired level of analytical detail.
References
A Comparative Guide to the Synthesis of 4-Nitrobutanal for Researchers and Drug Development Professionals
An in-depth analysis of two primary synthetic routes to 4-nitrobutanal, a valuable building block in organic synthesis, is presented. This guide offers a cost-benefit analysis of a Michael addition approach and an oxidation strategy, complete with detailed experimental protocols, quantitative data, and workflow visualizations to aid researchers in selecting the optimal method for their specific needs.
The synthesis of functionalized nitroalkanes is of significant interest in medicinal chemistry and drug development due to the versatile reactivity of the nitro group, which can be readily transformed into other functionalities such as amines, ketones, or oximes. This compound, in particular, serves as a key intermediate for the preparation of various heterocyclic compounds and pharmacologically active molecules. This guide provides a comparative analysis of two potential synthetic pathways to this target molecule: a Michael addition of nitromethane (B149229) to acrolein and the oxidation of 4-nitro-1-butanol.
Method 1: Michael Addition of Nitromethane to Acrolein
The Michael addition, or conjugate addition, of a carbanion to an α,β-unsaturated carbonyl compound is a fundamental carbon-carbon bond-forming reaction. In this proposed synthesis of this compound, the nucleophilic nitromethanide anion attacks the β-carbon of acrolein. This reaction is typically base-catalyzed.
Experimental Protocol:
Materials:
-
Nitromethane
-
Acrolein
-
Basic catalyst (e.g., sodium ethoxide, triethylamine, or a phase-transfer catalyst like tetrabutylammonium (B224687) chloride)
-
Anhydrous solvent (e.g., ethanol, dichloromethane)
-
Aqueous workup solutions (e.g., saturated ammonium (B1175870) chloride)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of nitromethane (1.2 equivalents) in the chosen anhydrous solvent, the base is added portion-wise at a controlled temperature (e.g., 0 °C) under an inert atmosphere.
-
Acrolein (1.0 equivalent) is then added dropwise to the reaction mixture, maintaining the temperature.
-
The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford this compound.
Method 2: Oxidation of 4-Nitro-1-butanol
This two-step approach involves the synthesis of 4-nitro-1-butanol followed by its oxidation to the corresponding aldehyde, this compound. The initial alcohol can be prepared through various methods, including the reduction of a corresponding carboxylic acid or ester, or via nucleophilic substitution. For the purpose of this guide, we will consider 4-nitro-1-butanol as a commercially available starting material. The subsequent oxidation requires a mild and selective oxidizing agent to avoid over-oxidation to the carboxylic acid.
Experimental Protocol:
Materials:
-
4-Nitro-1-butanol
-
Oxidizing agent (e.g., Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP))
-
Anhydrous dichloromethane (B109758) (DCM) as solvent
-
Silica gel or Celite for filtration
-
Anhydrous ether
-
Aqueous workup solutions (e.g., saturated sodium bicarbonate, sodium thiosulfate)
Procedure (using Dess-Martin Periodinane):
-
To a solution of 4-nitro-1-butanol (1.0 equivalent) in anhydrous dichloromethane, Dess-Martin periodinane (1.1 equivalents) is added in one portion at room temperature.
-
The reaction mixture is stirred at room temperature and monitored by TLC.
-
Upon completion, the reaction mixture is diluted with anhydrous ether and filtered through a pad of Celite or silica gel to remove the iodine byproducts.
-
The filtrate is then washed with a saturated aqueous solution of sodium bicarbonate and a solution of sodium thiosulfate (B1220275) to remove any remaining oxidant and byproducts.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by flash column chromatography if necessary.
Cost-Benefit Analysis
To provide a clear comparison, the following table summarizes the key quantitative data for each method. Please note that yields and reaction times are estimates based on analogous reactions and may require optimization for the specific synthesis of this compound. The cost of reagents is based on currently available market prices for laboratory-grade chemicals and may vary depending on the supplier and quantity.
| Parameter | Method 1: Michael Addition | Method 2: Oxidation of 4-Nitro-1-butanol |
| Starting Materials | Nitromethane, Acrolein | 4-Nitro-1-butanol |
| Key Reagents | Base catalyst (e.g., NaOEt) | Oxidizing agent (e.g., DMP, PCC) |
| Estimated Yield | 60-80% | 80-95% |
| Estimated Reaction Time | 2-6 hours | 1-3 hours |
| Reaction Temperature | 0 °C to Room Temperature | Room Temperature |
| Purification | Column Chromatography | Filtration, Column Chromatography (optional) |
| Relative Cost of Starting Materials | Low to Moderate | Moderate to High |
| Relative Cost of Reagents | Low | High |
| Overall Cost-Effectiveness | Potentially higher for large scale | Potentially higher for small scale, high purity |
| Safety Considerations | Acrolein is highly toxic and volatile. Nitromethane is flammable. | DMP is shock-sensitive. PCC is a suspected carcinogen. |
Experimental Workflows
To visually represent the logical flow of each synthetic method, the following diagrams have been generated using the DOT language.
Figure 1: Workflow for the synthesis of this compound via Michael Addition.
Figure 2: Workflow for the synthesis of this compound via Oxidation.
Conclusion
Both the Michael addition of nitromethane to acrolein and the oxidation of 4-nitro-1-butanol present viable pathways for the synthesis of this compound. The choice between these methods will largely depend on the specific requirements of the researcher or drug development professional.
The Michael addition route is potentially more cost-effective for large-scale synthesis due to the lower cost of the starting materials. However, the handling of the highly toxic and volatile acrolein requires stringent safety precautions. The reaction may also require more extensive optimization to maximize the yield and minimize side products.
The oxidation of 4-nitro-1-butanol offers a more direct and potentially higher-yielding route, especially for smaller-scale laboratory preparations where the cost of the starting alcohol and the oxidizing agent is less of a concern. The workup procedure can be simpler, and the use of modern, mild oxidizing agents like Dess-Martin periodinane can provide high selectivity. However, the cost of these reagents is significantly higher.
Ultimately, the decision should be based on a careful consideration of scale, budget, available equipment, and safety protocols. This guide provides the foundational information to make an informed choice for the efficient synthesis of this compound.
Comparative Study of 4-Nitrobutanal in Different Solvent Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the behavior of 4-Nitrobutanal in various solvent systems, focusing on its solubility, stability, and reactivity. The selection of an appropriate solvent is critical in synthetic chemistry, influencing reaction rates, pathways, and the stability of reagents. This document aims to provide researchers with the necessary data and protocols to make informed decisions when utilizing this compound in their work.
Introduction to this compound
This compound is a bifunctional organic molecule containing both a reactive aldehyde group and a polar nitro group. This unique combination makes it a valuable intermediate in organic synthesis, particularly in the construction of nitrogen-containing heterocyclic compounds and as a precursor for various pharmaceuticals. However, its utility is highly dependent on its behavior in different chemical environments. Understanding its properties in various solvents is paramount for optimizing reaction conditions and ensuring the integrity of the compound.
Data Presentation: Physicochemical Properties of this compound in Various Solvents
The following table summarizes the key physicochemical properties of this compound in a selection of common laboratory solvents, categorized by their polarity.
| Solvent System | Solvent Type | Estimated Solubility ( g/100 mL) at 25°C | Relative Stability | Relative Reactivity (Nucleophilic Addition) |
| Polar Protic | ||||
| Methanol (CH₃OH) | Polar Protic | > 20 | Moderate | High |
| Ethanol (C₂H₅OH) | Polar Protic | > 20 | Moderate | High |
| Water (H₂O) | Polar Protic | ~5 | Low | Moderate |
| Polar Aprotic | ||||
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 25 | High | Very High |
| Acetone (B3395972) ((CH₃)₂CO) | Polar Aprotic | > 25 | High | High |
| Acetonitrile (CH₃CN) | Polar Aprotic | > 20 | High | High |
| Non-Polar | ||||
| Hexane (B92381) (C₆H₁₄) | Non-Polar | < 1 | High | Low |
| Toluene (C₇H₈) | Non-Polar | ~2 | High | Low |
Note: The quantitative solubility data presented are estimations based on the general solubility trends of nitroalkanes and aldehydes.[1][2] Lower nitroalkanes are generally sparingly soluble in water but readily soluble in most organic solvents.[1][2] The stability and reactivity are relative assessments based on established principles of solvent effects on aldehyde chemistry.
Discussion of Solvent Effects
Solubility
The solubility of this compound is largely dictated by the principle of "like dissolves like."
-
Polar Protic and Aprotic Solvents: Due to the presence of the polar nitro group and the carbonyl group, this compound exhibits excellent solubility in polar solvents such as methanol, ethanol, DMSO, and acetone.[1][2] These solvents can effectively solvate the polar functionalities of the molecule.
-
Water: The solubility in water is moderate. While the nitro and aldehyde groups can form hydrogen bonds with water, the nonpolar four-carbon chain limits its overall aqueous solubility.[1]
-
Non-Polar Solvents: In non-polar solvents like hexane and toluene, the solubility is significantly lower due to the inability of these solvents to effectively solvate the polar nitro and aldehyde groups.
Stability
The aldehyde functional group in this compound is susceptible to oxidation and other degradation pathways. The choice of solvent can significantly impact its stability.
-
Polar Protic Solvents: In protic solvents, especially water, aldehydes can form hydrates (gem-diols), which can be a reversible equilibrium. However, these solvents can also facilitate acid- or base-catalyzed degradation pathways. Aldehydes are generally less stable in protic solvents compared to aprotic ones.
-
Polar Aprotic Solvents: Solvents like DMSO and acetone are generally good choices for maintaining the stability of aldehydes as they are less prone to participating in degradation reactions compared to protic solvents.
-
Non-Polar Solvents: Non-polar solvents are generally inert and provide a stable environment for this compound, provided it can be dissolved.
Reactivity
The reactivity of the aldehyde group, particularly towards nucleophilic attack, is highly influenced by the solvent.
-
Polar Aprotic Solvents: These solvents are known to enhance the rate of nucleophilic substitution reactions.[3][4] They can solvate cations well, leaving the nucleophile more "naked" and reactive. Therefore, reactions involving nucleophilic addition to the carbonyl carbon of this compound are expected to be faster in solvents like DMSO and DMF.
-
Polar Protic Solvents: Protic solvents can solvate both the nucleophile and the electrophilic carbonyl carbon. This can sometimes slow down the reaction rate compared to polar aprotic solvents, as the solvent molecules can form a "cage" around the nucleophile, hindering its approach to the electrophile.[3]
-
Non-Polar Solvents: Reactions are generally slower in non-polar solvents due to the poor solubility of many nucleophilic reagents and the inability of the solvent to stabilize charged intermediates or transition states.
Experimental Protocols
Determination of Solubility
Objective: To quantitatively determine the solubility of this compound in a given solvent.
Methodology:
-
Prepare a saturated solution of this compound in the chosen solvent at a constant temperature (e.g., 25°C) by adding an excess of the compound to the solvent and stirring for an extended period (e.g., 24 hours) to ensure equilibrium.
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant.
-
Evaporate the solvent from the supernatant under reduced pressure.
-
Weigh the remaining solid residue of this compound.
-
Calculate the solubility in g/100 mL of the solvent.
Stability Assessment by ¹H NMR Spectroscopy
Objective: To assess the stability of this compound in different deuterated solvents over time.
Methodology:
-
Prepare a solution of this compound of known concentration in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Methanol-d₄).
-
Acquire a ¹H NMR spectrum of the freshly prepared solution. The characteristic aldehyde proton signal is expected to be a triplet around δ 9.8 ppm.
-
Store the NMR tube under controlled conditions (e.g., room temperature, protected from light).
-
Acquire subsequent ¹H NMR spectra at regular intervals (e.g., 24, 48, 72 hours).
-
Monitor for the appearance of new signals or a decrease in the intensity of the this compound signals, which would indicate degradation. The integration of the aldehyde proton peak relative to an internal standard can be used to quantify the degradation.
Reactivity Assessment: Tollens' Test for Aldehydes
Objective: To qualitatively assess the reactivity of the aldehyde group in this compound in an aqueous environment.
Methodology: [5]
-
Preparation of Tollens' Reagent:
-
In a clean test tube, add 2 mL of 0.1 M silver nitrate (B79036) solution.
-
Add one drop of 10% sodium hydroxide (B78521) solution to form a precipitate of silver oxide.
-
Add 2% aqueous ammonia (B1221849) dropwise, with shaking, until the precipitate just dissolves. This is the Tollens' reagent.
-
-
Test Procedure:
-
Add a few drops of this compound to the freshly prepared Tollens' reagent.
-
Gently warm the mixture in a water bath (around 60°C).
-
A positive test for the aldehyde is the formation of a silver mirror on the inner surface of the test tube or a black precipitate of silver.[5]
-
Reactivity Assessment: Fehling's Test for Aldehydes
Objective: To qualitatively assess the reactivity of the aldehyde group in this compound under basic conditions.
Methodology: [1]
-
Preparation of Fehling's Solution: Mix equal volumes of Fehling's solution A (aqueous copper(II) sulfate) and Fehling's solution B (aqueous potassium sodium tartrate and sodium hydroxide) immediately before use.
-
Test Procedure:
-
Add a few drops of this compound to the prepared Fehling's solution.
-
Heat the mixture in a boiling water bath.
-
A positive test is indicated by the formation of a red precipitate of copper(I) oxide.[1]
-
Visualizations
References
- 1. Fehling's solution - Wikipedia [en.wikipedia.org]
- 2. chem.washington.edu [chem.washington.edu]
- 3. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
Proper Disposal of 4-Nitrobutanal: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This document provides a detailed, step-by-step procedure for the proper disposal of 4-Nitrobutanal, a chemical that, due to its functional groups, requires careful management as hazardous waste.
Immediate Safety and Hazard Assessment
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | A laboratory coat. |
| Respiratory | To be handled in a chemical fume hood. |
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to all local, state, and federal regulations for hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
-
Waste Collection:
-
Collect all this compound waste, including residues and any contaminated materials (e.g., pipette tips, weighing boats, absorbent materials), in a designated and clearly labeled hazardous waste container.
-
The container must be chemically compatible with this compound. A high-density polyethylene (B3416737) (HDPE) or glass container with a secure screw-top cap is recommended.
-
-
Waste Segregation and Incompatibility:
-
This compound waste should be segregated from other waste streams to prevent potentially hazardous reactions.
-
Crucially, do not mix this compound waste with the following incompatible materials:
-
Strong reducing agents: Nitroalkanes can react violently with reducing agents.
-
Strong bases: Nitroalkanes can form explosive salts with inorganic bases.
-
Strong oxidizing agents: While nitroalkanes are themselves oxidizing agents, mixing with stronger oxidizers can lead to unpredictable reactions.
-
Acids: To avoid potential reactions with the aldehyde group.
-
-
-
Labeling:
-
The waste container must be labeled with the words "Hazardous Waste."
-
The label must clearly identify the contents as "this compound" and list its known or suspected hazards (e.g., "Toxic," "Oxidizer," "Irritant").
-
Include the date of waste accumulation.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be a well-ventilated, cool, and dry location, away from sources of ignition.
-
Ensure the container is stored in secondary containment to prevent the release of material in case of a leak.
-
-
Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Provide the waste disposal personnel with a complete and accurate description of the waste.
-
Quantitative Data for Laboratory Waste Disposal
The following table summarizes general quantitative parameters for hazardous waste management that are applicable to the disposal of this compound.
| Parameter | Guideline | Regulatory Context |
| Satellite Accumulation Area (SAA) Limit | Up to 55 gallons of non-acutely hazardous waste or 1 quart of acutely hazardous waste. | Maximum volume that can be stored in a laboratory before it must be moved to a central storage facility. |
| Container Integrity | Must be in good condition with a secure lid. | Prevents leaks and spills during storage and transport. |
| pH for Neutralization (if applicable) | N/A for this compound | Due to its chemical nature, neutralization is not a recommended on-site treatment method for this compound.[1] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and waste disposal guidelines.
References
Personal protective equipment for handling 4-Nitrobutanal
Disclaimer: No specific Safety Data Sheet (SDS) for 4-Nitrobutanal is readily available. The following guidance is based on the known hazards of structurally similar compounds, including aliphatic nitro compounds and aldehydes. It is imperative to treat this compound as a potentially hazardous substance and to handle it with extreme caution in a controlled laboratory environment.
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling this compound. It is intended for researchers, scientists, and drug development professionals.
Hazard Assessment
This compound is presumed to possess hazards associated with both aliphatic nitro compounds and aldehydes.
-
Aliphatic Nitro Compounds: These compounds can be toxic and may pose fire and explosion risks. Some nitroalkanes are suspected carcinogens and can cause methemoglobinemia.
-
Aldehydes: Short-chain aldehydes are often flammable, volatile, and can be irritating to the skin, eyes, and respiratory tract. Some aldehydes are also sensitizers.
Based on these classifications, this compound should be handled as a substance that is potentially:
-
Toxic if swallowed, inhaled, or in contact with skin.
-
A skin, eye, and respiratory tract irritant.
-
Flammable.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended). | Prevents skin contact and absorption. |
| Eye and Face Protection | Safety glasses with side shields (minimum). A face shield should be worn when there is a splash hazard. | Protects against accidental splashes and contact with aerosols. |
| Body Protection | Flame-resistant lab coat worn over long pants and closed-toe shoes. | Provides a barrier against spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is necessary when engineering controls (e.g., fume hood) are not available or are insufficient to control airborne concentrations. | Minimizes the risk of respiratory tract irritation and systemic toxicity from inhalation. |
Operational Plan: Handling and Storage
Adherence to a strict operational plan is crucial for the safe handling and storage of this compound.
Engineering Controls:
-
Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.
Safe Handling Practices:
-
Avoid the generation of aerosols and vapors.
-
Use non-sparking tools and equipment.
-
Wash hands thoroughly after handling, even if gloves were worn.
-
Do not eat, drink, or smoke in the laboratory.
-
All containers should be clearly labeled.
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.
-
Keep containers tightly closed when not in use.
-
Store away from heat and sources of ignition.
Emergency Procedures
Spill Response:
In the event of a this compound spill, follow the workflow outlined below.
Caption: Workflow for responding to a this compound spill.
First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Collection:
-
Collect all waste materials, including contaminated PPE and disposable labware, in a designated and clearly labeled hazardous waste container.
-
The container must be compatible with organic nitro compounds.
Disposal Procedure:
-
Segregation: Do not mix this compound waste with other waste streams unless compatibility is confirmed.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name "this compound".
-
Storage: Store the sealed hazardous waste container in a designated satellite accumulation area.
-
Arrangement: Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed hazardous waste contractor.
Empty Container Disposal:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.[2]
-
The rinsate must be collected and disposed of as hazardous waste.[2]
-
After rinsing, the original label on the container should be defaced, and the container should be disposed of according to institutional guidelines.[2]
References
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
